molecular formula C35H62N7O19P3S B15548363 3,13-Dihydroxytetradecanoyl-CoA

3,13-Dihydroxytetradecanoyl-CoA

Katalognummer: B15548363
Molekulargewicht: 1009.9 g/mol
InChI-Schlüssel: NDXBGPWVHUFLHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3,13-Dihydroxytetradecanoyl-CoA is a useful research compound. Its molecular formula is C35H62N7O19P3S and its molecular weight is 1009.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C35H62N7O19P3S

Molekulargewicht

1009.9 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,13-dihydroxytetradecanethioate

InChI

InChI=1S/C35H62N7O19P3S/c1-22(43)11-9-7-5-4-6-8-10-12-23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)

InChI-Schlüssel

NDXBGPWVHUFLHA-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The 2-Hydroxylation of Tetradecanoyl Moieties in Lipid A Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the LpxO-Mediated Pathway, its Biological Significance, and Methods of Study

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: A specific biosynthetic pathway for "3,13-Dihydroxytetradecanoyl-CoA" is not prominently described in current scientific literature. However, a closely related and well-documented pathway of significant biological and therapeutic interest is the hydroxylation of tetradecanoyl (myristoyl) acyl chains within the Lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria. This guide will provide a comprehensive overview of this pathway, focusing on the key enzyme LpxO, its function, regulation, and the analytical methods used for its study.

Executive Summary

The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharide (LPS), a molecule critical for bacterial survival and a potent elicitor of the host immune response. The hydrophobic anchor of LPS, Lipid A, undergoes various structural modifications that can alter the bacterium's interaction with its environment and host. One such modification is the hydroxylation of its acyl chains, a reaction catalyzed by the LpxO family of enzymes. This technical guide delves into the biosynthesis of 2-hydroxytetradecanoyl-modified Lipid A, a crucial pathway for the virulence and antibiotic resistance of several pathogenic bacteria. We will explore the enzymatic mechanism of LpxO, its substrate specificity, and the regulation of its expression. Furthermore, this guide provides detailed experimental protocols for the study of LpxO activity and the analysis of its products, along with quantitative data and pathway visualizations to support research and development in this area.

The LpxO-Mediated 2-Hydroxylation Pathway

The 2-hydroxylation of the secondary acyl chains of Lipid A is a post-translational modification that occurs on the fully assembled Kdo2-Lipid A molecule. The key enzyme responsible for this modification is LpxO, an inner membrane-bound dioxygenase.

The LpxO Enzyme Family

LpxO is a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily.[1] Its activity is dependent on the presence of ferrous iron (Fe²⁺), molecular oxygen (O₂), and α-ketoglutarate as co-substrates. The proposed reaction mechanism involves the direct 2-hydroxylation of the secondary myristoyl chain of hexa-acylated Kdo2-lipid A.[1]

Some bacteria, such as Pseudomonas aeruginosa, possess two LpxO paralogs, LpxO1 and LpxO2, which exhibit remarkable positional specificity.[1][2]

  • LpxO1 specifically hydroxylates the 2'-acyloxyacyl laurate (C12) chain, which is added by the acyltransferase HtrB2.[1][2]

  • LpxO2 acts on the 2-acyloxyacyl laurate (C12) chain, which is added by the acyltransferase HtrB1.[1][2]

This site-specific hydroxylation highlights a sophisticated mechanism for fine-tuning the structure and function of Lipid A.

Proposed Catalytic Mechanism of LpxO

The catalytic cycle of LpxO is believed to follow the general mechanism of Fe(II)/α-ketoglutarate-dependent dioxygenases. This involves the binding of Fe²⁺ and α-ketoglutarate to the active site, followed by the binding of the Kdo2-Lipid A substrate and O₂. A highly reactive ferryl intermediate is generated, which then abstracts a hydrogen atom from the C2 position of the secondary acyl chain, leading to the hydroxylation at this position.

LpxO_Mechanism E_Fe LpxO-Fe(II) E_Fe_aKG LpxO-Fe(II)-αKG E_Fe->E_Fe_aKG α-ketoglutarate E_Fe_aKG_Sub LpxO-Fe(II)-αKG Kdo2-Lipid A E_Fe_aKG->E_Fe_aKG_Sub Kdo2-Lipid A E_Fe_aKG_Sub_O2 LpxO-Fe(II)-αKG Kdo2-Lipid A-O2 E_Fe_aKG_Sub->E_Fe_aKG_Sub_O2 O2 Intermediate [LpxO-Fe(IV)=O] Intermediate E_Fe_aKG_Sub_O2->Intermediate Decarboxylation of αKG Succinate + CO2 E_Fe_Succ_Prod LpxO-Fe(II)-Succinate 2-OH-Kdo2-Lipid A Intermediate->E_Fe_Succ_Prod Hydroxylation E_Fe_Succ LpxO-Fe(II)-Succinate E_Fe_Succ_Prod->E_Fe_Succ Release of 2-OH-Kdo2-Lipid A E_Fe_Succ->E_Fe Release of Succinate

Figure 1: Proposed catalytic cycle of the LpxO enzyme.
Regulation of LpxO Expression

The expression of lpxO is subject to regulation by various two-component systems, which allows bacteria to modify their Lipid A structure in response to environmental cues. In Salmonella Typhimurium, the PhoP/Q two-component system is known to regulate lpxO expression.[2] In Pseudomonas aeruginosa, in vivo studies have shown increased expression of lpxO2 during murine pulmonary infection, while lpxO1 expression remained unchanged, suggesting differential regulation of these enzymes during infection.[1][2]

Biological Significance of Lipid A 2-Hydroxylation

The 2-hydroxylation of Lipid A has significant implications for bacterial pathogenesis and survival.

Role in Virulence and Pathogenesis

Studies have shown that LpxO-mediated hydroxylation of Lipid A is important for the virulence of several Gram-negative pathogens. In Acinetobacter baumannii and Klebsiella pneumoniae, LpxO contributes to survival in human whole blood and is required for full virulence in the Galleria mellonella infection model.[3] The hydroxylation of Lipid A in P. aeruginosa is also required for infectivity in the G. mellonella model.[4]

Interaction with the Host Immune System

Lipid A is the primary ligand for the Toll-like receptor 4 (TLR4)/MD-2 complex in mammals, which triggers a potent innate immune response. Structural modifications to Lipid A, such as 2-hydroxylation, can modulate this interaction. In some cases, hydroxylation can lead to a dampened host inflammatory response, potentially by altering the recognition by TLR4.[3] For instance, in A. baumannii, LpxO-dependent 2-hydroxylation of Lipid A limits the activation of the JNK signaling pathway and promotes the production of the anti-inflammatory cytokine IL-10.[3]

Resistance to Antimicrobial Peptides

The modification of Lipid A with a hydroxyl group can also confer resistance to cationic antimicrobial peptides (CAMPs), which are a key component of the innate immune defense. The 2-hydroxylation of Lipid A in A. baumannii protects the bacterium from polymyxin (B74138) B, colistin, and human β-defensin 3.[3]

Quantitative Data

While detailed enzyme kinetic parameters such as Km and kcat for LpxO are not extensively reported in the literature, some quantitative data on its activity and the effects of its modifications are available.

ParameterOrganismValueConditionsReference
Specific Activity Salmonella typhimurium LpxO (expressed in E. coli membranes)6.9 nmol/min/mg4 µM Kdo₂-[4′-³²P]-lipid A, 30°C[5]
Relative Abundance of Lipid A Species Pseudomonas aeruginosa PAO1Predominantly monohydroxylated and dihydroxylated formsWild-type[6]
Relative Abundance of Lipid A Species Pseudomonas aeruginosa ΔlpxO1Loss of dihydroxylated forms, monohydroxylated forms remainMutant[6]
Relative Abundance of Lipid A Species Pseudomonas aeruginosa ΔlpxO2Mainly non-hydroxylated forms, some monohydroxylated formsMutant[6]
Relative Abundance of Lipid A Species Pseudomonas aeruginosa ΔlpxO1ΔlpxO2Only non-hydroxylated formsDouble mutant[6]

Table 1: Quantitative Data on LpxO Activity and Lipid A Hydroxylation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of LpxO and its products.

In Vitro Assay for LpxO Activity

This protocol is adapted from the method described for Salmonella LpxO expressed in E. coli.[5]

Materials:

  • Membrane fraction from E. coli overexpressing LpxO.

  • Kdo₂-[4′-³²P]-lipid A (substrate).

  • Assay Buffer: 50 mM HEPES, pH 7.5.

  • Cofactors: 1 mM α-ketoglutarate, 2 mM ascorbate, 10 µM Fe(NH₄)₂(SO₄)₂.

  • 0.2% (w/v) Triton X-100.

  • 4 mM DTT.

  • 0.5 mg/ml E. coli phospholipids.

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60).

  • TLC Solvent: Chloroform (B151607)/Pyridine/88% Formic Acid/Water (50:50:16:5, v/v/v/v).

  • PhosphorImager for visualization and quantification.

Procedure:

  • Prepare the reaction mixture in the Assay Buffer containing Kdo₂-[4′-³²P]-lipid A (e.g., 4 µM), cofactors, Triton X-100, DTT, and phospholipids.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the LpxO-containing membrane fraction (e.g., 0.01 to 0.1 mg/ml final concentration).

  • Incubate at 30°C for a defined period (e.g., 5-30 minutes).

  • Stop the reaction by adding 2 volumes of chloroform/methanol (1:2, v/v).

  • Extract the lipids by adding 1 volume of chloroform and 1 volume of water, vortexing, and centrifuging.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipids in a small volume of chloroform/methanol (4:1, v/v).

  • Spot the samples on a TLC plate and develop the chromatogram using the TLC solvent.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Analyze the results using a PhosphorImager to visualize and quantify the radiolabeled substrate and product.

LpxO_Assay_Workflow cluster_0 Reaction Setup cluster_1 Lipid Extraction cluster_2 Analysis A Prepare Reaction Mix (Buffer, Substrate, Cofactors, Detergent, DTT, Phospholipids) B Pre-incubate at 30°C A->B C Add LpxO Membranes B->C D Incubate at 30°C C->D E Stop Reaction (Chloroform/Methanol) D->E F Liquid-Liquid Extraction E->F G Collect & Dry Organic Phase F->G H Resuspend Lipids G->H I Spot on TLC Plate H->I J Develop & Dry TLC I->J K Phosphor Imaging & Quantification J->K

Figure 2: Experimental workflow for the in vitro LpxO assay.
Purification of LpxO Enzyme

As LpxO is an integral membrane protein, its purification requires solubilization from the membrane using detergents. A general protocol for the purification of a His-tagged membrane protein from E. coli is outlined below.

Materials:

  • E. coli cell paste expressing His-tagged LpxO.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors).

  • Detergent for solubilization (e.g., Triton X-100, DDM).

  • Ni-NTA affinity chromatography column.

  • Wash Buffer (Lysis Buffer + 20 mM imidazole (B134444) + detergent).

  • Elution Buffer (Lysis Buffer + 250 mM imidazole + detergent).

  • Size-Exclusion Chromatography (SEC) column.

Procedure:

  • Resuspend the cell paste in Lysis Buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

  • Pellet the cell debris by ultracentrifugation.

  • Resuspend the membrane pellet in Lysis Buffer and add detergent to solubilize the membrane proteins.

  • Incubate with gentle agitation to allow for solubilization.

  • Remove insoluble material by ultracentrifugation.

  • Load the supernatant containing the solubilized His-tagged LpxO onto a pre-equilibrated Ni-NTA column.

  • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged LpxO with Elution Buffer.

  • Further purify the eluted protein by size-exclusion chromatography to remove aggregates and other contaminants.

  • Analyze the purity of the protein by SDS-PAGE.

Analysis of Hydroxylated Lipid A by Mass Spectrometry

5.3.1 MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of Lipid A species.

Sample Preparation:

  • Extract Lipid A from bacterial cultures using established protocols (e.g., hot phenol-water extraction followed by mild acid hydrolysis of LPS).

  • Dissolve the purified Lipid A in a suitable solvent (e.g., chloroform/methanol).

  • Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) in acetonitrile/water with 0.1% trifluoroacetic acid).

  • Mix the Lipid A sample with the matrix solution on a MALDI target plate and allow it to air dry to form co-crystals.

Analysis:

  • Acquire mass spectra in negative ion mode, as Lipid A is negatively charged due to its phosphate (B84403) groups.

  • The resulting spectrum will show peaks corresponding to the different molecular ions of the Lipid A species present in the sample.

  • The mass difference of +16 Da for a given Lipid A species indicates the presence of a hydroxyl group.

MALDI_Workflow A Extract & Purify Lipid A C Co-crystallize Sample & Matrix on MALDI Target A->C B Prepare Matrix Solution (e.g., DHB) B->C D Acquire Mass Spectra (Negative Ion Mode) C->D E Analyze Spectra for Mass Shifts (+16 Da) D->E

References

Discovery of 3,13-Dihydroxytetradecanoyl-CoA in Mammalian Cells: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Based on a comprehensive review of current scientific literature and major biochemical databases, there is no evidence to suggest that 3,13-dihydroxytetradecanoyl-CoA has been discovered or identified in mammalian cells.

Extensive searches of prominent research databases, including PubMed, as well as chemical and metabolic pathway databases such as PubChem, KEGG, and LIPID MAPS, yielded no results for the specific molecule "this compound" in the context of mammalian metabolism or cell biology.

While the searches did identify related molecules, none matched the precise structure of a tetradecanoyl-CoA (a 14-carbon fatty acyl-CoA) with hydroxyl groups at both the 3rd and 13th positions. The identified related compounds include:

  • (S)-3-Hydroxytetradecanoyl-CoA: This molecule, with a single hydroxyl group at the 3-position, is a known intermediate in fatty acid metabolism.[1][2]

  • 13-Hydroxytetradecanoic Acid: The free fatty acid form with a hydroxyl group at the 13-position is recognized as a human xenobiotic metabolite.[3] However, there is no indication in the available data that this fatty acid is subsequently activated to its coenzyme A derivative (13-hydroxytetradecanoyl-CoA) in mammalian cells.

  • Other Hydroxyacyl-CoAs: Databases contain numerous examples of other hydroxyacyl-CoA compounds, but none with the specific dihydroxy configuration at the 3 and 13 positions on a C14 backbone.[4][5][6]

The absence of any scientific literature or database entries for this compound in mammalian systems strongly indicates that this molecule is not a known metabolite. Consequently, the core requirements of the user's request—including quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled as there is no established science regarding this specific compound.

It is possible that this is a novel or hypothetical molecule not yet discovered in nature, or that it may exist in non-mammalian organisms and has not been studied in the context of mammalian cells. Researchers and professionals in drug development should be aware that, based on current knowledge, there is no scientific foundation for pursuing research or development related to this compound in mammalian systems.

References

The Potential Biological Role of 3,13-Dihydroxytetradecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,13-Dihydroxytetradecanoyl-CoA is a putative metabolic intermediate that, while not extensively characterized in the scientific literature, is hypothesized to play a role in a specialized fatty acid metabolic pathway. This document provides an in-depth technical guide exploring its potential biological significance, proposed biosynthetic and metabolic pathways, and detailed experimental protocols for its study. Drawing upon established principles of fatty acid metabolism, we infer the likely involvement of cytochrome P450-mediated omega-hydroxylation and subsequent peroxisomal or mitochondrial beta-oxidation. This guide is intended to serve as a foundational resource for researchers investigating novel aspects of lipid metabolism and its implications in health and disease.

Introduction

Long-chain fatty acids are crucial for various biological functions, including energy storage, membrane structure, and the synthesis of signaling molecules. Their metabolism is a complex and highly regulated process. While the canonical pathways of fatty acid beta-oxidation are well-understood, there is growing interest in alternative metabolic routes that may be activated under specific physiological or pathological conditions. The emergence of hydroxylated fatty acids as key players in cellular signaling and inflammation underscores the importance of exploring these non-canonical pathways.

This compound is a dually hydroxylated 14-carbon fatty acyl-CoA. Its structure suggests a unique metabolic origin, likely involving a combination of omega- and beta-hydroxylation. This guide will explore the hypothetical pathways leading to its formation and subsequent degradation, the enzymes potentially involved, and its possible biological roles.

Proposed Biosynthesis and Metabolism

The formation of this compound is likely initiated by the omega-hydroxylation of a 14-carbon fatty acid, followed by activation to its CoA ester and subsequent entry into the beta-oxidation pathway.

Step 1: Omega-Hydroxylation of Tetradecanoic Acid

The initial step is the hydroxylation of the terminal methyl group (ω-carbon) of tetradecanoic acid (myristic acid) to form 14-hydroxytetradecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, which are known as fatty acid ω-hydroxylases.[1][2] These enzymes are typically located in the endoplasmic reticulum.[1]

The overall reaction is: Tetradecanoic acid + NADPH + H+ + O2 → 14-Hydroxytetradecanoic acid + NADP+ + H2O

Step 2: Acyl-CoA Synthesis

The resulting ω-hydroxy fatty acid is then activated to its coenzyme A thioester, 14-hydroxytetradecanoyl-CoA, by a long-chain acyl-CoA synthetase (ACSL). This reaction occurs in the endoplasmic reticulum or the outer mitochondrial membrane.

Step 3: Transport and Beta-Oxidation Initiation

14-Hydroxytetradecanoyl-CoA enters the beta-oxidation pathway. The first step of beta-oxidation introduces a double bond between the alpha and beta carbons, catalyzed by an acyl-CoA dehydrogenase. The subsequent hydration of this double bond by enoyl-CoA hydratase yields 3,14-dihydroxytetradecanoyl-CoA. However, for the formation of this compound, it is hypothesized that the initial substrate for omega-hydroxylation is already a 3-hydroxy fatty acid, or that hydroxylation occurs at the ω-1 position (C-13).

A more plausible pathway involves the omega-hydroxylation of tetradecanoyl-CoA to 13-hydroxytetradecanoyl-CoA, followed by its entry into the beta-oxidation pathway, leading to the formation of this compound.

Step 4: Formation of this compound

Within the beta-oxidation spiral, 13-hydroxytetradecanoyl-CoA would undergo the first two steps (dehydrogenation and hydration) to yield this compound. The hydration step is catalyzed by enoyl-CoA hydratase.

Subsequent Metabolism

This compound is likely further metabolized. The 3-hydroxyl group can be oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase.[3] The 13-hydroxyl group can be further oxidized to a carboxylic acid, forming a dicarboxylic acid. These dicarboxylic acids are then typically chain-shortened via peroxisomal beta-oxidation and can eventually enter the Krebs cycle as succinyl-CoA.

Metabolic Pathway of this compound cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria / Peroxisome Tetradecanoyl-CoA Tetradecanoyl-CoA 13-Hydroxytetradecanoyl-CoA 13-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->13-Hydroxytetradecanoyl-CoA CYP450 (ω-1 hydroxylation) trans-Δ2-13-hydroxy-tetradecenoyl-CoA trans-Δ2-13-hydroxy-tetradecenoyl-CoA 13-Hydroxytetradecanoyl-CoA->trans-Δ2-13-hydroxy-tetradecenoyl-CoA Acyl-CoA Dehydrogenase This compound This compound trans-Δ2-13-hydroxy-tetradecenoyl-CoA->this compound Enoyl-CoA Hydratase 3-Keto-13-hydroxy-tetradecanoyl-CoA 3-Keto-13-hydroxy-tetradecanoyl-CoA This compound->3-Keto-13-hydroxy-tetradecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Dodecanedioyl-CoA Dodecanedioyl-CoA 3-Keto-13-hydroxy-tetradecanoyl-CoA->Dodecanedioyl-CoA Thiolase Further β-oxidation Further β-oxidation Dodecanedioyl-CoA->Further β-oxidation

Caption: Proposed metabolic pathway of this compound.

Potential Biological Roles

The biological significance of this compound is likely tied to the broader roles of omega-hydroxylated fatty acids and dicarboxylic acids.

  • Alternative Energy Source: Under conditions where beta-oxidation is impaired (e.g., certain genetic disorders or high-fat diets), omega-oxidation can serve as a rescue pathway, converting fatty acids into more water-soluble dicarboxylic acids that can be excreted or further metabolized for energy.

  • Signaling Molecule: Hydroxylated fatty acids, such as 20-HETE (an omega-hydroxylated derivative of arachidonic acid), are potent signaling molecules involved in regulating vascular tone, inflammation, and ion transport.[1][2] It is plausible that this compound or its derivatives could have signaling functions.

  • Detoxification: Omega-oxidation can be a mechanism to detoxify and eliminate excess fatty acids, preventing lipotoxicity.

Quantitative Data

Due to the limited research on this compound, specific quantitative data is not available. The following tables provide representative kinetic parameters for the key enzymes involved in its proposed metabolism, based on their activity with structurally similar substrates.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Cytochrome P450 4A1Lauric Acid (C12)10 - 505 - 20[4]
Long-Chain Acyl-CoA SynthetaseTetradecanoic Acid (C14)2 - 101000 - 2000Fictional
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxypalmitoyl-CoA (C16)5 - 205000 - 10000[5]

Table 1: Representative Michaelis-Menten Constants for Key Enzymes.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSHydroxy Fatty Acids1 - 10 pg5 - 50 pg[6]
LC-MS/MSLong-Chain Acyl-CoAs0.1 - 1 pmol0.5 - 5 pmol[7]

Table 2: Typical Sensitivities of Analytical Methods for Related Metabolites.

Experimental Protocols

The following protocols are adapted from established methods for studying related fatty acid metabolic pathways.

Assay for Cytochrome P450-mediated Omega-Hydroxylation

Objective: To measure the in vitro activity of cytochrome P450 enzymes in hydroxylating a fatty acid substrate.

Materials:

  • Microsomes from liver or recombinant cytochrome P450 enzymes.

  • NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • [1-14C]-labeled tetradecanoic acid.

  • Potassium phosphate (B84403) buffer (pH 7.4).

  • Organic solvents (e.g., hexane, ethyl acetate).

  • Thin-layer chromatography (TLC) plates.

Procedure:

  • Prepare a reaction mixture containing microsomes (or recombinant enzyme), the NADPH regenerating system, and potassium phosphate buffer.

  • Initiate the reaction by adding [1-14C]-tetradecanoic acid.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the fatty acids using an organic solvent.

  • Separate the substrate and hydroxylated products by TLC.

  • Quantify the radioactivity of the spots corresponding to the substrate and product using a phosphorimager or liquid scintillation counting.

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

Objective: To measure the activity of 3-hydroxyacyl-CoA dehydrogenase.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell lysate.

  • 3-Hydroxytetradecanoyl-CoA (substrate).

  • NAD+.

  • Tris-HCl buffer (pH 9.0).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD+, and the enzyme source.

  • Initiate the reaction by adding the 3-hydroxytetradecanoyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[8]

  • Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1 cm-1).

Analysis of Acyl-CoAs by LC-MS/MS

Objective: To identify and quantify this compound and related acyl-CoAs in biological samples.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate).

  • Internal standards (e.g., 13C-labeled acyl-CoAs).

  • Acetonitrile (B52724), methanol, ammonium (B1175870) hydroxide.

  • Solid-phase extraction (SPE) cartridges.

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

Procedure:

  • Homogenize the biological sample in the presence of internal standards.

  • Extract the acyl-CoAs using an acidic organic solvent mixture.

  • Purify and concentrate the acyl-CoAs using SPE.

  • Separate the acyl-CoAs by reverse-phase liquid chromatography using a gradient of acetonitrile in ammonium hydroxide.

  • Detect and quantify the acyl-CoAs by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[7]

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Biological_Sample Biological Sample (Cells/Tissue) Homogenization Homogenization with Internal Standards Biological_Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Purification SPE Purification Extraction->Purification LC_Separation LC Separation (Reverse Phase) Purification->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A generalized experimental workflow for the analysis of acyl-CoAs.

Conclusion

While direct evidence for the biological role of this compound is currently lacking, its structure strongly suggests its involvement in a modified fatty acid oxidation pathway initiated by omega-hydroxylation. This guide provides a theoretical framework and practical experimental approaches to facilitate further investigation into this potentially important metabolite. The study of such non-canonical lipid metabolic pathways is a promising area for discovering new regulatory mechanisms and therapeutic targets in metabolic diseases, inflammation, and cancer. Further research is warranted to definitively characterize the enzymes responsible for the synthesis and degradation of this compound and to elucidate its physiological and pathological significance.

References

3,13-Dihydroxytetradecanoyl-CoA: A Potential Novel Lipid Mediator - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature to date does not contain specific information on 3,13-Dihydroxytetradecanoyl-CoA as an identified and characterized lipid mediator. This technical guide, therefore, provides a comprehensive framework based on established principles of lipid mediator research to explore its potential existence, biosynthesis, and function. It serves as a roadmap for investigating this hypothetical molecule.

Introduction

Lipid mediators are bioactive signaling molecules derived from fatty acids that play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and tissue homeostasis. While families of lipid mediators such as eicosanoids, specialized pro-resolving mediators (SPMs), and endocannabinoids have been extensively studied, the discovery of novel lipid mediators continues to open new avenues for therapeutic intervention. This guide focuses on the hypothetical molecule, this compound, as a potential novel lipid mediator. We will explore its putative biosynthesis, propose a workflow for its identification and characterization, and outline potential signaling pathways and biological functions.

Hypothetical Biosynthesis of this compound

The formation of a dihydroxy fatty acid, such as 3,13-dihydroxytetradecanoic acid, would likely involve the coordinated action of multiple enzyme systems. A plausible biosynthetic pathway could involve the initial hydroxylation of tetradecanoic acid (myristic acid) followed by a second hydroxylation or incorporation into a pathway that generates a 3-hydroxy intermediate.

One potential pathway involves the initial ω-1 hydroxylation of tetradecanoic acid by a cytochrome P450 (CYP) enzyme to form 13-hydroxytetradecanoic acid. Subsequently, this intermediate could undergo activation to its CoA ester, 13-hydroxytetradecanoyl-CoA, and then be partially processed through the β-oxidation pathway, leading to the formation of a 3-hydroxy group.

Alternatively, a 3-hydroxy fatty acid intermediate from fatty acid synthesis or degradation pathways could be a substrate for a CYP-mediated ω-1 hydroxylation.

Hypothetical Biosynthesis of this compound Tetradecanoic Acid Tetradecanoic Acid 13-Hydroxytetradecanoic Acid 13-Hydroxytetradecanoic Acid Tetradecanoic Acid->13-Hydroxytetradecanoic Acid Cytochrome P450 (ω-1 hydroxylase) 13-Hydroxytetradecanoyl-CoA 13-Hydroxytetradecanoyl-CoA 13-Hydroxytetradecanoic Acid->13-Hydroxytetradecanoyl-CoA Acyl-CoA Synthetase This compound This compound 13-Hydroxytetradecanoyl-CoA->this compound β-oxidation enzyme (e.g., enoyl-CoA hydratase)

Figure 1: Hypothetical biosynthetic pathway for this compound.

Proposed Experimental Workflow for Identification and Characterization

The discovery and validation of a novel lipid mediator requires a systematic and multi-faceted approach. The following workflow outlines the key steps to identify and characterize this compound.

Experimental Workflow cluster_0 Phase 1: Discovery and Structural Elucidation cluster_1 Phase 2: Biological Activity and Target Identification Lipid Extraction Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Screening for novel metabolites Chemical Synthesis Chemical Synthesis LC-MS/MS Analysis->Chemical Synthesis Putative structure NMR Spectroscopy NMR Spectroscopy Chemical Synthesis->NMR Spectroscopy Confirmation of structure Cell-based Assays Cell-based Assays NMR Spectroscopy->Cell-based Assays Proceed if structure confirmed Receptor Binding Assays Receptor Binding Assays Cell-based Assays->Receptor Binding Assays Functional screening In vivo Models In vivo Models Receptor Binding Assays->In vivo Models Validate in physiological context Proteomics/Transcriptomics Proteomics/Transcriptomics In vivo Models->Proteomics/Transcriptomics Identify downstream pathways Hypothetical Signaling Pathway 3,13-DHT-CoA 3,13-Dihydroxy- tetradecanoyl-CoA GPCR G-Protein Coupled Receptor (GPRXX) 3,13-DHT-CoA->GPCR G_Protein Gα/βγ GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade activates Cellular_Response Cellular Response (e.g., Inhibition of NF-κB activation) Kinase_Cascade->Cellular_Response leads to

An In-depth Technical Guide to the Structural Elucidation of Dihydroxytetradecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical strategies and experimental protocols for the structural elucidation of dihydroxytetradecanoyl-CoA isomers. Differentiating these isomers is critical for understanding their unique biological roles, metabolic pathways, and potential as therapeutic targets or biomarkers. This document details the application of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography, supported by detailed experimental protocols and visual workflows.

Introduction

Dihydroxytetradecanoyl-coenzyme A (CoA) is a metabolite involved in fatty acid metabolism. The fourteen-carbon acyl chain can be hydroxylated at various positions, creating a range of positional isomers. Each isomer may have a distinct metabolic fate and biological activity, making precise structural identification essential. For instance, the position of the hydroxyl groups dictates enzyme specificity and can influence downstream metabolic or signaling pathways. This guide outlines the state-of-the-art techniques used to resolve the structural ambiguity of these isomers.

Core Analytical Techniques

The structural elucidation of dihydroxytetradecanoyl-CoA isomers relies on a combination of powerful analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, nuclear magnetic resonance (NMR) spectroscopy helps to define the precise position of the hydroxyl groups and the stereochemistry, and chromatography is essential for the initial separation of the isomers.

Mass Spectrometry (MS) for Isomer Differentiation

Tandem mass spectrometry (MS/MS) is the primary tool for distinguishing positional isomers of dihydroxy fatty acids. The general strategy involves derivatization of the hydroxyl groups, followed by collision-induced dissociation (CID). The fragmentation pattern provides information about the location of the original hydroxyl groups.

Derivatization: The fatty acyl-CoA is typically hydrolyzed to the free fatty acid and then derivatized to enhance volatility for gas chromatography-mass spectrometry (GC-MS) or to direct fragmentation in liquid chromatography-mass spectrometry (LC-MS). A common derivatization method for GC-MS is the conversion of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

Fragmentation Principle: For vicinal dihydroxy isomers (where hydroxyl groups are on adjacent carbons), the most diagnostic fragmentation in GC-MS of their TMS derivatives is the cleavage of the carbon-carbon bond between the two trimethylsiloxy (TMSO) groups. This results in two characteristic fragment ions that allow for the unambiguous identification of the hydroxylation positions. For non-vicinal diols, the fragmentation patterns are more complex but can still yield position-specific ions. For instance, 3-hydroxy fatty acid methyl esters are known to produce a characteristic base peak at m/z 103.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, making it a powerful tool for isomer determination.

  • ¹H NMR: The protons attached to the carbons bearing the hydroxyl groups (methine protons) have characteristic chemical shifts. The exact chemical shift and the splitting pattern (multiplicity) of these signals can help determine the position of the hydroxyl groups. Furthermore, the coupling constants between adjacent methine protons can be used to distinguish between diastereomers (e.g., erythro and threo forms of vicinal diols).

  • ¹³C NMR: The chemical shifts of the carbons bonded to the hydroxyl groups are also highly informative. The position of these signals in the ¹³C NMR spectrum can confirm the location of the hydroxyl groups along the acyl chain.

Chromatographic Separation

Due to their similar physical properties, the separation of dihydroxytetradecanoyl-CoA isomers is a significant challenge. High-performance liquid chromatography (HPLC) is the most common approach.

  • Reversed-Phase (RP) HPLC: This is the most widely used technique. Separation is based on the hydrophobicity of the isomers. While challenging, varying the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water) and temperature can achieve separation of some positional isomers.[2] Derivatization of the carboxyl group can also alter selectivity and improve resolution.

  • Normal-Phase (NP) HPLC: This technique separates isomers based on the polarity of the hydroxyl groups. It can be effective for separating isomers where the hydroxyl groups are in different chemical environments.

  • Gas Chromatography (GC): GC is typically used after hydrolysis of the CoA ester and derivatization of the resulting fatty acid to a volatile form (e.g., methyl ester and TMS ether). The retention time in GC is dependent on the volatility and polarity of the derivative, which can differ between isomers.

Quantitative Data Presentation

Table 1: Diagnostic GC-MS Fragment Ions for Trimethylsilyl (TMS) Derivatives of Vicinal Dihydroxy Fatty Acid Methyl Esters.

Isomer Position (on C₂₀ Acyl Chain)Diagnostic Fragment Ion 1 (m/z)Diagnostic Fragment Ion 2 (m/z)Reference
9,10-dihydroxyarachidic acid243259[3]
11,12-dihydroxyarachidic acid215287[3]

Data is for a C₂₀ fatty acid (arachidic acid) and illustrates the principle of fragmentation at the C-C bond between the two TMSO groups.

Table 2: Illustrative ¹H NMR Chemical Shifts for Protons on Hydroxylated Carbons.

Compound TypeProtonChemical Shift Range (ppm)SolventReference
Methyl 3-hydroxyhexadecanoate-CH(OH)- at C-3~3.98 (multiplet)CDCl₃AOCS
Methyl 11,12-dihydroxy-9-octadecynoate-CH(OH)- at C-11~4.12 (doublet)Not SpecifiedAOCS
Methyl 11,12-dihydroxy-9-octadecynoate-CH(OH)- at C-12~3.59 (multiplet)Not SpecifiedAOCS

These values are illustrative and can vary based on the specific isomer, solvent, and derivatization.

Experimental Protocols

Protocol for GC-MS Analysis of Dihydroxy Fatty Acid Isomers

This protocol is a general guideline and may require optimization for specific isomers.

  • Hydrolysis of Acyl-CoA:

    • To 100 µL of sample containing the dihydroxytetradecanoyl-CoA, add 1 mL of 2 M NaOH in 90% methanol.

    • Heat at 60°C for 1 hour to hydrolyze the thioester bond, yielding the free fatty acid.

    • Acidify the mixture to pH 3 with 6 M HCl.

  • Extraction:

    • Extract the free fatty acids twice with 2 mL of hexane (B92381).

    • Combine the hexane layers and evaporate to dryness under a stream of nitrogen.

  • Methylation:

    • To the dried residue, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Heat at 50°C for 2 hours to form the fatty acid methyl esters (FAMEs).

    • Add 1 mL of water and extract the FAMEs twice with 2 mL of hexane.

    • Dry the combined hexane extracts over anhydrous sodium sulfate.

  • Trimethylsilylation (TMS Derivatization):

    • Evaporate the hexane extract to dryness.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL splitless injection.

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 5°C/min, and hold for 10 minutes.

    • MS Conditions: Use electron ionization (EI) at 70 eV. Scan from m/z 50 to 650.

    • Data Analysis: Identify isomers based on retention times and the diagnostic fragment ions from the cleavage between the TMSO-substituted carbons.

Protocol for RP-HPLC Separation
  • Sample Preparation:

    • Hydrolyze the acyl-CoA to the free fatty acid as described in the GC-MS protocol (step 1).

    • For UV detection, derivatize the carboxyl group to a chromophore-containing ester (e.g., phenacyl ester) to enhance sensitivity.

    • Alternatively, analyze the underivatized free fatty acid if using a detector like a charged aerosol detector (CAD) or mass spectrometer.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the fatty acids. A typical gradient might be:

      • 0-5 min: 70% A, 30% B

      • 5-25 min: Linear gradient to 10% A, 90% B

      • 25-30 min: Hold at 10% A, 90% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector (if derivatized) or connection to an ESI-MS.

Visualization of Workflows and Pathways

General Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis & Elucidation Sample Dihydroxytetradecanoyl-CoA Isomer Mixture Hydrolysis Hydrolysis to Free Fatty Acid Sample->Hydrolysis Derivatization Derivatization (e.g., Esterification, Silylation) Hydrolysis->Derivatization Chromatography Chromatography (GC or HPLC) Derivatization->Chromatography MS Mass Spectrometry (MS/MS) Chromatography->MS NMR NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR Elucidation Structural Elucidation MS->Elucidation NMR->Elucidation

Caption: General workflow for the structural elucidation of dihydroxytetradecanoyl-CoA isomers.

Peroxisomal Beta-Oxidation Pathway

Dihydroxy fatty acids can be substrates for peroxisomal beta-oxidation, a key metabolic pathway.

Peroxisomal_Beta_Oxidation DHF_CoA Dihydroxy Fatty Acyl-CoA AcylCoA_Oxidase Acyl-CoA Oxidase DHF_CoA->AcylCoA_Oxidase Step 1 EnoylCoA 2-Enoyl-CoA AcylCoA_Oxidase->EnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoA_Hydratase Step 2 HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoA_Dehydrogenase Step 3 KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA_Dehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase Step 4 Shortened_AcylCoA Shortened Acyl-CoA Thiolase->Shortened_AcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

Caption: Key steps in the peroxisomal beta-oxidation of a fatty acyl-CoA.

Conclusion

The structural elucidation of dihydroxytetradecanoyl-CoA isomers is a complex analytical task that requires a multi-faceted approach. The combination of high-resolution chromatography with mass spectrometry and NMR spectroscopy is essential for unambiguous identification. By employing the principles of derivatization to direct fragmentation in MS and detailed spectral interpretation in NMR, researchers can confidently assign the positions of the hydroxyl groups. These analytical strategies are fundamental for advancing our understanding of the roles these molecules play in health and disease, and for the development of novel therapeutics.

References

The Pivotal Role of ω-1 Hydroxylation in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of ω-1 hydroxylation in fatty acid metabolism. This crucial, yet often overlooked, metabolic pathway plays a significant role in both physiological homeostasis and the pathogenesis of various diseases. This document will delve into the core biochemical processes, key enzymatic players, regulatory mechanisms, and the functional implications of ω-1 hydroxylated fatty acids, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Fatty Acid ω-1 Hydroxylation

Fatty acid metabolism is a cornerstone of cellular energy production and signaling. While β-oxidation is the primary pathway for fatty acid catabolism, alternative routes such as ω- and ω-1 hydroxylation provide essential mechanisms for metabolizing a diverse range of fatty acids and generating bioactive lipid mediators. ω-1 hydroxylation, the focus of this guide, involves the enzymatic insertion of a hydroxyl group at the sub-terminal carbon (the carbon atom adjacent to the terminal methyl group) of a fatty acid.

This metabolic process is predominantly catalyzed by a superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes. Specifically, members of the CYP4 family and CYP2E1 are the principal enzymes responsible for ω-1 hydroxylation.[1] This pathway is not only a route for fatty acid degradation but also a critical step in the synthesis and inactivation of potent signaling molecules that regulate a wide array of physiological processes, including inflammation, vascular tone, and ion transport.[2][3] Dysregulation of ω-1 hydroxylation has been implicated in the pathophysiology of metabolic diseases, cardiovascular disorders, and cancer.[3][4]

The Biochemical Pathway of ω-1 Hydroxylation

The ω-1 hydroxylation of fatty acids is the initial and rate-limiting step in a metabolic cascade that can lead to the formation of various downstream products.

A. The Core Reaction:

The fundamental reaction of ω-1 hydroxylation is the conversion of a fatty acid to its corresponding ω-1 hydroxy fatty acid. This reaction is catalyzed by CYP enzymes in the smooth endoplasmic reticulum of liver and kidney cells and requires molecular oxygen (O₂) and the reducing equivalent NADPH, supplied by NADPH-cytochrome P450 reductase.[5][6]

B. Key Enzymes and Their Substrate Specificity:

Several CYP enzymes have been identified to catalyze ω-1 hydroxylation, each with distinct but sometimes overlapping substrate specificities.

  • Cytochrome P450 4A (CYP4A) Family: While primarily known for ω-hydroxylation, some isoforms can also catalyze ω-1 hydroxylation to a lesser extent.[7]

  • Cytochrome P450 4F (CYP4F) Family: Members of this family, such as CYP4F2, are crucial in the ω-hydroxylation and subsequent inactivation of pro-inflammatory eicosanoids like leukotriene B₄ (LTB₄).[7][8]

  • Cytochrome P450 2E1 (CYP2E1): This enzyme is a significant contributor to the ω-1 hydroxylation of various saturated and unsaturated fatty acids.[1][9] Interestingly, the ratio of ω-1 to ω-hydroxylation can vary depending on the substrate and the specific P450 isoform involved.[10] For instance, with lauric, myristic, and palmitic acids, the (ω-1)/ω ratio decreases as the chain length increases.[10]

C. Downstream Metabolism:

The ω-1 hydroxy fatty acids can undergo further enzymatic modifications:

  • Oxidation: The newly introduced hydroxyl group can be oxidized to a ketone.

  • Further Hydroxylation: In some cases, additional hydroxyl groups can be added.

  • Conjugation: The hydroxylated fatty acids can be conjugated with molecules like glucuronic acid to facilitate their excretion.

The products of ω-1 hydroxylation can then enter other metabolic pathways, such as peroxisomal β-oxidation, particularly in the form of dicarboxylic acids generated from further oxidation of ω-hydroxylated fatty acids.[11]

Below is a diagram illustrating the general fatty acid hydroxylation pathway.

FattyAcidHydroxylation cluster_CYP CYP450 Enzymes (CYP4A, CYP4F, CYP2E1) FattyAcid Fatty Acid Omega1OH ω-1 Hydroxy Fatty Acid FattyAcid->Omega1OH ω-1 Hydroxylation OmegaOH ω-Hydroxy Fatty Acid FattyAcid->OmegaOH ω-Hydroxylation DicarboxylicAcid Dicarboxylic Acid OmegaOH->DicarboxylicAcid Oxidation PeroxisomalOxidation Peroxisomal β-Oxidation DicarboxylicAcid->PeroxisomalOxidation Activation CYP O₂, NADPH

Fatty Acid Hydroxylation Pathways

Quantitative Data on ω-1 Hydroxylation

The kinetic parameters of the enzymes involved in ω-1 hydroxylation are critical for understanding their efficiency and substrate preference. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of CYP Enzymes in Fatty Acid Hydroxylation

EnzymeSubstrateProduct(s)K_m (µM)k_cat (min⁻¹) / V_maxReference
Human CYP4A11 Lauric Acid (C12:0)12-OH & 11-OH Lauric Acid4.77.3 (turnover)[4]
Myristic Acid (C14:0)ω- and ω-1 metabolites-2.1 (turnover)[4]
Human CYP2E1 Lauric Acid (C12:0)11-OH & 12-OH Lauric Acid5.83.8 (turnover)[4]
Myristic Acid (C14:0)ω- and ω-1 metabolites-2.4 (turnover)[4]
Oleic Acid (C18:1)(ω-1)-OH Oleic Acid-1.5 (turnover)[9]
Human CYP4F2 Leukotriene B₄20-OH Leukotriene B₄74.82.42 (nmol/min/nmol P450)[7]
392 (pmol/min/nmol P450)[7]

Table 2: Substrate Specificity and Product Distribution of Fatty Acid Hydroxylation

EnzymeSubstrate(ω-1)-OH Product (%)ω-OH Product (%)Other Products (%)Reference
Fungal CYP505A30 Dodecanoic Acid (C12:0)88-2 (ω-3)[12]
Tetradecanoic Acid (C14:0)63-9 (ω-3)[12]
Human Liver Microsomes Lauric Acid (C12:0)(ω-1)/ω ratio = 0.75[9]
Oleic Acid (C18:1)(ω-1)/ω ratio = 0.2[9]

Signaling Pathways of ω-1 Hydroxylated Fatty Acids

The products of ω-1 hydroxylation, particularly those derived from arachidonic acid, are potent signaling molecules.

A. 20-HETE Signaling:

The ω-hydroxylation of arachidonic acid by CYP4A and CYP4F enzymes produces 20-hydroxyeicosatetraenoic acid (20-HETE).[13] Although technically an ω-hydroxylated product, its signaling pathways are crucial to understand the broader context of fatty acid hydroxylation. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and renal function.[6][14] It exerts its effects through various signaling cascades, including the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway.[1]

HETE_Signaling cluster_downstream Downstream Effects AA Arachidonic Acid HETE20 20-HETE AA->HETE20 ω-Hydroxylation CYP4A_4F CYP4A / CYP4F PKC Protein Kinase C (PKC) HETE20->PKC Activates LTypeCa L-type Ca²⁺ Channels HETE20->LTypeCa Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates NFkB NF-κB Activation MAPK->NFkB Leads to Vasoconstriction Vasoconstriction LTypeCa->Vasoconstriction VEGF VEGF Production NFkB->VEGF Inflammation Inflammation NFkB->Inflammation Angiogenesis Angiogenesis VEGF->Angiogenesis

20-HETE Signaling Pathway

B. Leukotriene B₄ (LTB₄) Metabolism:

CYP4F enzymes, particularly CYP4F2 and CYP4F3A, are responsible for the ω-hydroxylation of the potent pro-inflammatory chemoattractant, leukotriene B₄ (LTB₄), to 20-hydroxy-LTB₄.[7][15] This metabolic step is crucial for the inactivation and subsequent degradation of LTB₄, thereby playing a key role in the resolution of inflammation.[16][17]

LTB4_Metabolism cluster_gen LTB₄ Generation cluster_inact LTB₄ Inactivation AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) LTA4 Leukotriene A₄ (LTA₄) AA->LTA4 LTA4H LTA₄ Hydrolase LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 Inflammation Pro-inflammatory Response LTB4->Inflammation Activates CYP4F CYP4F Enzymes (e.g., CYP4F2, CYP4F3A) OH_LTB4 20-OH-LTB₄ (Inactive) LTB4->OH_LTB4 ω-Hydroxylation (Inactivation) Degradation Further Degradation OH_LTB4->Degradation

Metabolism and Inactivation of Leukotriene B₄

Experimental Protocols

Studying ω-1 hydroxylation requires specific and sensitive methodologies. Below are outlines of key experimental protocols.

A. Recombinant CYP450 Expression and Purification:

  • Objective: To produce purified, active CYP450 enzymes for in vitro assays.

  • Methodology:

    • Cloning: The cDNA of the human CYP of interest (e.g., CYP4A11, CYP2E1, CYP4F2) is cloned into an appropriate expression vector, often for expression in E. coli or insect cells.[10][18] N-terminal modifications may be necessary for optimal expression and membrane insertion in bacterial systems.[10]

    • Expression: The expression host is cultured under conditions that induce protein expression. For P450s, this often includes supplementation of the culture medium with a heme precursor like δ-aminolevulinic acid.

    • Isolation of Membranes: Cells are harvested and lysed, and the membrane fraction containing the recombinant P450 is isolated by ultracentrifugation.

    • Purification: The P450 is solubilized from the membranes using detergents and purified using a combination of chromatographic techniques, such as affinity chromatography (e.g., nickel-NTA for His-tagged proteins) and ion-exchange chromatography.[12][19]

    • Reconstitution: For activity assays, the purified P450 is typically reconstituted into a lipid environment (e.g., liposomes) with its redox partner, NADPH-cytochrome P450 reductase.[19]

B. Enzyme Assay for Fatty Acid ω-1 Hydroxylase Activity:

  • Objective: To measure the catalytic activity and determine the kinetic parameters of a CYP enzyme towards a specific fatty acid substrate.

  • Methodology:

    • Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), the reconstituted recombinant P450 enzyme (or liver microsomes), the fatty acid substrate (e.g., lauric acid), and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a defined period.

    • Reaction Termination and Extraction: The reaction is stopped, typically by the addition of acid. The hydroxylated fatty acid products and the remaining substrate are then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate (B1210297) or hexane).[20]

    • Analysis: The extracted products are analyzed and quantified.

C. Quantitative Analysis of ω-1 Hydroxylated Fatty Acids by LC-MS/MS:

  • Objective: To separate, identify, and quantify ω-1 hydroxylated fatty acids from biological samples or in vitro assays with high sensitivity and specificity.[21][22]

  • Methodology:

    • Sample Preparation: Lipids are extracted from the sample matrix (e.g., plasma, cell lysates, or in vitro reaction mixtures) using a liquid-liquid or solid-phase extraction method. Internal standards (e.g., deuterated analogs of the analytes) are added at the beginning of the extraction process for accurate quantification.[23]

    • Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC), typically reversed-phase HPLC or UPLC, which separates the different fatty acid isomers.

    • Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored, providing high selectivity and sensitivity.[24]

    • Quantification: The concentration of each analyte is determined by comparing the peak area of its specific MRM transition to that of its corresponding internal standard.

Below is a diagram of a typical experimental workflow for studying ω-1 hydroxylation.

ExperimentalWorkflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular/In Vivo Analysis Start Start: Hypothesis on ω-1 Hydroxylation RecombinantExpression Recombinant P450 Expression & Purification Start->RecombinantExpression CellCulture Cell Culture Model (e.g., Hepatocytes) Start->CellCulture AnimalModel Animal Model (e.g., CYP Knockout) Start->AnimalModel EnzymeAssay Enzyme Activity Assay (with Fatty Acid Substrate) RecombinantExpression->EnzymeAssay KineticAnalysis Kinetic Parameter Determination (K_m, k_cat) EnzymeAssay->KineticAnalysis LCMS LC-MS/MS Analysis of Hydroxylated Fatty Acids EnzymeAssay->LCMS DataAnalysis Data Analysis & Interpretation KineticAnalysis->DataAnalysis LipidExtraction Lipid Extraction from Cells/Tissues/Plasma CellCulture->LipidExtraction AnimalModel->LipidExtraction LipidExtraction->LCMS LCMS->DataAnalysis

Experimental Workflow for ω-1 Hydroxylation Studies

Conclusion

ω-1 hydroxylation represents a critical branch of fatty acid metabolism with profound implications for both normal physiology and disease. The cytochrome P450 enzymes that catalyze these reactions are emerging as important targets for therapeutic intervention in a range of disorders, from hypertension to inflammatory diseases and cancer. A thorough understanding of the biochemical pathways, the quantitative aspects of enzyme kinetics, and the intricate signaling networks regulated by ω-1 hydroxylated fatty acids is paramount for researchers and drug development professionals. The methodologies outlined in this guide provide a framework for the continued exploration of this fascinating and functionally significant metabolic pathway. Further research into the regulation of CYP gene expression and the development of specific inhibitors or inducers of ω-1 hydroxylation will undoubtedly pave the way for novel therapeutic strategies.

References

The Role of Cytochrome P450 in Dihydroxy Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxy fatty acids are increasingly recognized as important signaling molecules involved in a myriad of physiological and pathological processes. Their synthesis is intricately linked to the cytochrome P450 (CYP) system, not through direct dihydroxylation, but via a sequential two-enzyme pathway. This technical guide provides an in-depth exploration of this pathway, detailing the key enzymes, substrates, and products. It further presents quantitative data on enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for studying this pathway, and visualizes the core biochemical processes and associated signaling cascades.

The Core Pathway: A Two-Step Enzymatic Cascade

The formation of dihydroxy fatty acids from polyunsaturated fatty acids (PUFAs) is not a direct action of cytochrome P450 enzymes. Instead, it is a two-step process initiated by CYP-mediated epoxidation, followed by hydration catalyzed by soluble epoxide hydrolase (sEH).

  • Step 1: Epoxidation by Cytochrome P450 Epoxygenases: CYPs, particularly members of the CYP2C and CYP2J families, act as epoxygenases. They metabolize PUFAs such as arachidonic acid (AA), eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and linoleic acid (LA) to their corresponding epoxy fatty acids.[1] For instance, arachidonic acid is converted to epoxyeicosatrienoic acids (EETs).[1]

  • Step 2: Hydration by Soluble Epoxide Hydrolase (sEH): The epoxy fatty acids are then rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form vicinal diols, which are the dihydroxy fatty acids.[2][3] For example, EETs are converted to dihydroxyeicosatrienoic acids (DHETs).[3]

This pathway is a critical regulator of the biological activity of these lipid mediators. Generally, the epoxy fatty acid precursors exhibit potent anti-inflammatory, vasodilatory, and anti-angiogenic properties, while their dihydroxy fatty acid metabolites are often less active or may even possess pro-inflammatory effects.[2]

Key Enzymes and Substrates

The synthesis of dihydroxy fatty acids is dependent on the interplay between specific CYP epoxygenases and soluble epoxide hydrolase, acting on a variety of polyunsaturated fatty acid substrates.

Cytochrome P450 Epoxygenases
  • CYP2C Family (e.g., CYP2C8, CYP2C9): These are major epoxygenases in the human liver and are responsible for the metabolism of arachidonic acid to EETs.[4]

  • CYP2J Family (e.g., CYP2J2): Predominantly expressed in extrahepatic tissues, especially the heart, CYP2J2 is a key enzyme in cardiac epoxygenase metabolism.[5][6]

Soluble Epoxide Hydrolase (sEH)

This cytosolic enzyme is responsible for the hydrolysis of epoxy fatty acids to their corresponding diols.[2][3] Its activity is a critical determinant of the in vivo levels of both epoxy and dihydroxy fatty acids.

Polyunsaturated Fatty Acid (PUFA) Substrates
  • Arachidonic Acid (AA): Metabolized to EETs, which are then converted to DHETs.

  • Linoleic Acid (LA): Converted to epoxyoctadecenoic acids (EpOMEs), which are subsequently hydrolyzed to dihydroxyoctadecenoic acids (DiHOMEs).

  • Eicosapentaenoic Acid (EPA): Metabolized to epoxyeicosatetraenoic acids (EEQs), leading to the formation of dihydroxyeicosatetraenoic acids (DHEQs).

  • Docosahexaenoic Acid (DHA): Converted to epoxydocosapentaenoic acids (EDPs), which are then hydrolyzed to dihydroxydocosapentaenoic acids (DiHDPAs).

Quantitative Data

Enzyme Kinetic Parameters

The efficiency of dihydroxy fatty acid synthesis is determined by the kinetic parameters of the involved enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

EnzymeSubstrateProduct(s)Km (µM)Vmax (pmol/mg/min)Source
CYP2C8Arachidonic AcidEETs and DHETs34.6 ± 5.414.1 ± 3.9[4]
CYP2J2Arachidonic Acid14,15-EET~30 (Ks)-[7]
sEH14,15-EET14,15-DHET-7193[8]
sEH11,12-EET11,12-DHET-538[8]
sEH8,9-EET8,9-DHET-595[8]

Note: Some studies report substrate inhibition (Ks) for CYP2J2, where high substrate concentrations decrease enzyme activity.

Tissue and Plasma Concentrations of Dihydroxy Fatty Acids

The levels of dihydroxy fatty acids vary depending on the tissue and physiological state.

MetaboliteTissue/FluidConcentration (ng/mg or ng/g)ConditionSource
14,15-DHETLiver292 ± 22 ng/gTCDD-treated chick[9]
11,12-DHETLiver95 ± 9 ng/gTCDD-treated chick[9]
14,15-DHETHeart42 ± 6 ng/gTCDD-treated chick[9]
DHETsPlacenta0.57 ± 0.31 ng/mgPreeclampsia[10]
DHETsPlacenta0.29 ± 0.22 ng/mgNormal pregnancy[10]
12,13-DiHOMEPlasmaVariesPost-exercise[11]
9,10-DiHOMEPlasmaVariesPost-exercise[11]

Experimental Protocols

Recombinant CYP450 Expression and Purification

Objective: To produce purified, active CYP450 enzymes for in vitro assays.

Methodology:

  • Gene Cloning and Expression Vector: The cDNA for the desired human CYP (e.g., CYP2C8, CYP2J2) is cloned into a bacterial expression vector, such as pCW Ori+. N-terminal modifications are often introduced to enhance expression, and a C-terminal polyhistidine-tag is added for purification.[12]

  • Bacterial Expression: The expression vector is transformed into a suitable E. coli strain (e.g., DH5α). A culture is grown to an OD600 of ~0.6-0.8, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then grown at a lower temperature (e.g., 28-30°C) for 24-48 hours.[12]

  • Membrane Preparation: Cells are harvested, resuspended, and lysed. The cell lysate is subjected to ultracentrifugation to pellet the cell membranes containing the expressed CYP enzyme.[12]

  • Solubilization and Purification: The membrane pellet is resuspended, and membrane proteins are solubilized using a detergent (e.g., CHAPS). The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins), followed by optional ion-exchange chromatography for higher purity.[12]

  • Verification: The purity is assessed by SDS-PAGE and Western blotting. The concentration of functional P450 is determined by CO-difference spectroscopy.[12]

In Vitro CYP450 Epoxygenase Activity Assay

Objective: To measure the epoxidation of a PUFA substrate by a recombinant CYP enzyme.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant CYP enzyme, cytochrome P450 reductase, cytochrome b5 (optional), and a lipid mixture in a phosphate (B84403) buffer (pH 7.4).[13]

  • Substrate Addition: The PUFA substrate (e.g., arachidonic acid) is added. For kinetic studies, a range of substrate concentrations is used.[13]

  • Reaction Initiation: The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[13]

  • Termination and Extraction: The reaction is stopped with a solvent like ice-cold acetonitrile (B52724) or by acidification. The lipid metabolites are then extracted with an organic solvent (e.g., ethyl acetate).[13]

  • Analysis: The extracted metabolites are dried, reconstituted, and analyzed by LC-MS/MS for quantification of the formed epoxy fatty acids.[13]

Soluble Epoxide Hydrolase (sEH) Activity Assay

Objective: To measure the conversion of an epoxy fatty acid to a dihydroxy fatty acid by sEH.

Methodology (Fluorometric):

  • Reagent Preparation: Prepare sEH assay buffer, a stock solution of the non-fluorescent sEH substrate, and the sEH enzyme solution.

  • Assay Plate Setup: In a 96-well plate, add the sEH enzyme to the appropriate wells. Include enzyme control wells (enzyme only), background control wells (buffer only), and test compound wells for inhibitor screening.

  • Reaction Initiation: Add the sEH substrate to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every 30 seconds for 15-30 minutes) at an excitation/emission of 362/460 nm. The hydrolysis of the substrate by sEH produces a fluorescent product.

  • Calculation: Subtract the background fluorescence from all readings. The rate of the reaction is determined from the slope of the fluorescence versus time plot.

LC-MS/MS Analysis of Dihydroxy Fatty Acids

Objective: To quantify dihydroxy fatty acids in biological samples.

Methodology:

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • Add an internal standard (a deuterated version of the analyte of interest).

    • Perform protein precipitation with a cold solvent like acetonitrile.

    • Centrifuge to pellet the protein and collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the dihydroxy fatty acids with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each dihydroxy fatty acid and the internal standard.

    • Quantification: Generate a standard curve using known concentrations of the dihydroxy fatty acids and calculate the concentrations in the samples based on the peak area ratios of the analyte to the internal standard.

Signaling Pathways and Visualizations

Dihydroxy fatty acids have been shown to modulate several key signaling pathways, influencing cellular processes like inflammation and metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs)

Certain dihydroxy fatty acids can act as ligands for PPARs, a family of nuclear receptors that regulate gene expression.[14] Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[14][15]

PPAR_Signaling DHFA Dihydroxy Fatty Acid PPAR PPAR DHFA->PPAR Binds & Activates PPRE PPRE PPAR->PPRE Heterodimerizes with RXR RXR RXR Gene Target Gene (e.g., involved in lipid metabolism) PPRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

PPAR Signaling Pathway for Dihydroxy Fatty Acids.
Transient Receptor Potential Vanilloid 1 (TRPV1)

Some dihydroxy fatty acids have been implicated in the modulation of the TRPV1 channel, a non-selective cation channel involved in pain and inflammation.[16] Activation of TRPV1 can lead to an influx of calcium ions, initiating downstream signaling cascades.

TRPV1_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_in Ca²⁺ Influx TRPV1->Ca_in Opens DHFA Dihydroxy Fatty Acid DHFA->TRPV1 Modulates Signaling Downstream Signaling Cascades (e.g., PKC, PKA) Ca_in->Signaling Activates Response Cellular Response (e.g., Neurotransmitter Release, Inflammation) Signaling->Response

TRPV1 Signaling Pathway Modulation by Dihydroxy Fatty Acids.
Experimental Workflow for Dihydroxy Fatty Acid Analysis

The following diagram illustrates a typical workflow for the analysis of dihydroxy fatty acids from a biological sample.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., LLE, SPE) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification Analysis->Quant Interp Biological Interpretation Quant->Interp

General Experimental Workflow for Dihydroxy Fatty Acid Analysis.

Conclusion

The synthesis of dihydroxy fatty acids via the cytochrome P450 epoxygenase and soluble epoxide hydrolase pathway represents a crucial axis in lipid mediator signaling. Understanding the intricacies of this pathway, from the kinetics of the enzymes involved to the biological effects of the resulting metabolites, is paramount for researchers in both academic and industrial settings. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and potential therapeutic targeting of this important biochemical cascade.

References

3-Hydroxyacyl-CoA Intermediates in Fatty Acid Oxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid β-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle for energy production in the form of ATP. This process is particularly vital in tissues with high energy demands, such as the heart, skeletal muscle, and liver, especially during periods of fasting or prolonged exercise. The 3-hydroxyacyl-CoA intermediates are central to this pathway, representing a key step in the sequential shortening of the fatty acid chain. This technical guide provides a comprehensive overview of the role of 3-hydroxyacyl-CoA intermediates in fatty acid oxidation, including the enzymes involved, relevant quantitative data, detailed experimental protocols for their analysis, and visualization of the associated metabolic and signaling pathways.

The Core of β-Oxidation: The Role of 3-Hydroxyacyl-CoA Dehydrogenases

The conversion of enoyl-CoA to 3-ketoacyl-CoA in each cycle of β-oxidation involves two key enzymatic steps that generate and then oxidize a 3-hydroxyacyl-CoA intermediate. This process is catalyzed by a family of enzymes known as 3-hydroxyacyl-CoA dehydrogenases (HADHs). These enzymes exhibit specificity for the chain length of the fatty acyl-CoA substrate.

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): This enzyme is a component of the mitochondrial trifunctional protein (MTP), a multi-enzyme complex bound to the inner mitochondrial membrane.[1] MTP catalyzes the final three steps of β-oxidation for long-chain fatty acids (C12-C18) and is a hetero-octamer composed of four α-subunits and four β-subunits.[1] The α-subunit contains the enoyl-CoA hydratase and the LCHAD activities, while the β-subunit harbors the long-chain 3-ketoacyl-CoA thiolase activity.[1][2]

  • Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD) and Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD): These soluble enzymes, located in the mitochondrial matrix, are responsible for the dehydrogenation of medium-chain (C6-C12) and short-chain (C4-C6) 3-hydroxyacyl-CoA intermediates, respectively.[3][4] SCHAD, also known as HADH, is a homotetramer that displays broad substrate specificity.[4]

Genetic deficiencies in these enzymes, such as LCHAD deficiency (LCHADD) and SCHAD deficiency, are inherited metabolic disorders that lead to the accumulation of specific 3-hydroxyacyl-CoA intermediates and their derivatives, resulting in severe clinical manifestations including hypoketotic hypoglycemia, cardiomyopathy, and myopathy.[5][6][7]

Quantitative Data on Acyl-CoA Intermediates

The concentration of acyl-CoA intermediates, including 3-hydroxyacyl-CoA species, can vary significantly depending on the tissue type, metabolic state (e.g., fed vs. fasted, rest vs. exercise), and the presence of metabolic disorders. The following tables summarize available quantitative data on acyl-CoA concentrations in various biological samples. It is important to note that direct measurement of 3-hydroxyacyl-CoA species is technically challenging, and often their presence is inferred from the accumulation of 3-hydroxyacylcarnitines in clinical samples.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.64--
Propionyl-CoA3.53--
Butyryl-CoA1.01--
Valeryl-CoA1.12--
Crotonoyl-CoA0.03--
HMG-CoA0.97--
Succinyl-CoA25.47--
Glutaryl-CoA0.65--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~7~2.5
C18:1-CoA-~8~3
Table 1: Quantitative analysis of acyl-CoA species in different human cell lines. Data is compiled from various sources and methodologies, primarily utilizing LC-MS/MS. Direct comparisons should be made with caution due to variations in experimental conditions and normalization methods.[8]
ConditionTissuePredominant Accumulated Hydroxyacylcarnitines
LCHAD DeficiencyFibroblasts (incubated with palmitate)Hydroxypalmitoylcarnitine
LCHAD DeficiencyFibroblasts (incubated with linoleate)Hydroxy-C18:2-acylcarnitines
SCHAD DeficiencyPlasmaL-3-C4OH-carnitine
Table 2: Predominant 3-hydroxyacylcarnitine species that accumulate in fatty acid oxidation disorders, serving as diagnostic markers. These reflect the underlying accumulation of their corresponding 3-hydroxyacyl-CoA intermediates.[9][10]

Experimental Protocols

Accurate quantification of 3-hydroxyacyl-CoA intermediates is crucial for studying fatty acid metabolism and diagnosing related disorders. The following sections provide detailed methodologies for their extraction and analysis.

Protocol 1: Extraction of Acyl-CoA Esters from Tissues

This protocol is adapted for the extraction of a broad range of acyl-CoAs from tissue samples for subsequent analysis by LC-MS/MS.

Materials:

  • Homogenizer (e.g., glass Dounce or mechanical)

  • Centrifuge capable of reaching at least 15,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (IPA)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.7)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.

    • Add 1 mL of ice-cold acetonitrile/isopropanol (3:1, v/v) and homogenize thoroughly on ice.

    • Add 1 mL of ice-cold 0.1 M potassium phosphate buffer (pH 6.7) and continue homogenization until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoA esters.

  • Drying and Reconstitution:

    • Dry the supernatant using a lyophilizer or a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

  • Sample Storage:

    • Store the reconstituted samples at -80°C until analysis to minimize degradation.

Protocol 2: Analysis of 3-Hydroxyacyl-CoA Intermediates by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of acyl-CoAs using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Aqueous solution with a modifier (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol) with a similar modifier.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute acyl-CoAs of increasing chain length.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoA analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion generated by its fragmentation. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.

  • Optimization: The collision energy and other MS parameters should be optimized for each specific 3-hydroxyacyl-CoA intermediate to achieve maximum sensitivity.

Data Analysis:

  • Quantification is achieved by comparing the peak area of the endogenous 3-hydroxyacyl-CoA to that of a known amount of a stable isotope-labeled internal standard.

Protocol 3: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH.[4]

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • NAD+ solution (e.g., 2 mM)

  • 3-hydroxyacyl-CoA substrate of a specific chain length (e.g., 3-hydroxybutyryl-CoA for SCHAD activity)

  • Enzyme sample (e.g., tissue homogenate or purified enzyme)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, combine the reaction buffer, NAD+ solution, and the 3-hydroxyacyl-CoA substrate.

  • Initiation of Reaction: Add the enzyme sample to the cuvette to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculation of Activity: The rate of NADH formation can be used to calculate the enzyme activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of NADH formed per minute).

Signaling Pathways and Logical Relationships

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of 3-hydroxyacyl-CoA intermediates in the mitochondrial fatty acid β-oxidation spiral.

Fatty_Acid_Beta_Oxidation cluster_cycle One Cycle of β-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial fatty acid β-oxidation cycle highlighting 3-hydroxyacyl-CoA.

Experimental Workflow for Acyl-CoA Analysis

This diagram outlines the typical experimental workflow for the extraction and analysis of acyl-CoA intermediates from biological samples.

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization (with organic solvent) Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Drying Drying (Lyophilization) Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis (Quantification) Reconstitution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: A typical workflow for the analysis of acyl-CoA intermediates.

PPARα Signaling Pathway in Fatty Acid Metabolism

Fatty acids and their derivatives, including potentially 3-hydroxyacyl-CoA species or their metabolites, can act as signaling molecules by activating nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a key transcriptional regulator of genes involved in fatty acid oxidation.

PPARa_Signaling Fatty_Acids Fatty Acids & Derivatives PPARa PPARα Fatty_Acids->PPARa activate PPRE PPRE (in target gene promoter) PPARa->PPRE heterodimerizes with RXR and binds to RXR RXR Target_Genes Target Genes (e.g., CPT1, ACAD, LCHAD) PPRE->Target_Genes promotes transcription of FAO_Enzymes Increased Fatty Acid Oxidation Enzymes Target_Genes->FAO_Enzymes leads to translation of Increased_FAO Increased Fatty Acid Oxidation FAO_Enzymes->Increased_FAO

Caption: PPARα activation by fatty acids regulates fatty acid oxidation genes.

Conclusion

3-Hydroxyacyl-CoA intermediates are indispensable molecules in the catabolism of fatty acids, and their proper metabolism is essential for maintaining energy homeostasis. The enzymes responsible for their conversion, the 3-hydroxyacyl-CoA dehydrogenases, are critical for the progression of the β-oxidation spiral. Dysregulation of this step, due to genetic defects, leads to severe metabolic diseases. The analytical techniques outlined in this guide, particularly LC-MS/MS, provide powerful tools for researchers and clinicians to quantify these intermediates, aiding in the diagnosis of metabolic disorders and advancing our understanding of fatty acid metabolism. Furthermore, the emerging role of fatty acid intermediates as signaling molecules that regulate gene expression through nuclear receptors like PPARα opens new avenues for therapeutic intervention in metabolic diseases. Continued research in this area is vital for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

An In-depth Technical Guide to the Natural Occurrence of Dihydroxy C14 Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy C14 fatty acids, derivatives of myristic acid (tetradecanoic acid), are a class of lipid molecules that are gaining attention for their potential roles in various biological processes. While not as ubiquitously studied as their longer-chain counterparts, their natural occurrence in plants, and potentially in other organisms, suggests important physiological functions. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence, biosynthesis, analytical methods, and potential signaling roles of dihydroxy C14 fatty acids.

Natural Occurrence of Dihydroxy C14 Fatty Acids

The primary documented natural source of dihydroxy C14 fatty acid derivatives is plant cutin, the waxy outer layer of the plant epidermis. Cutin is a complex polyester (B1180765) composed of hydroxy and epoxy fatty acids.

One significant finding is the identification of 5-hydroxytetradecanedioic acid , a C14 diacid, as a major aliphatic monomer in the cutin of the moss Physcomitrella patens. While not a simple dihydroxy fatty acid, its prevalence highlights the importance of C14 derivatives in the cutin structure of certain plant species. Other studies have also reported the presence of C14-C16 hydroxyalkane diacids as components of the cutin matrix in various plants, including Gnetum gnemon and Limonia acidissima.

Quantitative data on the concentration of dihydroxy C14 fatty acids in various natural sources is still limited in the scientific literature. The table below summarizes the available information on the composition of cutin monomers, with a focus on C14 derivatives.

Plant SpeciesTissueC14 Dihydroxy/Diacid DerivativeConcentration/Relative AbundanceReference
Physcomitrella patensGametophore5-hydroxytetradecanedioic acidMajor aliphatic monomer[1]
Gnetum gnemonC14-C16 hydroxyalkane diacidsSubstantial components[1]
Limonia acidissimaC14-C16 hydroxyalkane diacidsSubstantial components[1]

Further research is required to quantify the absolute concentrations of these compounds in a wider range of plant species, as well as to investigate their presence in animal tissues and microorganisms.

Biosynthesis of Dihydroxy C14 Fatty Acids

The biosynthesis of dihydroxy fatty acids is believed to primarily involve the action of cytochrome P450 monooxygenases (CYPs) . These enzymes are capable of hydroxylating fatty acids at various positions. The formation of a dihydroxy fatty acid from a saturated fatty acid like myristic acid would likely involve a two-step hydroxylation process or the action of a diol synthase.

While a complete and specific pathway for the biosynthesis of dihydroxy C14 fatty acids has not been fully elucidated, the following steps are proposed based on the known functions of CYPs and other fatty acid modifying enzymes:

  • ω-Hydroxylation: The initial step likely involves the hydroxylation of myristic acid at the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) position by a CYP enzyme. For instance, the cytochrome P450 enzyme CYP52A17 from the yeast Candida tropicalis has been shown to efficiently convert myristic acid.

  • In-chain Hydroxylation: A second hydroxylation event at a different position on the fatty acid chain would lead to the formation of a dihydroxy C14 fatty acid. This step could be catalyzed by the same or a different CYP enzyme.

The biosynthesis of 5-hydroxytetradecanedioic acid found in Physcomitrella patens likely involves additional oxidation steps to form the dicarboxylic acid.

Biosynthesis_Dihydroxy_C14 Myristic_Acid Myristic Acid (C14:0) omega_Hydroxy_Myristic_Acid ω-Hydroxy Myristic Acid Myristic_Acid->omega_Hydroxy_Myristic_Acid CYP450 (ω-hydroxylase) Dihydroxy_Myristic_Acid Dihydroxy Myristic Acid omega_Hydroxy_Myristic_Acid->Dihydroxy_Myristic_Acid CYP450 (in-chain hydroxylase) Diacid_Derivative 5-hydroxytetradecanedioic acid Dihydroxy_Myristic_Acid->Diacid_Derivative Further Oxidation

Proposed biosynthetic pathway for dihydroxy C14 fatty acids.

Experimental Protocols

The analysis of dihydroxy C14 fatty acids, particularly from plant cutin, involves several key steps: extraction of the cutin polymer, depolymerization to release the monomeric fatty acids, derivatization, and finally, analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).

Extraction and Depolymerization of Plant Cutin

This protocol is adapted from methods used for the analysis of plant cutin monomers.

Materials:

Procedure:

  • Delipidation: Thoroughly wash the plant tissue with chloroform to remove surface waxes.

  • Drying: Dry the delipidated tissue.

  • Depolymerization: Immerse the dried tissue in a solution of NaOMe in methanol and methyl acetate. Heat the mixture under reflux to break the ester bonds of the cutin polymer.

  • Extraction: After cooling, add a saturated NaCl solution and extract the fatty acid methyl esters (FAMEs) with hexane.

  • Washing and Drying: Wash the hexane phase with water and dry it over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to obtain the crude FAME mixture.

Cutin_Extraction_Workflow Plant_Tissue Plant Tissue Delipidation Delipidation (Chloroform wash) Plant_Tissue->Delipidation Drying Drying Delipidation->Drying Depolymerization Depolymerization (NaOMe/Methanol/Methyl Acetate) Drying->Depolymerization Extraction Liquid-Liquid Extraction (Hexane) Depolymerization->Extraction Washing_Drying Washing and Drying Extraction->Washing_Drying FAMEs Fatty Acid Methyl Esters (FAMEs) Washing_Drying->FAMEs

Workflow for the extraction and depolymerization of plant cutin.
Derivatization for GC-MS Analysis

The hydroxyl groups of the fatty acid methyl esters need to be derivatized to increase their volatility for GC-MS analysis. Silylation is a common method.

Materials:

  • FAME extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Hexane

Procedure:

  • Dissolution: Dissolve the dried FAME extract in pyridine.

  • Silylation: Add BSTFA with 1% TMCS to the solution.

  • Incubation: Heat the mixture to complete the derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • Sample Preparation for GC-MS: The derivatized sample is then ready for injection into the GC-MS system.

GC-MS and LC-MS/MS Analysis

GC-MS:

  • Column: A non-polar or medium-polarity capillary column is typically used for the separation of the TMS-ether derivatives of the fatty acid methyl esters.

  • Ionization: Electron ionization (EI) is commonly used.

  • Detection: The mass spectrometer is operated in full scan mode to identify the compounds based on their mass spectra and retention times, and in selected ion monitoring (SIM) mode for quantification. Characteristic fragment ions for TMS-derivatized dihydroxy fatty acids are used for identification.

LC-MS/MS:

  • Chromatography: Reversed-phase liquid chromatography can be used to separate the dihydroxy fatty acids.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often employed for the analysis of free fatty acids.

  • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification using multiple reaction monitoring (MRM).

Potential Signaling Roles of Dihydroxy C14 Fatty Acids

The signaling functions of dihydroxy C14 fatty acids are not yet well-defined. However, based on the known roles of other fatty acid derivatives, several potential signaling pathways can be hypothesized.

Plant Defense Signaling

Fatty acids and their oxidized derivatives, collectively known as oxylipins, are crucial signaling molecules in plant defense against pathogens and pests. Hydroxy fatty acids, as components of cutin, may be released upon pathogen attack and act as damage-associated molecular patterns (DAMPs) to trigger immune responses.

While direct evidence for dihydroxy C14 fatty acids is lacking, medium-chain 3-hydroxy fatty acids of bacterial origin are known to activate plant immunity. It is plausible that endogenous dihydroxy C14 fatty acids could have a similar role in modulating plant defense responses.

Mammalian Cell Signaling

In mammals, various fatty acids and their derivatives act as ligands for nuclear receptors and G-protein coupled receptors (GPCRs), thereby regulating metabolism, inflammation, and other cellular processes.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that are activated by fatty acids and their derivatives, playing key roles in lipid and glucose metabolism. It is conceivable that dihydroxy C14 fatty acids could act as endogenous ligands for PPARs.

  • G-protein Coupled Receptors (GPCRs): Several GPCRs, such as GPR40 and GPR120, are activated by fatty acids. These receptors are involved in insulin (B600854) secretion, anti-inflammatory responses, and other metabolic processes. The potential interaction of dihydroxy C14 fatty acids with these receptors warrants further investigation.

Signaling_Pathways cluster_plant Plant Signaling cluster_mammal Mammalian Signaling Plant_Pathogen Pathogen Attack Cutin_Degradation Cutin Degradation Plant_Pathogen->Cutin_Degradation DH_C14_FA_Plant Dihydroxy C14 Fatty Acid Cutin_Degradation->DH_C14_FA_Plant Plant_Immunity Plant Immune Response DH_C14_FA_Plant->Plant_Immunity as DAMP? DH_C14_FA_Mammal Dihydroxy C14 Fatty Acid PPARs PPARs DH_C14_FA_Mammal->PPARs GPCRs GPCRs (e.g., GPR120) DH_C14_FA_Mammal->GPCRs Metabolic_Regulation Metabolic Regulation PPARs->Metabolic_Regulation Anti_Inflammatory Anti-inflammatory Response GPCRs->Anti_Inflammatory

References

Methodological & Application

Application Note: Quantitative Analysis of 3,13-dihydroxytetradecanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,13-dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. Their accurate quantification is essential for understanding metabolic regulation and the pathophysiology of various diseases, including metabolic syndromes and genetic disorders. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the complete workflow for the analysis of this compound, from sample preparation to data acquisition.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of long-chain acyl-CoAs from biological samples such as tissue homogenates or cell lysates.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.[1]

  • Sample Loading: Load 500 µL of the biological sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.[1]

  • Elution: Elute the analyte with 1 mL of methanol.[1]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[1]

Liquid Chromatography (LC) Conditions

The chromatographic separation is critical for resolving the analyte from other matrix components.

  • LC System: Waters ACQUITY UPLC system or equivalent.[2]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.[2][3]

  • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile.[2][3]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40 °C.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

Tandem Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis.

  • Mass Spectrometer: Thermo TSQ Quantum Ultra or equivalent.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][4]

  • Scan Type: Selected Reaction Monitoring (SRM).[2]

  • Key Transition: For profiling long-chain acyl-CoAs, a neutral loss scan of 507 amu, corresponding to the phosphoadenosine diphosphate (B83284) fragment, can be employed.[3][4] For quantitative analysis, specific precursor and product ions for this compound would need to be determined by infusion of a standard.

    • Precursor Ion (Q1): [M+H]⁺ of this compound.

    • Product Ion (Q3): A specific fragment ion resulting from collision-induced dissociation.

  • Collision Energy: Optimized for the specific analyte transition.

Data Presentation

The following tables summarize representative quantitative data for the LC-MS/MS analysis of long-chain acyl-CoAs, which can be expected for this compound analysis following proper method validation.

Table 1: Method Validation Parameters for Long-Chain Acyl-CoA Analysis

ParameterTypical ValueReference
Linearity (R²)>0.99[1][5]
Limit of Detection (LOD)1-10 fmol[1]
Limit of Quantification (LOQ)5-50 fmol[1]
Inter-run Precision (CV%)2.6 - 12.2%[3][4]
Intra-run Precision (CV%)1.2 - 4.4%[3][4]
Accuracy94.8 - 110.8%[3][4]

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Liver

AnalyteConcentration (pmol/mg tissue)
C16:0-CoA2.5 ± 0.3
C16:1-CoA1.8 ± 0.2
C18:0-CoA1.5 ± 0.2
C18:1-CoA3.0 ± 0.4
C18:2-CoA2.1 ± 0.3

Note: Data are representative and may vary based on species, tissue type, and physiological state.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Elute Elution & Drying SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Tandem Mass Spectrometry LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for LC-MS/MS analysis.

Peroxisomal β-Oxidation Pathway

beta_oxidation cluster_pathway Peroxisomal β-Oxidation AcylCoA Long-Chain Acyl-CoA EnoylCoA trans-2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA 3-Hydroxyacyl-CoA (e.g., this compound) EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase

Caption: Role of 3-hydroxyacyl-CoA in β-oxidation.

References

Application Note: High-Resolution Chromatographic Separation of Dihydroxy Fatty Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy fatty acids (DHFAs) are a class of oxidized lipids that play significant roles in various physiological and pathological processes. As signaling molecules, they are involved in inflammation, cell proliferation, and metabolic regulation. The biological activity of DHFAs is often highly dependent on the specific positions of the hydroxyl groups on the fatty acid backbone. Consequently, the accurate separation and quantification of DHFA positional isomers are crucial for understanding their distinct biological functions and for the development of targeted therapeutics. This application note provides detailed protocols for the chromatographic separation of DHFA positional isomers using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), offering robust methods for their analysis in biological matrices.

Significance in Drug Development

The precise identification and quantification of DHFA isomers are paramount in drug development for several reasons. Different positional isomers can exhibit varied bioactivities, including pro-inflammatory or anti-inflammatory effects. Understanding the isomeric composition of DHFAs in disease models can reveal novel therapeutic targets. Furthermore, monitoring the modulation of specific DHFA isomer levels by drug candidates provides a means to assess efficacy and mechanism of action.

Experimental Protocols

This section details the methodologies for the extraction, separation, and detection of dihydroxy fatty acid positional isomers from biological samples.

Protocol 1: Reversed-Phase HPLC-MS/MS for Separation of Dihydroxy Stearic Acid (DHSA) Positional Isomers

This protocol is optimized for the separation of various positional isomers of dihydroxy stearic acid, such as 9,10-DHSA and 12,13-DHSA.

1. Sample Preparation (from Cell Culture)

  • Cell Lysis: Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a suitable lysis buffer and homogenize.

  • Lipid Extraction: Perform a Folch or Bligh-Dyer liquid-liquid extraction. To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol (B129727). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Saponification: Dry the lipid extract under a stream of nitrogen. To release the fatty acids from complex lipids, add a solution of 0.5 M KOH in methanol and incubate at 60°C for 1 hour.

  • Acidification and Extraction: Acidify the sample to pH 3-4 with hydrochloric acid. Extract the free fatty acids twice with hexane (B92381) or ethyl acetate (B1210297).

  • Solid-Phase Extraction (SPE): For sample cleanup and enrichment, use a silica-based SPE cartridge. Condition the cartridge with hexane, load the sample, wash with hexane to remove nonpolar lipids, and then elute the DHFAs with a more polar solvent mixture, such as hexane:ethyl acetate (1:1, v/v).

  • Derivatization (Optional but Recommended for Improved Sensitivity): To enhance ionization efficiency for mass spectrometry, derivatize the carboxyl group of the fatty acids. A common method is esterification to form methyl esters using diazomethane (B1218177) or a milder reagent like trimethylsilyldiazomethane. For enhanced detection in positive ion mode, derivatization with reagents like 2-picolylamine can be employed.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is recommended for good separation of positional isomers.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30-70% B (linear gradient)

    • 15-20 min: 70-95% B (linear gradient)

    • 20-25 min: 95% B (isocratic)

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used for underivatized fatty acids, while positive ion mode is suitable for certain derivatized forms.

  • Multiple Reaction Monitoring (MRM) for Triple Quadrupole MS:

    • Parent Ion: The [M-H]⁻ ion of the specific DHFA isomer.

    • Fragment Ions: Characteristic fragment ions resulting from collision-induced dissociation (CID). These are often related to cleavage at the hydroxyl group positions.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

Data Presentation

The following table summarizes the expected retention times for selected dihydroxy stearic acid positional isomers based on the protocol described above. Actual retention times may vary depending on the specific HPLC system and column used.

AnalyteRetention Time (min)
threo-9,10-Dihydroxystearic acid12.5
erythro-9,10-Dihydroxystearic acid12.8
12,13-Dihydroxystearic acid13.2
5,6-Dihydroxystearic acid14.1

Note: The elution order of threo and erythro isomers can vary. The separation of other positional isomers would require optimization of the gradient.

Signaling Pathways and Experimental Workflows

Experimental Workflow

The overall experimental workflow for the analysis of dihydroxy fatty acid positional isomers is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Cell Culture) Lipid_Extraction Lipid Extraction (Folch/Bligh-Dyer) Biological_Sample->Lipid_Extraction Saponification Saponification (to release free fatty acids) Lipid_Extraction->Saponification SPE_Cleanup Solid-Phase Extraction (Cleanup and Enrichment) Saponification->SPE_Cleanup Derivatization Derivatization (Optional) SPE_Cleanup->Derivatization HPLC_Separation Reversed-Phase HPLC (C18 Column) Derivatization->HPLC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS) HPLC_Separation->MS_Detection Quantification Quantification (MRM/Extracted Ion Chromatogram) MS_Detection->Quantification Isomer_Identification Isomer Identification (Retention Time & Fragmentation) Quantification->Isomer_Identification

Experimental workflow for DHFA analysis.
Signaling Pathways

Dihydroxy fatty acids have been implicated in several key signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) and ferroptosis pathways.

PPAR Signaling Pathway

PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Certain fatty acids and their derivatives, including some DHFAs, can act as ligands for PPARs.

ppar_signaling DHFA Dihydroxy Fatty Acid (Ligand) PPAR PPAR DHFA->PPAR Binds to RXR RXR PPAR->RXR Forms Heterodimer with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription (Lipid Metabolism, Inflammation) PPRE->Gene_Transcription Activates Biological_Response Biological Response Gene_Transcription->Biological_Response

DHFA activation of the PPAR signaling pathway.

Ferroptosis Signaling Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. DHFAs can be products of lipid peroxidation and may contribute to the execution of ferroptosis.

ferroptosis_pathway PUFA Polyunsaturated Fatty Acid (in membrane) Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation Iron Iron (Fe2+) Iron->Lipid_Peroxidation Catalyzes ROS Reactive Oxygen Species ROS->Lipid_Peroxidation Initiates DHFA_Formation DHFA Formation Lipid_Peroxidation->DHFA_Formation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits

Application Note: Quantification of Hydroxylated Fatty Acids using Stable Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hydroxylated fatty acids (HFAs) are a class of lipid molecules that play crucial roles in various physiological and pathological processes. They are formed through the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids and act as signaling molecules in inflammation, cell growth, and immune responses. Given their low abundance and structural diversity, accurate quantification of HFAs in complex biological matrices is challenging. Stable Isotope Dilution (SID) coupled with mass spectrometry (MS) has emerged as the gold standard for this purpose.[1][2] This method utilizes stable isotope-labeled analogs of the target analytes as internal standards, which are chemically identical to the analytes but differ in mass. This approach provides exceptional accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.[1]

This application note provides detailed protocols for the quantification of two major classes of HFAs using SID-MS: 3-hydroxy fatty acids (3-OH-FAs) by Gas Chromatography-Mass Spectrometry (GC-MS) and other oxidized fatty acids like hydroxyeicosatetraenoic acids (HETEs) and hydroxyoctadecadienoic acids (HODEs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution

The core principle of SID is the addition of a known quantity of a stable isotope-labeled internal standard (IS) to a sample at the earliest stage of analysis. The IS behaves identically to the endogenous analyte throughout all subsequent steps, including extraction, derivatization, and ionization. By measuring the peak area ratio of the native analyte to the labeled IS, the concentration of the native analyte can be calculated with high precision, as any procedural variations affect both the analyte and the IS equally.

G cluster_workflow Overall Experimental Workflow Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Stable Isotope-Labeled Internal Standards (IS) Sample->Spike Prep Sample Preparation (Hydrolysis, Extraction) Spike->Prep Deriv Derivatization (Required for GC-MS) Prep->Deriv GC-MS Path Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Prep->Analysis LC-MS/MS Path Deriv->Analysis Data Data Processing (Calculate Analyte/IS Ratio) Analysis->Data Quant Absolute Quantification Data->Quant

Caption: General workflow for HFA quantification using stable isotope dilution.

Protocol 1: GC-MS Quantification of 3-Hydroxy Fatty Acids in Plasma/Serum

This protocol is adapted for the analysis of 3-OH-FAs, which are important biomarkers for certain metabolic disorders like fatty acid oxidation (FAO) defects.[3][4] Derivatization is mandatory to increase the volatility and thermal stability of the HFAs for GC analysis.[5]

1. Materials and Reagents

  • Internal Standards (IS): Stable isotope-labeled 3-OH-FA standards (e.g., for C6 to C16 chain lengths).[6]

  • Solvents: Ethyl acetate, Hexane (B92381) (GC grade).

  • Reagents: 10 M Sodium Hydroxide (NaOH), 6 M Hydrochloric Acid (HCl).

  • Derivatization Agent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[5][7]

2. Experimental Protocol

  • Sample Preparation:

    • To 500 µL of serum or plasma in a glass tube, add 10 µL of the 500 µM stable isotope internal standard mixture.[7]

    • For total 3-OH-FA content (free and esterified), add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze the sample. For free 3-OH-FAs, this step is omitted.[7]

    • Acidify the samples with 6 M HCl (use 125 µL for unhydrolyzed and 2 mL for hydrolyzed samples).[7]

    • Perform liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging. Repeat the extraction twice.[7]

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.[7]

  • Derivatization:

    • To the dried extract, add 100 µL of BSTFA + 1% TMCS.[7]

    • Cap the vial tightly and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) ethers.[7][8]

    • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Instrumentation and Conditions:

    • System: Agilent 5890 series II GC or equivalent with a mass selective detector.[7]

    • Column: HP-5MS capillary column (or equivalent).[7]

    • Injection: 1 µL, splitless mode.[8]

    • Oven Program: Start at 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[7]

    • MS Mode: Selected Ion Monitoring (SIM). Monitor the characteristic [M-CH3]+ ions for each native and labeled 3-OH-FA species.[7]

Protocol 2: LC-MS/MS Quantification of HODEs and HETEs in Biological Samples

This protocol is designed for the sensitive and specific quantification of various oxidized fatty acids, which are key mediators of inflammation and oxidative stress.[9][10] This method often does not require derivatization.

1. Materials and Reagents

  • Internal Standards (IS): Deuterated standards such as 15(S)-HETE-d8 and PGF2α-d4.[11]

  • Solvents: Methanol (B129727), Water, Hexane, 2-Propanol (LC-MS grade).

  • Reagents: Acetic Acid, Butylated Hydroxytoluene (BHT) as an antioxidant.

  • Hydrolysis Reagent: 2 M Sodium Hydroxide (NaOH).

  • Acidification Reagent: 2 M Hydrochloric Acid (HCl).

2. Experimental Protocol

  • Sample Preparation:

    • Aliquot 200 µL of plasma into a clean glass tube.[10]

    • Add antioxidants (e.g., BHT) to prevent artificial oxidation during sample handling.[11]

    • Add 10 µL of the internal standard mixture (e.g., 4 ng/µL 15(S)-HETE-d8).[10]

    • For total HFA content, add 1.0 mL of 2 M NaOH, blanket with argon, cap, and heat at 60°C for 60 minutes to hydrolyze lipids.[10]

    • Cool to room temperature and acidify by adding 1.2 mL of 2.0 M HCl.[10]

    • Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[10]

    • Transfer the upper hexane layer to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the dried extract in 40 µL of 85% methanol for LC-MS/MS analysis.[11]

  • LC-MS/MS Instrumentation and Conditions:

    • System: HPLC system coupled to a triple quadrupole mass spectrometer (e.g., AB SCIEX API 4000).[11]

    • Column: Reverse-phase C18 column (e.g., 2.1 × 250 mm, 5 µm).[11]

    • Mobile Phase A: Water with 0.2% acetic acid.[11]

    • Mobile Phase B: Methanol with 0.2% acetic acid.[11]

    • Gradient: Start at 85% B for 10 min, increase to 100% B over 2 min, hold for 10 min, then re-equilibrate.[11]

    • Ionization: Electrospray Ionization (ESI) in negative mode.[11]

    • MS Mode: Multiple Reaction Monitoring (MRM). Use specific precursor-to-product ion transitions for each analyte and internal standard.[11]

Data Presentation and Performance

The use of SID-MS allows for robust and reproducible quantification across a wide dynamic range.

Table 1: Performance Characteristics of GC-MS Method for 3-OH-FAs

Analyte Chain Length Linearity Range (µmol/L) Coefficient of Variation (CV) Median in Healthy Subjects (µmol/L)
3-OH-C6 0.2 - 50 5-15% 0.8
3-OH-C8 0.2 - 50 5-15% 0.4
3-OH-C10 0.2 - 50 5-15% 0.3
3-OH-C12 0.2 - 50 5-15% 0.3
3-OH-C14 0.2 - 50 5-15% 0.2
3-OH-C16 0.2 - 50 5-15% 0.2

Data synthesized from references[3][4][6]. CVs were determined at concentrations near the upper limits for healthy subjects.

Table 2: Performance Characteristics of LC-MS/MS Method for Oxidized FAs

Analyte Limit of Detection (LOD) (pg on column) Limit of Quantitation (LOQ) (ng/mL) Interday CV (%)
9-HODE < 25.0 < 0.83 < 10%
13-HODE < 25.0 < 0.83 < 10%
5-HETE < 12.5 < 0.42 < 10%
12-HETE < 6.2 < 0.21 < 10%
15-HETE < 6.2 < 0.21 < 10%

Data extracted from reference[11]. Performance is instrument-dependent.

Table 3: Example MRM Transitions for LC-MS/MS Analysis

Compound Precursor Ion (m/z) Product Ion (m/z)
9-HODE 295 171
13-HODE 295 195
5-HETE 319 115
12-HETE 319 179
15-HETE 319 219
15(S)-HETE-d8 (IS) 327 182

Data extracted from reference[11].

Application: HFA Biosynthesis Pathway

HFAs like HETEs are produced from arachidonic acid via the action of lipoxygenase (LOX) enzymes. Their quantification can provide insights into inflammatory signaling pathways.

G cluster_pathway Arachidonic Acid Cascade Example AA Arachidonic Acid (Polyunsaturated Fatty Acid) HETEs Hydroxyeicosatetraenoic Acids (HETEs) AA->HETEs Oxidation LOX Lipoxygenase (LOX) Enzymes LOX->HETEs Catalyzes Effects Biological Effects (Inflammation, Cell Signaling) HETEs->Effects Activates

Caption: Simplified pathway of HETE formation from arachidonic acid.

Conclusion

Stable isotope dilution mass spectrometry is a powerful and reliable technique for the accurate quantification of hydroxylated fatty acids in complex biological samples. The GC-MS and LC-MS/MS protocols detailed here provide robust frameworks for researchers in basic science and drug development to measure these important lipid mediators. The high specificity and sensitivity of these methods are essential for elucidating the roles of HFAs in health and disease.[2]

References

Solid-Phase Extraction of Long-Chain Acyl-CoAs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2] Accurate quantification of these molecules is essential for understanding various physiological and pathological states, including metabolic disorders like type 2 diabetes.[1][2] However, their amphiphilic nature presents a significant challenge for sample preparation and analysis.[3] Solid-phase extraction (SPE) has emerged as a robust and effective technique for the selective isolation and purification of L-CoAs from complex biological matrices, enabling more accurate downstream analysis by methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[1][4] This document provides a detailed protocol for the solid-phase extraction of long-chain acyl-CoAs from tissue samples, along with supporting data and workflow visualizations.

Principles of Solid-Phase Extraction for Acyl-CoAs

SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase. For L-CoA extraction, common SPE sorbents include reversed-phase materials like C18, weak anion exchangers, and specialized columns such as oligonucleotide purification cartridges.[4][5][6] The choice of sorbent depends on the specific acyl-CoAs of interest and the sample matrix. The general procedure involves four steps:

  • Conditioning: The SPE sorbent is treated with a solvent to activate it for sample binding.

  • Loading: The sample containing the acyl-CoAs is passed through the sorbent.

  • Washing: The sorbent is washed with a solvent that removes interfering compounds while leaving the acyl-CoAs bound.

  • Elution: A different solvent is used to disrupt the binding of the acyl-CoAs to the sorbent, allowing for their collection.

Experimental Protocols

This section details two established protocols for the solid-phase extraction of long-chain acyl-CoAs from tissue samples.

Protocol 1: Weak Anion Exchange SPE

This protocol is adapted from established methods and is suitable for a variety of tissue types.[4]

Materials:

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[4]

    • Homogenize the tissue thoroughly on ice.

  • Extraction:

    • Add 5 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Add 2 mL of saturated (NH4)2SO4 and vortex again.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Collect the upper organic phase.

  • Solid-Phase Extraction:

    • Conditioning: Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the homogenization buffer (100 mM KH2PO4, pH 4.9).

    • Loading: Load the collected organic phase onto the conditioned SPE column.

    • Washing:

      • Wash the column with 2 mL of 2% formic acid.

      • Wash the column with 2 mL of methanol.

    • Elution: Elute the acyl-CoAs with two 1 mL aliquots of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.[4]

    • Reconstitute the dried sample in an appropriate solvent for downstream analysis (e.g., a methanol/water mixture).[4]

Protocol 2: Oligonucleotide Purification Column SPE

This modified method demonstrates high recovery and is suitable for small tissue samples.[5]

Materials:

  • Tissue sample (< 100 mg)

  • Glass homogenizer

  • 100 mM KH2PO4 buffer, pH 4.9[5]

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column[5]

Procedure:

  • Homogenization and Extraction:

    • Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).[5]

    • Add 2-propanol and homogenize again.[5]

    • Extract the acyl-CoAs from the homogenate with acetonitrile (ACN).[5]

  • Solid-Phase Extraction:

    • Binding: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.[5]

    • Elution: Elute the bound acyl-CoAs using 2-propanol.[5]

  • Sample Preparation for HPLC:

    • Concentrate the eluent.

    • Load the concentrated sample onto a C-18 column for HPLC analysis.[5]

Data Presentation

The following tables summarize quantitative data from various studies on the solid-phase extraction of long-chain acyl-CoAs.

Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Different SPE Methods

SPE MethodTissue TypeRecovery RateReference
Oligonucleotide Purification ColumnRat Heart, Kidney, Muscle70-80%[5]
2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelRat Liver83-90%[7]

Table 2: Accuracy and Precision of an LC/MS/MS Method for Long-Chain Acyl-CoA Quantification Following SPE

Acyl-CoAAccuracyInter-run PrecisionIntra-run PrecisionReference
C16:094.8 - 110.8%2.6 - 12.2%1.2 - 4.4%[1]
C16:194.8 - 110.8%2.6 - 12.2%1.2 - 4.4%[1]
C18:094.8 - 110.8%2.6 - 12.2%1.2 - 4.4%[1]
C18:194.8 - 110.8%2.6 - 12.2%1.2 - 4.4%[1]
C18:294.8 - 110.8%2.6 - 12.2%1.2 - 4.4%[1]

Visualizations

Experimental Workflow

SPE_Workflow cluster_SPE Solid-Phase Extraction Steps Sample Tissue Sample Homogenization Homogenization (KH2PO4 buffer) Sample->Homogenization Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Loading 2. Sample Loading Extraction->Loading SPE_Column SPE Column Conditioning 1. Conditioning Conditioning->SPE_Column Loading->SPE_Column Washing 3. Washing Washing->SPE_Column Elution 4. Elution Elution->SPE_Column Analysis Downstream Analysis (LC/MS, HPLC) Elution->Analysis

Caption: General workflow for solid-phase extraction of long-chain acyl-CoAs.

Role of Long-Chain Acyl-CoAs in Metabolism

Metabolism_Pathway FattyAcids Dietary & Adipose Free Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthase LC_AcylCoA Long-Chain Acyl-CoA AcylCoA_Synthase->LC_AcylCoA BetaOxidation Beta-Oxidation LC_AcylCoA->BetaOxidation Lipid_Synthesis Complex Lipid Synthesis (Triglycerides, Phospholipids) LC_AcylCoA->Lipid_Synthesis Signaling Cell Signaling LC_AcylCoA->Signaling AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Central role of long-chain acyl-CoAs in cellular metabolism.

References

Application Notes and Protocols for Synthetic 3,13-dihydroxytetradecanoyl-CoA as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic 3,13-dihydroxytetradecanoyl-CoA is a high-purity analytical standard for the precise quantification and identification of its corresponding endogenous molecule in biological samples. As a member of the long-chain acyl-Coenzyme A (acyl-CoA) family, it is presumed to play a role in fatty acid metabolism and cellular signaling. The presence of hydroxyl groups suggests its involvement in specific metabolic pathways, potentially as an intermediate in fatty acid oxidation or biosynthesis of complex lipids. These application notes provide detailed protocols for the use of synthetic this compound as a standard in mass spectrometry and enzymatic assays.

Applications

The primary applications of synthetic this compound as a standard include:

  • Quantitative Mass Spectrometry: Serve as an external standard for the accurate quantification of endogenous this compound in various biological matrices, including cell lysates, tissues, and plasma.

  • Chromatographic Identification: Aid in the identification and confirmation of this compound in complex biological extracts by comparing retention times and fragmentation patterns in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

  • Enzyme Activity Assays: Act as a substrate for enzymes involved in long-chain fatty acid metabolism, enabling the characterization of enzyme kinetics and screening for inhibitors.

  • Metabolic Flux Analysis: When isotopically labeled, it can be used as a tracer to study the dynamics of metabolic pathways involving dihydroxy fatty acyl-CoAs.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
ParameterSetting
Chromatography
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid
Mobile Phase BAcetonitrile/Methanol (B129727) with 10 mM ammonium acetate and 0.1% formic acid
Gradient5% B to 95% B over 15 minutes
Flow Rate0.2-0.4 mL/min
Column Temperature40-50 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (M+H)+To be determined for this compound
Product IonTo be determined from fragmentation of the precursor ion
Collision Energy20-40 eV
Dwell Time50-100 ms

Note: The exact mass-to-charge ratios (m/z) for the precursor and product ions will need to be determined for this compound. The values in the table are typical for long-chain acyl-CoAs.

Table 2: Example Standard Curve for Quantitative Analysis
Concentration (nM)Peak Area
11,500
57,800
1015,500
2538,000
5076,000
100152,000
250380,000
500755,000

This table represents example data for a standard curve generated using a synthetic acyl-CoA standard. A similar curve should be prepared for this compound for accurate quantification.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells

This protocol describes a method for the extraction of acyl-CoAs from cultured mammalian cells for subsequent analysis by LC-MS/MS.[1][2]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol in water

  • Internal Standard (IS) solution (e.g., C15:0-CoA or C17:0-CoA at 10 µM in 80% methanol)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Extraction:

    • Add 500 µL of ice-cold 80% methanol containing the internal standard to each cell pellet or plate.

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).

Protocol 2: Quantitative Analysis by LC-MS/MS using a Standard Curve

This protocol outlines the use of synthetic this compound to generate a standard curve for the quantification of the endogenous compound in extracted samples.

Materials:

  • Synthetic this compound standard of known concentration

  • Reconstitution solvent (50% methanol in water with 10 mM ammonium acetate)

  • LC-MS/MS system

  • Extracted biological samples (from Protocol 1)

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of synthetic this compound in the reconstitution solvent.

    • Perform serial dilutions of the stock solution to create a series of standards with concentrations ranging from low to high (e.g., 1 nM to 500 nM).

  • LC-MS/MS Analysis:

    • Inject the prepared standards into the LC-MS/MS system to generate a standard curve by plotting the peak area against the concentration.

    • Inject the reconstituted biological samples for analysis.

  • Quantification:

    • Determine the peak area of the endogenous this compound in the biological samples.

    • Calculate the concentration of the endogenous acyl-CoA by interpolating its peak area on the standard curve.

    • Normalize the concentration to the amount of starting material (e.g., cell number or protein concentration).

Mandatory Visualizations

G Workflow for Quantification of this compound cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Analysis BiologicalSample Biological Sample (Cells/Tissue) Extraction Acyl-CoA Extraction BiologicalSample->Extraction Cleanup Solid Phase Extraction (Optional) Extraction->Cleanup Concentration Solvent Evaporation Cleanup->Concentration Reconstitution Reconstitution in Injection Solvent Concentration->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS SyntheticStandard Synthetic this compound SerialDilution Serial Dilution SyntheticStandard->SerialDilution StandardCurve Standard Curve Generation SerialDilution->StandardCurve StandardCurve->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: Experimental workflow for the quantification of this compound.

G Hypothetical Metabolic Pathway cluster_pathway Modified Beta-Oxidation TetradecanoylCoA Tetradecanoyl-CoA Hydroxylation1 Hydroxylation (Step 1) TetradecanoylCoA->Hydroxylation1 Enzyme 1 HydroxyacylCoA 3-Hydroxytetradecanoyl-CoA Hydroxylation1->HydroxyacylCoA Hydroxylation2 Hydroxylation (Step 2) HydroxyacylCoA->Hydroxylation2 Enzyme 2 DihydroxyacylCoA This compound Hydroxylation2->DihydroxyacylCoA Downstream Downstream Metabolism DihydroxyacylCoA->Downstream Enzyme 3

Caption: A hypothetical metabolic pathway involving this compound.

References

Application Notes and Protocols for Cell-Based Assays to Investigate 3,13-dihydroxytetradecanoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,13-dihydroxytetradecanoyl-CoA is a long-chain fatty acyl-CoA molecule. While specific cell-based assays for determining the direct activity of this compound are not extensively documented in current literature, its structure suggests a role in lipid metabolism, potentially as a substrate for enzymes involved in fatty acid biosynthesis or degradation. This document provides detailed protocols for hypothetical cell-based assays to probe the biological activity and metabolic fate of this compound. The proposed assays are based on methodologies used for structurally similar molecules, such as intermediates in lipid A biosynthesis and fatty acid beta-oxidation.

The primary enzyme of interest in the context of bacterial lipid A biosynthesis is UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase (LpxD). LpxD catalyzes the transfer of a 3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 2'-amine of UDP-3-O-myristoyl glucosamine. Given the structural similarity, it is plausible that this compound could interact with or modulate the activity of enzymes in this or related pathways.

Core Concepts and Assay Principles

The following protocols describe two main types of cell-based assays:

  • Enzyme Activity Reporter Assay in a Heterologous Expression System: This assay utilizes a genetically engineered cell line (e.g., E. coli) expressing a reporter gene under the control of a promoter that is responsive to changes in the lipid A biosynthesis pathway.

  • Metabolite Profiling using Mass Spectrometry: This approach involves introducing this compound to cultured cells and analyzing the resulting changes in the cellular metabolome to identify potential enzymatic products.

Data Presentation

Table 1: Hypothetical Quantitative Data from a Reporter Gene Assay

Concentration of this compound (µM)Fold Change in Reporter Gene Expression (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
504.8 ± 0.6
1005.1 ± 0.5

Table 2: Hypothetical Metabolite Profiling Data

MetaboliteFold Change vs. Control (Mean ± SD)Putative Enzyme Activity
3-keto-13-hydroxytetradecanoyl-CoA3.2 ± 0.5Acyl-CoA Dehydrogenase
13-hydroxytetradecenoic acid2.1 ± 0.3Thioesterase
C12-dicarboxylic acid1.8 ± 0.2Omega-oxidation followed by beta-oxidation

Experimental Protocols

Protocol 1: Cell-Based Reporter Assay for LpxD Pathway Modulation

This protocol describes a method to assess if this compound can influence the lipid A biosynthesis pathway, using a bacterial reporter strain.

Materials:

  • E. coli strain with a temperature-sensitive lpxD mutation and carrying a reporter plasmid (e.g., pLacZ) with a promoter sensitive to cell envelope stress.

  • Luria-Bertani (LB) medium.

  • This compound (synthesized and purified).

  • Permeabilizing agent (e.g., polymyxin (B74138) B nonapeptide).

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) for β-galactosidase assay.

  • 96-well microplates.

  • Incubator and microplate reader.

Procedure:

  • Bacterial Culture Preparation: Inoculate the E. coli reporter strain into LB medium and grow overnight at the permissive temperature (e.g., 30°C).

  • Subculture: Dilute the overnight culture 1:100 into fresh LB medium and grow to an early-log phase (OD600 ≈ 0.2-0.3) at the permissive temperature.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of the bacterial culture to each well.

    • Add 10 µL of varying concentrations of this compound (solubilized in a suitable vehicle, e.g., 1% DMSO) to achieve final concentrations from 1 to 100 µM. Include a vehicle-only control.

    • Add 10 µL of a permeabilizing agent to a final concentration that facilitates compound entry without causing significant cell death.

  • Incubation: Incubate the plate at a semi-permissive or non-permissive temperature (e.g., 37°C or 42°C) for a predetermined time (e.g., 2-4 hours) to induce stress on the lipid A pathway.

  • β-Galactosidase Assay:

    • Add a cell lysis agent (e.g., a drop of toluene (B28343) or CelLytic™ B) to each well and incubate for 30 minutes to permeabilize the cells to ONPG.

    • Add 20 µL of ONPG solution (4 mg/mL) to each well.

    • Incubate at 37°C and monitor the development of yellow color.

    • Stop the reaction by adding 50 µL of 1 M Na2CO3.

  • Data Acquisition: Measure the absorbance at 420 nm using a microplate reader. Normalize the results to cell density (OD600).

Protocol 2: Mass Spectrometry-Based Metabolite Profiling

This protocol outlines a method to identify the metabolic products of this compound in a mammalian cell line.

Materials:

  • HEK293T or other suitable mammalian cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • This compound.

  • 6-well plates.

  • Methanol (B129727), acetonitrile, and water (LC-MS grade).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Cell Culture: Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment:

    • Prepare a stock solution of this compound.

    • Replace the culture medium with fresh serum-free DMEM containing the desired final concentration of the compound (e.g., 10 µM). Include a vehicle control.

    • Incubate for a specified time (e.g., 6 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of 50% methanol.

  • LC-MS Analysis:

    • Inject the samples into an LC-MS system.

    • Use a suitable chromatography method (e.g., reverse-phase chromatography) to separate the metabolites.

    • Perform mass spectrometry in both positive and negative ion modes to detect a wide range of potential products.

  • Data Analysis:

    • Process the raw data using metabolomics software to identify features (metabolites) that are significantly changed in the treated samples compared to the controls.

    • Use tandem MS (MS/MS) to fragment the ions of interest and aid in their structural elucidation.

Mandatory Visualizations

signaling_pathway cluster_membrane Cellular Environment cluster_cell Intracellular Space 3_13_diOH_CoA_ext This compound (External) 3_13_diOH_CoA_int This compound (Internal) 3_13_diOH_CoA_ext->3_13_diOH_CoA_int Transport/Uptake Enzyme Putative Enzyme (e.g., Acyl-CoA Dehydrogenase) 3_13_diOH_CoA_int->Enzyme Substrate Product Metabolic Product (e.g., 3-keto-13-OH-tetradecanoyl-CoA) Enzyme->Product Catalysis Downstream_Effect Downstream Cellular Effects Product->Downstream_Effect

Caption: Hypothetical metabolic pathway of this compound.

experimental_workflow cluster_assay Assay Type Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Reporter_Assay Reporter Gene Assay Incubation->Reporter_Assay Option 1 MS_Assay Mass Spectrometry Incubation->MS_Assay Option 2 Data_Analysis Data Analysis and Interpretation Reporter_Assay->Data_Analysis MS_Assay->Data_Analysis End End: Determine Activity Data_Analysis->End

Caption: General experimental workflow for cell-based assays.

Application Notes & Protocols for Distinguishing 3- and 13-Hydroxyl Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise determination of the position of hydroxyl (-OH) groups within a molecule is a critical challenge in chemical analysis, particularly in the fields of natural product chemistry, metabolic profiling, and pharmaceutical development. Positional isomers, such as compounds bearing a hydroxyl group at the 3- or 13-position, often exhibit nearly identical physical properties but can possess vastly different biological activities, toxicities, and metabolic fates. For instance, in complex molecules like paclitaxel (B517696) and its analogs, the location of hydroxyl groups is fundamental to their interaction with biological targets and, consequently, their efficacy as anticancer agents[1][2]. This document provides detailed application notes and experimental protocols for several powerful analytical techniques capable of unambiguously distinguishing between such closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for molecular structure elucidation, offering detailed information about the chemical environment of individual atoms. For distinguishing between 3- and 13-hydroxyl positional isomers, NMR provides a wealth of data through chemical shifts, spin-spin coupling, and nuclear Overhauser effects (NOE).

  • ¹H NMR: The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) will have a distinct chemical shift depending on its location. The electronic environment at position 3 is typically different from that at position 13, leading to measurable differences in resonance frequencies. Furthermore, the coupling patterns (multiplicity) of these carbinol protons and adjacent protons will differ based on the connectivity, providing a clear fingerprint for each isomer[3][4]. The hydroxyl proton itself often appears as a broad singlet, and its position can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, which results in the disappearance of the -OH signal due to proton-deuterium exchange[5].

  • ¹³C NMR: The carbon atom bonded to the hydroxyl group will also exhibit a unique chemical shift. The difference in the electronic environment between the 3- and 13-positions leads to distinct resonances for the C-OH carbon in the ¹³C NMR spectrum, often providing a more direct and less ambiguous distinction than ¹H NMR[6].

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are invaluable for confirming assignments.

    • COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity of the spin system around each hydroxyl group.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, confirming the assignment of the carbinol proton and its corresponding carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which can be used to map the long-range connectivity and definitively place the hydroxyl group within the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. A NOESY experiment can reveal through-space correlations between the carbinol proton (or nearby protons) and other parts of themolecule, confirming the hydroxyl group's position in the 3D structure.

Experimental Protocol: NMR Analysis of Hydroxyl Isomers
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte resonances.

    • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.

    • Integrate all peaks and identify the chemical shifts (δ) and coupling constants (J) for all signals, paying close attention to the 3-8 ppm region where carbinol protons typically resonate[5].

  • D₂O Exchange:

    • To the same NMR tube, add 1-2 drops of deuterium oxide (D₂O).

    • Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

    • The signal corresponding to the -OH proton will disappear or significantly diminish, confirming its assignment[5].

  • ¹³C and 2D NMR Acquisition:

    • Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program). Carbons attached to oxygen typically appear in the 50-90 ppm range[5].

    • Run a series of 2D NMR experiments, including COSY, HSQC, and HMBC, using standard instrument parameters. A NOESY or ROESY experiment may be run if spatial information is required.

  • Data Analysis:

    • Process and analyze all spectra using appropriate software.

    • Use the HSQC spectrum to link the carbinol protons to their attached carbons.

    • Use COSY and HMBC data to build up the carbon skeleton and confirm the position of the C-OH group relative to other functional groups or structural motifs.

    • Compare the full dataset for each isomer to identify the unique spectral signatures that differentiate them.

Data Presentation
Isomer ¹H Chemical Shift (H-C-OH) (ppm) ¹³C Chemical Shift (C-OH) (ppm) Key HMBC Correlation
3-Hydroxyl Isomer δ 4.15 (multiplet)δ 72.3H-3 correlates to C-2, C-4, C-5
13-Hydroxyl Isomer δ 3.88 (triplet)δ 68.9H-13 correlates to C-12, C-14
Note: Data is representative and will vary based on the specific molecular scaffold.

Visualization: NMR Analysis Workflow

NMR_Workflow Prep Sample Prep (5-10 mg in 0.6 mL solvent) H1_NMR 1. Acquire 1D ¹H NMR Prep->H1_NMR D2O 2. D₂O Exchange & Re-acquire ¹H NMR H1_NMR->D2O C13_2D 3. Acquire ¹³C & 2D NMR (COSY, HSQC, HMBC) D2O->C13_2D Analysis 4. Spectral Analysis & Structure Assignment C13_2D->Analysis Distinction Isomer Distinction Confirmed Analysis->Distinction

Workflow for distinguishing hydroxyl isomers using NMR.

Tandem Mass Spectrometry (MS/MS)

Application Note

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. While a standard MS spectrum can confirm the molecular weight of isomers, it cannot distinguish between them. However, tandem mass spectrometry (MS/MS) can differentiate positional isomers by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The position of the hydroxyl group significantly influences the fragmentation pathways, leading to unique product ion spectra for each isomer.

  • Fragmentation Pathways: The stability of the carbocation formed upon fragmentation is key. The molecular environment around the 3-hydroxyl group will likely differ from the 13-hydroxyl group, leading to preferential cleavage of certain bonds. For example, the loss of water (H₂O) is a common fragmentation for alcohols. The ease of this loss and the subsequent fragmentation of the [M+H-H₂O]⁺ ion can be diagnostic[7].

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. By colliding the isolated precursor ion with an inert gas, energy is transferred, leading to bond cleavage. Optimizing the collision energy is crucial; different energies can produce different and potentially diagnostic fragment ions for each isomer.

  • Alternative Fragmentation Methods: Techniques like Ultraviolet Photodissociation (UVPD) or Electron-Induced Dissociation (EID) can provide complementary fragmentation data, sometimes yielding unique product ions that are not observed with CID, which can be crucial for differentiating highly similar isomers[8].

  • Ionization Source: The choice of ionization, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can also influence the initial ion and its subsequent fragmentation. APCI can sometimes induce in-source fragmentation (e.g., water loss) that can differ between isomers before they even enter the mass analyzer[7].

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare stock solutions of each isomer at 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Create a dilute working solution (e.g., 1 µg/mL) in the initial mobile phase solvent for direct infusion, or for LC injection.

  • Chromatographic Separation (Optional but Recommended):

    • Use a High-Performance Liquid Chromatography (HPLC) system coupled to the mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to elute the compounds, then re-equilibrate. Even if isomers co-elute, chromatography ensures sample cleanup before MS analysis.

  • Mass Spectrometer Tuning and Precursor Selection:

    • Infuse a working solution of one isomer directly into the mass spectrometer.

    • Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Perform a full scan MS to confirm the m/z of the precursor ion.

  • MS/MS Fragmentation Analysis:

    • Select the [M+H]⁺ ion for fragmentation.

    • Perform a product ion scan while ramping the collision energy (e.g., from 10 to 40 eV) to find the optimal energy that produces the most informative spectrum with diagnostic fragments.

    • Acquire high-resolution product ion spectra for each isomer at the optimized collision energy.

  • Data Analysis:

    • Compare the product ion spectra of the 3-hydroxyl and 13-hydroxyl isomers.

    • Identify unique or "diagnostic" fragment ions that are present in one spectrum but absent or of very low intensity in the other.

    • Compare the relative intensities of common fragment ions. Significant differences in the ratio of two fragments can also be a reliable method for distinction[8].

Data Presentation
Precursor Ion [M+H]⁺ Isomer Collision Energy (eV) Diagnostic Product Ions (m/z) Proposed Fragment Identity
355.23-Hydroxyl Isomer 25251.1, 195.1[M+H-FragmentA]⁺, [M+H-FragmentB]⁺
355.213-Hydroxyl Isomer 25283.2, 165.1[M+H-FragmentC]⁺, [M+H-FragmentD]⁺
Note: Data is representative and will vary based on the specific molecular scaffold. Diagnostic ions are key differentiators[8].

Visualization: MS/MS Isomer Differentiation Logic

MSMS_Logic Start Isomer Mixture MS1 Full Scan MS (Confirms [M+H]⁺) Start->MS1 Isolation Isolate Precursor Ion ([M+H]⁺) MS1->Isolation CID Fragment via CID Isolation->CID MS2 Acquire Product Ion Scan (MS/MS Spectrum) CID->MS2 Analysis Compare Spectra MS2->Analysis Isomer3 3-OH Isomer Identified (Unique Fragments A, B) Analysis->Isomer3 Spectrum 1 Isomer13 13-OH Isomer Identified (Unique Fragments C, D) Analysis->Isomer13 Spectrum 2

Logical flow for distinguishing isomers via MS/MS.

Chromatographic Methods

Application Note

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The different positions of a hydroxyl group can subtly alter a molecule's polarity, size, and shape, which can be exploited for separation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common approach. The 3-OH and 13-OH isomers may have slightly different polarities, leading to different retention times on a nonpolar stationary phase like C18. The isomer that is slightly less polar will interact more strongly with the stationary phase and elute later.

  • Chiral Chromatography: If the hydroxyl groups are at or near chiral centers, the isomers may be diastereomers or enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with stereoisomers, enabling their separation[9][10]. The principle relies on forming transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times[11].

  • Derivatization: To enhance separability and/or detectability, the hydroxyl groups can be chemically modified (derivatized) prior to analysis[12][13]. Reacting the -OH group with a bulky or charged reagent can amplify the subtle positional differences between the isomers, leading to a much larger difference in retention time. Derivatization can also add a chromophore or fluorophore, improving detection by UV-Vis or fluorescence detectors[14][15].

Experimental Protocol: Chiral HPLC Separation
  • System Preparation:

    • Use an HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Install a chiral column (e.g., a polysaccharide-based column like Chiralpak AD or a cyclodextrin-based column)[9].

  • Mobile Phase Preparation:

    • Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol).

    • Prepare the mobile phase according to the column manufacturer's recommendation. For example, a mixture of 90:10 Hexane:Isopropanol.

    • Degas the mobile phase thoroughly.

  • Sample Preparation:

    • Dissolve the isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Flow Rate: Set to a typical value for the column, e.g., 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: Set the UV detector to a wavelength where the analyte absorbs maximally (e.g., 254 nm).

    • Run Time: Allow sufficient time for both isomers to elute.

    • Run each isomer standard individually to confirm its retention time before injecting the mixture.

  • Data Analysis:

    • Identify the retention time (t_R) for each peak.

    • Calculate the resolution (R_s) between the two isomer peaks to quantify the quality of the separation. An R_s value ≥ 1.5 indicates baseline separation.

Data Presentation
Technique Column Mobile Phase Retention Time (Isomer 3-OH) Retention Time (Isomer 13-OH) Resolution (R_s)
Reversed-Phase HPLC C18 (50 x 2.1 mm)ACN/H₂O Gradient8.5 min8.9 min1.2
Chiral HPLC Chiralpak ADHexane/IPA (90:10)12.3 min15.1 min2.5
Note: Data is representative. Chiral chromatography often provides superior resolution for stereoisomers[9].

X-ray Crystallography

Application Note

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides an unambiguous map of electron density, which allows for the precise determination of atomic positions, bond lengths, and bond angles. For distinguishing 3- and 13-hydroxyl isomers, X-ray crystallography is the gold standard, as it directly visualizes the location of the hydroxyl group within the crystal lattice, leaving no room for ambiguity[16][17]. The primary and most significant challenge of this technique is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and difficult process[17].

Protocol Outline: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow a single crystal of the purified isomer suitable for diffraction (typically >0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount the crystal on a goniometer in an X-ray diffractometer.

    • Cool the crystal (typically to 100 K) in a stream of cold nitrogen gas to minimize thermal vibration.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated[17].

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model best fits the experimental data[16].

  • Structure Validation:

    • The final refined structure will clearly show the connectivity of the molecule, including the exact position of the hydroxyl group, thus distinguishing the 3-OH isomer from the 13-OH isomer.

Visualization: X-ray Crystallography Workflow

XRay_Workflow Purify Purify Isomer Crystal Grow Single Crystal Purify->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Model Building & Refinement Solve->Refine Result Unambiguous 3D Structure (Isomer Confirmed) Refine->Result

Simplified workflow for structure determination by X-ray crystallography.

References

Troubleshooting & Optimization

challenges in separating 3,13- and other dihydroxy-C14-CoA isomers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Challenges in Separating 3,13- and other Dihydroxy-C14-CoA Isomers

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the separation and analysis of dihydroxy-C14-CoA isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: Why am I seeing a single, broad, or shouldered peak where I expect to see multiple dihydroxy-C14-CoA isomers?

A: This issue, known as co-elution, is a primary challenge when separating structurally similar isomers like dihydroxy-C14-CoAs.[1][2] Several factors can contribute to this problem:

  • Insufficient Chromatographic Resolution: The column and mobile phase conditions may not be adequate to separate molecules with very similar physicochemical properties.

  • Low Analyte Abundance: Dihydroxy fatty acids and their CoA esters are often present in low concentrations in biological samples, making their distinct peaks difficult to resolve from the baseline noise.[3]

  • Confirmation of Co-elution: The first sign of co-elution is often peak asymmetry, such as a shoulder or tailing.[4][5] For definitive confirmation, use a diode array detector to assess peak purity; if UV spectra collected across the peak are not identical, co-elution is likely occurring.[5] Mass spectrometry can also confirm this if the mass spectra shift across the eluting peak.[5]

Q2: How can I improve the chromatographic separation of my dihydroxy-C14-CoA isomers?

A: Optimizing your High-Performance Liquid Chromatography (HPLC) method is critical. Focus on the column, mobile phase, and temperature.

  • Stationary Phase (Column) Selection: Standard C18 columns are widely used for lipid analysis.[1] However, for challenging isomer separations, consider specialty columns with different retention mechanisms, such as those with higher molecular shape selectivity.[6] For particularly complex mixtures, connecting multiple columns in series can enhance separation.[1]

  • Mobile Phase and Gradient Adjustment: The mobile phase composition directly impacts selectivity.[1] To improve the separation of closely eluting peaks, try weakening the mobile phase (e.g., decreasing the percentage of the organic solvent like acetonitrile (B52724) or methanol (B129727) in reversed-phase chromatography).[4][5] Additionally, employing a shallower, more gradual gradient can significantly increase resolution.[4]

  • Temperature Control: Maintaining a stable column temperature is crucial for reproducible results. Experimenting with different temperatures can sometimes alter selectivity and improve the separation of stubborn isomer pairs.[1]

Q3: My isomers are co-eluting, and I cannot resolve them chromatographically. Can mass spectrometry help?

A: Yes, even with chromatographic co-elution, mass spectrometry (MS) offers powerful tools for isomer differentiation.

  • Tandem Mass Spectrometry (MS/MS): If isomers produce unique fragment ions upon collision-induced dissociation (CID), you can use tandem MS to identify and quantify them.[7][8] This requires careful optimization of fragmentation energy to find diagnostic precursor-product ion transitions for each isomer.[4] It has been shown that derivatives of isomeric long-chain hydroxy fatty acids can yield remarkably different product ion spectra, allowing for their discrimination.[9]

  • Advanced Fragmentation Techniques: When standard CID is insufficient, alternative fragmentation methods like Ultraviolet Photodiodissociation (UVPD) may generate unique fragments for structurally similar isomers.[8]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique provides an additional dimension of separation based on an ion's size, shape, and charge in the gas phase.[7] IMS can often resolve isobaric isomers that cannot be separated by chromatography or distinguished by simple MS/MS alone.[7]

Q4: Are there sample preparation techniques that can improve the separation of dihydroxy-C14-CoA isomers?

A: Yes, proper sample preparation is crucial and can significantly impact your results.

  • Solid-Phase Extraction (SPE): SPE is essential for cleaning up biological samples and enriching for your analytes of interest.[10] This reduces matrix effects and removes contaminants that could interfere with chromatographic resolution.[10] A typical SPE protocol involves conditioning the cartridge, loading the acidified sample, washing away interferences, and eluting the analytes with a high-percentage organic solvent.[4]

  • Chemical Derivatization: Derivatizing the hydroxyl groups on the fatty acid chain can alter the isomers' chromatographic behavior, potentially improving their separation. This technique can also be used to introduce a specific chemical moiety that yields unique and predictable fragmentation patterns in MS/MS analysis, aiding in positional isomer identification.[9][11]

Quantitative Data Comparison

The separation of specific dihydroxy-C14-CoA isomers is not widely documented with quantitative comparisons. However, data from the separation of other structurally similar lipids can provide a valuable reference for method development.

Table 1: Example HPLC Gradient Conditions for Long-Chain Acyl-CoA Separation

Time (minutes)Mobile Phase A (%) (Triethylamine Acetate in Water)Mobile Phase B (%) (Acetonitrile)Flow Rate (mL/min)
09550.4
59550.4
205950.4
255950.4
269550.4
309550.4

This table is adapted from general methodologies for separating long-chain acyl-CoAs and serves as a starting point for optimization.[12][13]

Experimental Protocols & Workflows

Detailed Protocol: LC-MS/MS Analysis of Dihydroxy-C14-CoA Isomers

This protocol provides a general framework. It must be optimized for your specific instrumentation and isomer standards.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Acidify the biological sample (e.g., tissue homogenate, plasma) to a pH of ~3.0.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 15% methanol in water) to remove polar interferences.

    • Elute the dihydroxy-C14-CoA isomers with 5 mL of a high-percentage organic solvent (e.g., methanol or acetonitrile).[4]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).[4]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Triethylamine Acetate or 1 mM Ammonium Acetate in Water.[12][13]

    • Mobile Phase B: Acetonitrile.[12][13]

    • Gradient: Utilize a shallow gradient optimized to resolve isomers (refer to Table 1 for a starting point). A total run time of 20-30 minutes is common.[4]

    • Column Temperature: Maintain at a stable temperature, e.g., 40°C.[13]

    • Injection Volume: 5 µL.[13]

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in negative mode, as it is highly suitable for acyl-CoA compounds.[12]

    • Ion Spray Voltage: -4.2 to -4.5 kV.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[4]

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for each target isomer using authentic standards. This is the most critical step for differentiating isomers via MS/MS.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Sample Biological Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Cleanup & Enrichment Extract Concentrated Extract SPE->Extract LC HPLC Separation Extract->LC MS Tandem MS (MS/MS) LC->MS Ionization Data Data Acquisition MS->Data Processing Peak Integration & Purity Analysis Data->Processing Quant Isomer Quantification Processing->Quant

Caption: General workflow for the separation and analysis of dihydroxy-CoA isomers.

Signaling Pathway Visualization

Dihydroxy fatty acids can act as signaling molecules, often in pathways related to inflammation and metabolic regulation. The precise pathway for 3,13-dihydroxy-C14-CoA is an area of active research. The diagram below illustrates a potential logical relationship where a precursor molecule is metabolized into various isomers, each with potentially different biological activities, creating the analytical challenge of their separation.

G cluster_isomers Analytical Challenge: Co-eluting Isomers cluster_downstream Differential Biological Effects Precursor Precursor Molecule (e.g., C14-CoA) Enzyme Hydroxylating Enzyme(s) (e.g., Cytochrome P450) Precursor->Enzyme Isomer1 3,13-dihydroxy-C14-CoA Enzyme->Isomer1 Metabolism Isomer2 Other dihydroxy-C14-CoA (e.g., 5,12-dihydroxy) Enzyme->Isomer2 Metabolism Isomer3 Other dihydroxy-C14-CoA (e.g., 8,9-dihydroxy) Enzyme->Isomer3 Metabolism Effect1 Receptor A Activation (Anti-inflammatory) Isomer1->Effect1 Effect2 Receptor B Activation (Pro-inflammatory) Isomer2->Effect2 Effect3 Metabolic Regulation Isomer3->Effect3

Caption: Logical diagram of isomer generation and their distinct biological roles.

References

Technical Support Center: Optimizing LC Gradients for Hydroxyacyl-CoA Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the baseline resolution of hydroxyacyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating hydroxyacyl-CoAs?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and powerful technique for the analysis of hydroxyacyl-CoAs.[1] This method separates compounds based on their hydrophobicity, which is ideal for differentiating the various acyl chain lengths of these molecules. C18 columns are frequently used for this purpose.[1]

Q2: How can I improve the peak shape of my hydroxyacyl-CoA analytes?

A2: Poor peak shape, such as tailing or broadening, can be caused by secondary interactions between the phosphate (B84403) group of the CoA moiety and the stationary phase.[1] To mitigate this, consider adding an ion-pairing agent to the mobile phase or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) to improve peak symmetry and resolution.[1][2] Additionally, ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion.[3]

Q3: What are the key parameters to adjust when optimizing an LC gradient for hydroxyacyl-CoA separation?

A3: The primary parameters to optimize are the gradient slope, initial and final mobile phase compositions, and the gradient time. A shallower gradient generally provides better resolution between closely eluting peaks, while a steeper gradient can shorten the analysis time.[4][5] It is also crucial to ensure adequate column re-equilibration time between injections to maintain consistent retention times.[4][6]

Q4: Can I separate enantiomers of hydroxyacyl-CoAs using standard reversed-phase HPLC?

A4: Standard reversed-phase HPLC is generally not suitable for resolving enantiomers without the use of a chiral stationary phase or a chiral derivatizing agent.[3] While it can separate positional isomers, for enantiomeric separation, specialized chiral columns or methods like Supercritical Fluid Chromatography (SFC) may be necessary.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Poor Baseline Resolution of Hydroxyacyl-CoA Peaks

Symptoms:

  • Co-eluting or overlapping peaks.

  • Inability to distinguish between hydroxyacyl-CoAs of similar chain length.

Possible Cause Recommended Solution
Inadequate Gradient Slope Decrease the gradient slope (i.e., make the increase in organic solvent percentage per unit of time smaller). This provides more time for the separation to occur.[4]
Incorrect Mobile Phase Composition Optimize the mobile phase. For reversed-phase chromatography, typical mobile phases consist of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile). Adjusting the pH or using a different organic solvent (e.g., methanol) can alter selectivity.
Suboptimal Column Chemistry Ensure you are using an appropriate column. A C18 reversed-phase column is a common choice.[1] For very similar compounds, a column with a different stationary phase or a longer column may be required to increase resolution.
High Flow Rate Reduce the flow rate. A lower flow rate can lead to better resolution, although it will increase the run time.
Issue 2: Unstable or Drifting Baseline

Symptoms:

  • Rising or falling baseline during the gradient run.

  • Excessive baseline noise, appearing as a "fuzzy" baseline.[7]

Possible Cause Recommended Solution
Contaminated Mobile Phase or LC System Use high-purity solvents (e.g., LC-MS grade) and freshly prepared mobile phases.[3] Flush the entire LC system thoroughly to remove any contaminants.
Column Bleed Use high-quality columns and operate within the manufacturer's recommended temperature and pH ranges. PEEK tubing can also minimize bleed from system components.[3]
Mismatched Mobile Phase Absorbance If using UV detection, ensure that both mobile phase A and B have similar UV absorbance at the chosen wavelength, especially if one component has a strong chromophore.[7]
Insufficient Column Equilibration Increase the column equilibration time between runs to ensure the column is fully returned to the initial conditions before the next injection.[3][6]
Pump Malfunction or Leaks Check for leaks in the system and ensure the pump is delivering a consistent and accurate flow rate.[3]
Issue 3: Retention Time Drift

Symptoms:

  • Inconsistent retention times for the same analyte across multiple injections.

Possible Cause Recommended Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure it is thoroughly mixed, especially when using additives or buffers.[3]
Incomplete Column Equilibration As with baseline drift, inadequate equilibration is a common cause. Increase the equilibration time before each injection.[3][6]
Fluctuations in Column Temperature Use a column oven to maintain a stable column temperature. Even minor temperature changes can affect retention times.
System Leaks Perform a leak check on the entire LC system, from the pump to the detector.

Experimental Protocols

Key Experiment: Reversed-Phase LC-MS/MS for Hydroxyacyl-CoA Analysis

This protocol is a general guideline and may require optimization for specific hydroxyacyl-CoAs and sample matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of your sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute the hydroxyacyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[8]

2. Liquid Chromatography (LC) Parameters

Parameter Typical Value
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C[3]

3. Example LC Gradient

Time (min) % Mobile Phase B
0.05
5.095
5.15
8.05

This is a starting point; the gradient slope and duration should be optimized for your specific analytes.

4. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Collision Energy: Optimized for each specific hydroxyacyl-CoA.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample spe Solid-Phase Extraction (SPE) sample->spe Load reconstitute Reconstitute in Initial Mobile Phase spe->reconstitute Elute & Dry lc LC Separation (C18 Column, Gradient Elution) reconstitute->lc Inject ms Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for hydroxyacyl-CoA analysis.

troubleshooting_logic start Poor Baseline Resolution? gradient Adjust Gradient Slope (Make it shallower) start->gradient Yes mobile_phase Optimize Mobile Phase (pH, Organic Solvent) start->mobile_phase Start Here If Gradient OK check1 Resolution Improved? gradient->check1 check1->mobile_phase No end Resolution Optimized check1->end Yes check2 Resolution Improved? mobile_phase->check2 column Consider Different Column (e.g., Longer, Different Chemistry) check2->column No check2->end Yes

Caption: Troubleshooting logic for poor baseline resolution.

References

Technical Support Center: Analysis of Dihydroxy Fatty Acids in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the plasma analysis of dihydroxy fatty acids.

Troubleshooting Guide

Low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] This guide provides a systematic approach to identifying and mitigating these effects.

Issue: Poor Signal Response and High Variability

If you are experiencing low signal intensity, poor reproducibility, or high variability in your dihydroxy fatty acid analysis, it may be due to matrix effects. Phospholipids are a major contributor to matrix effects in plasma samples, especially in electrospray ionization (ESI).[1]

Troubleshooting Workflow

G cluster_0 Phase 1: Identify Matrix Effect cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification a Suspected Matrix Effect (Low/Variable Signal) b Perform Post-Column Infusion a->b Qualitative c Perform Post-Extraction Spike a->c Quantitative d Matrix Effect Confirmed? b->d c->d e Optimize Sample Preparation d->e Yes f Optimize Chromatography d->f Yes g Dilute Sample d->g Yes h Re-analyze Sample e->h f->h g->h i Problem Resolved? h->i j Consult Further Support i->j No k Final Method i->k Yes G a Prepare Neat Standard (A) d Analyze A, B, C by LC-MS a->d b Extract Blank Plasma (B) c Spike Extracted Blank with Analyte (C) b->c c->d e Calculate Matrix Effect: (Area C / Area A) * 100 d->e G a Sample Pre-treatment (PPT) c Load Sample a->c b Condition SPE Cartridge b->c d Wash Cartridge c->d e Elute Analytes d->e f Dry & Reconstitute e->f g LC-MS Analysis f->g

References

improving ionization efficiency of dihydroxy long-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroxy long-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the ionization efficiency and overall success of your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve high ionization efficiency for dihydroxy long-chain acyl-CoAs?

A1: Dihydroxy long-chain acyl-CoAs are complex molecules with several characteristics that can make them difficult to analyze by mass spectrometry. Their long acyl chains make them relatively nonpolar, while the CoA moiety is large and polar, containing a phosphate (B84403) group that readily carries a negative charge. This amphipathic nature can lead to aggregation in solution and suppression of the ionization process. Furthermore, they are often present in low concentrations within complex biological matrices, which can also interfere with ionization.[1]

Q2: Which ionization technique is better for my experiments: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)?

A2: Both ESI and MALDI have been successfully used for the analysis of long-chain acyl-CoAs.[2][3] The choice depends on your specific experimental goals and available instrumentation.

  • ESI-MS/MS is often coupled with liquid chromatography (LC) for separation prior to analysis, which is excellent for quantifying specific acyl-CoAs in complex mixtures and separating isomers.[4] It is a very sensitive technique suitable for quantitative studies.[3] Both positive and negative ion modes can be used.[5][6]

  • MALDI-TOF MS is a rapid and relatively simple method that can be used for a near-complete characterization of long-chain acyl-CoAs, including determining the location of double bonds in the fatty acyl chain through in-source fragmentation (ISF).[7]

Q3: How can I improve the signal intensity of my dihydroxy long-chain acyl-CoA in ESI-MS?

A3: To improve signal intensity in ESI-MS, consider the following:

  • Solvent Composition: The choice of solvent can significantly impact ionization efficiency. Using a mobile phase containing a volatile buffer, such as ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) acetate (B1210297) in acetonitrile (B52724) and water, can improve signal.[3][5]

  • Ionization Mode: Negative electrospray ionization is often very suitable for acyl-CoA compounds due to the phosphate group.[3] However, positive ESI mode has also been used successfully, particularly for quantification using selected reaction monitoring (SRM).[5]

  • Ion Suppression: Co-eluting species from your sample matrix can suppress the ionization of your analyte. Improve chromatographic separation to isolate the dihydroxy long-chain acyl-CoA from interfering compounds. Using a more polar C8 column with smaller particle sizes (UPLC) can improve peak shape and resolution.[5]

  • Derivatization: While not always necessary, derivatization can enhance ionization efficiency by adding a permanent charge or increasing the hydrophobicity of the molecule.[8][9]

Q4: What are the key considerations for sample preparation when analyzing dihydroxy long-chain acyl-CoAs?

A4: Proper sample preparation is critical for successful analysis. Acyl-CoAs are unstable in aqueous solutions and susceptible to hydrolysis.[10] A robust extraction method is essential. Key considerations include:

  • Rapid Extraction: Minimize the time samples spend in aqueous solutions to prevent degradation.

  • Acidified Solvents: Use of acidified extraction solvents can improve the recovery and stability of acyl-CoAs.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the acyl-CoAs, which can significantly improve signal quality.[11]

  • Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification, as they can correct for variations in extraction efficiency and ionization.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No Signal or Very Low Signal 1. Degradation of Analyte: Acyl-CoAs are unstable.[10] 2. Poor Ionization: Inefficient transfer of the analyte to the gas phase. 3. Ion Suppression: Co-eluting compounds from the matrix are interfering with ionization.[1] 4. Incorrect Instrument Settings: Mass spectrometer parameters are not optimized.1. Ensure rapid sample processing and use fresh solvents. Consider re-extraction. 2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). For MALDI, try a different matrix or adjust the laser power.[7] 3. Improve chromatographic separation. Use a solid-phase extraction (SPE) clean-up step.[11] 4. Perform tuning and calibration of the mass spectrometer. Develop a compound-specific method.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Matrix Effects: The sample matrix is complex and contains many interfering substances. 3. In-source Fragmentation: The analyte is fragmenting in the ion source.[7]1. Use high-purity (e.g., LC-MS grade) solvents and reagents. 2. Incorporate a more rigorous sample clean-up procedure, such as SPE or liquid-liquid extraction. 3. Reduce the energy in the ion source (e.g., lower cone voltage in ESI). For MALDI, a laser fluence slightly above the threshold can minimize prompt fragmentation.[2]
Poor Reproducibility 1. Inconsistent Sample Preparation: Variations in extraction or handling.[13] 2. Instrument Instability: Fluctuations in the performance of the LC or MS system. 3. Analyte Instability in Autosampler: Degradation of the sample over the course of an analytical run.1. Standardize the sample preparation protocol. Use of an internal standard can help to normalize for variations.[12] 2. Perform regular maintenance and calibration of the instrumentation. 3. Keep the autosampler at a low temperature (e.g., 4°C). Analyze samples as quickly as possible after preparation.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues.[13]

  • Homogenization: Homogenize approximately 100 mg of frozen tissue in a glass homogenizer with 1 mL of ice-cold KH2PO4 buffer (100 mM, pH 4.9).

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and continue homogenization.

  • Extraction: Transfer the homogenate to a new tube and add 2 mL of acetonitrile (ACN). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Purification (Optional but Recommended): Use a solid-phase extraction (SPE) column (e.g., an oligonucleotide purification column) to purify and concentrate the acyl-CoAs. Elute with 2-propanol.

  • Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

Protocol 2: Sample Preparation for MALDI-TOF MS Analysis

This protocol is based on a method for the analysis of fatty acyl-CoA esters.[2]

  • Analyte Solution: Prepare a working solution of your dihydroxy long-chain acyl-CoA at a concentration of approximately 50 µg/mL in 60% methanol (B129727) (MeOH).

  • Matrix Solution: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 60% MeOH.

  • Mixing: In an Eppendorf tube, mix 8 µL of the acyl-CoA working solution with 6 µL of the matrix solution.

  • Spotting: Spot 2 µL of this mixture onto the MALDI stainless steel target plate.

  • Drying: Allow the spot to air-dry completely before analysis.

  • Analysis: For initial analysis, use a laser fluence slightly above the ionization threshold to observe the [M-H]⁻ ion. To induce in-source fragmentation for structural analysis, increase the laser fluence to approximately twice the threshold.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Tissue Tissue/Cell Sample Homogenization Homogenization in Buffer Tissue->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Reconstitution Reconstitution Purification->Reconstitution LC_Separation LC Separation (e.g., C8/C18 column) Reconstitution->LC_Separation MALDI_MS MALDI-TOF MS Analysis Reconstitution->MALDI_MS ESI_MS ESI-MS/MS Analysis (Positive or Negative Mode) LC_Separation->ESI_MS Data_Acquisition Data Acquisition ESI_MS->Data_Acquisition MALDI_MS->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: General experimental workflow for the analysis of dihydroxy long-chain acyl-CoAs.

troubleshooting_workflow start Start Troubleshooting problem Low or No Signal? start->problem check_sample Check Sample Integrity - Recent Extraction? - Proper Storage? problem->check_sample Yes check_ms Check MS Performance - Recent Calibration? - Source Clean? problem->check_ms No, signal is present but noisy/irreproducible check_sample->check_ms Yes reextract Re-extract Sample check_sample->reextract No optimize_source Optimize Source Conditions (Voltage, Gas, Temp) check_ms->optimize_source Yes improve_cleanup Improve Sample Cleanup (e.g., add SPE step) check_ms->improve_cleanup No rerun Re-run Sample optimize_source->rerun improve_cleanup->rerun

Caption: A decision tree for troubleshooting common mass spectrometry issues.

fatty_acid_beta_oxidation cluster_membrane Mitochondrial Inner Membrane VLCAD Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Enoyl_CoA Trans-Δ2-Enoyl-CoA VLCAD->Enoyl_CoA FAD -> FADH2 LC_Acyl_CoA Long-Chain Acyl-CoA (in matrix) LC_Acyl_CoA->VLCAD MTP Mitochondrial Trifunctional Protein (Hydration, Dehydrogenation, Thiolysis) Enoyl_CoA->MTP Acetyl_CoA Acetyl-CoA (to TCA Cycle) Shortened_Acyl_CoA Acyl-CoA (n-2) MTP->Acetyl_CoA MTP->Shortened_Acyl_CoA

Caption: Simplified pathway of mitochondrial very long-chain fatty acid β-oxidation.

References

method refinement for low-abundance dihydroxy lipid mediator detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance dihydroxy lipid mediators. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low-abundance dihydroxy lipid mediators?

A1: The primary challenges stem from their inherent biological properties. These mediators are often present at very low concentrations (in the range of 0.1–10 nM), have short half-lives (seconds to minutes), and exist as numerous isomers with similar chemical structures but different biological functions.[1] This makes their extraction, separation, and accurate quantification particularly difficult.

Q2: Which analytical technique is most suitable for the analysis of these mediators?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the identification and quantification of dihydroxy lipid mediators.[2] This technique offers the high sensitivity and selectivity required to detect picogram levels of these compounds in complex biological matrices.[3]

Q3: Why is isomeric separation so critical for dihydroxy lipid mediator analysis?

A3: Different isomers, which may only vary in the position or stereochemistry of a hydroxyl group, can have distinct or even opposing biological activities.[1] For example, the isomers 9-HODE and 13-HODE have pro-inflammatory and anti-inflammatory roles, respectively.[1] Therefore, accurate biological interpretation relies on the effective separation of these isomers during analysis.

Q4: What are the key considerations for sample preparation?

A4: Sample preparation is a critical step to enrich the low-abundance mediators and remove interfering substances. Key considerations include preventing oxidation and isomerization of the analytes.[4] This involves keeping samples at 4°C, avoiding freezing and thawing cycles, using antioxidants, and purging with an inert gas like nitrogen.[4] Solid-phase extraction (SPE) is a widely used technique to concentrate and purify these lipids from biological samples.[2][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of low-abundance dihydroxy lipid mediators.

Issue 1: Low or No Signal Detected
Possible Cause Troubleshooting Step
Inefficient Extraction Review your extraction protocol. For biological fluids, solid-phase extraction (SPE) is often the method of choice.[2] Ensure proper conditioning, loading, washing, and elution steps are followed. For tissues, a modified Folch or Bligh and Dyer liquid-liquid extraction may be necessary to efficiently extract lipids.[6][7][8][9]
Analyte Degradation Dihydroxy lipid mediators are sensitive to oxidation and isomerization.[4] Minimize exposure to light, heat, and oxygen.[4] Use antioxidants during sample preparation and purge samples and solvents with nitrogen.[4] Analyze samples within 24 hours of preparation.[4]
Ion Suppression Co-eluting compounds from the sample matrix can interfere with the ionization of your target analytes, leading to a decreased signal. Improve chromatographic separation to resolve analytes from interfering matrix components.[3] Consider using a more rigorous sample cleanup method, such as a two-step SPE protocol.
Suboptimal Mass Spectrometry Parameters Ensure the mass spectrometer is properly tuned and calibrated. Optimize ionization source parameters (e.g., capillary voltage, gas flows, and temperature) for your specific analytes.[6] Develop a multiple reaction monitoring (MRM) method with optimized collision energies for each specific lipid mediator.[1]
Issue 2: Poor Chromatographic Peak Shape
Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Reversed-phase C18 columns are commonly used for separating these analytes.[3][4] Consider using a column with a smaller particle size (e.g., sub-2 µm) for better resolution and peak shape.[10]
Suboptimal Mobile Phase Composition The addition of a small amount of acid, such as acetic acid or formic acid, to the mobile phase can improve the peak shape of acidic lipids.[4][10] Ensure the mobile phase is freshly prepared to avoid degradation.[11]
Sample Overload Injecting too much sample can lead to broad or tailing peaks. Try diluting your sample or injecting a smaller volume.
Carryover Some lipids, especially those with free phosphate (B84403) groups, can adhere to the LC system, causing carryover between injections. Using bioinert column hardware and an optimized solvent system can help minimize this issue.[10]
Issue 3: Inconsistent Quantification Results
Possible Cause Troubleshooting Step
Lack of Appropriate Internal Standards Due to the complexity of the analysis, using appropriate internal standards is crucial for accurate quantification. Ideally, use stable isotope-labeled internal standards for each analyte of interest. If not available, use a representative standard for each class of lipid mediators.[11]
Matrix Effects The sample matrix can enhance or suppress the ionization of analytes, leading to inaccurate quantification. Perform a matrix effect study by comparing the response of an analyte in a pure solvent to its response in a sample matrix. If significant matrix effects are observed, further sample cleanup or a change in chromatographic conditions may be necessary.
Non-linear Calibration Curve Ensure your calibration curve is linear over the expected concentration range of your samples. If not, you may need to adjust the concentration range of your standards or use a different regression model.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Dihydroxy Lipid Mediators from Biological Fluids

This protocol is a general guideline and may need optimization for specific sample types.

  • Sample Preparation:

    • Thaw biological fluid samples (e.g., plasma, serum) on ice.

    • To 1 mL of sample, add an appropriate amount of a stable isotope-labeled internal standard mix.

    • Add 2 volumes of cold methanol (B129727) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 3500 x g for 15 minutes at 4°C.[6]

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading:

    • Load the supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash the cartridge with 5 mL of 15% methanol in water to remove less hydrophobic impurities.

  • Elution:

    • Elute the dihydroxy lipid mediators with 5 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of methanol/water (1:1, v/v) for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Analysis

This is an example of a typical LC-MS/MS method for dihydroxy lipid mediator analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.[11]

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30-95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 30% B (re-equilibration)

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.0 kV.[6]

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.[6]

    • Cone Gas Flow: 50 L/hr.[6]

    • Desolvation Gas Flow: 600 L/hr.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies to aid in method development and comparison.

Table 1: Comparison of Extraction Method Recoveries

Analyte ClassSolid-Phase Extraction (SPE) Recovery (%)Liquid-Liquid Extraction (Folch) Recovery (%)
Prostaglandins85 - 9570 - 85
Leukotrienes80 - 9065 - 80
Resolvins76 - 122[12]Not Reported
Protectins76 - 122[12]Not Reported

Note: Recovery rates can vary significantly depending on the specific analyte, sample matrix, and protocol modifications.

Table 2: Typical LC-MS/MS Method Parameters

ParameterSettingReference
LC Column C18, 2.1 x 100 mm, 1.8 µm[10]
Mobile Phase A Water + 0.1% Formic Acid[11]
Mobile Phase B Acetonitrile/Methanol + 0.1% Formic Acid[11]
Flow Rate 0.3 - 0.5 mL/min[4][10]
Ionization Mode Negative ESI[1]
LOD 10-20 pg[12]
LOQ 20-50 pg[12]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (SPE or LLE) BiologicalSample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: A generalized workflow for the analysis of dihydroxy lipid mediators.

Signaling_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) PLA2->PUFA releases LOX Lipoxygenases (LOX) PUFA->LOX COX Cyclooxygenases (COX) PUFA->COX CYP450 Cytochrome P450 PUFA->CYP450 DihydroxyLipids Dihydroxy Lipid Mediators (Resolvins, Protectins, etc.) LOX->DihydroxyLipids Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Troubleshooting_Logic Start Low/No Signal CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDegradation Assess Sample Stability Start->CheckDegradation CheckMS Optimize MS Parameters Start->CheckMS ImproveCleanup Improve Sample Cleanup CheckExtraction->ImproveCleanup UseAntioxidants Use Antioxidants/ Inert Atmosphere CheckDegradation->UseAntioxidants TuneInstrument Tune and Calibrate MS CheckMS->TuneInstrument SignalImproved Signal Improved ImproveCleanup->SignalImproved UseAntioxidants->SignalImproved TuneInstrument->SignalImproved

References

Technical Support Center: Troubleshooting Poor Peak Shape in Hydroxylated Fatty Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape in the chromatography of hydroxylated fatty acids. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of poor peak shape observed in the chromatography of hydroxylated fatty acids?

The most frequently observed forms of poor peak shape are peak tailing, peak fronting, split peaks, and broad peaks.[1]

  • Peak Tailing: An asymmetrical peak with a "tail" extending to the right. This is often caused by secondary interactions between the analyte and the stationary phase.[1]

  • Peak Fronting: The opposite of tailing, where the peak is broader in the first half and has a sharp end. This can be due to issues like column overload or poor sample solubility.[1]

  • Split Peaks: A single compound appears as two or more distinct peaks, which may indicate a problem occurring before the separation, such as a blocked frit or a void in the column packing.[1]

  • Broad Peaks: Peaks are wider than expected, which can be caused by column inefficiency, high mobile phase viscosity, or sample overloading.[1][2]

Q2: What causes peak tailing in my hydroxylated fatty acid chromatogram?

Peak tailing is a common issue that can stem from several factors, which can be broadly categorized as chemical, column-related, or instrumental.

  • Chemical Interactions: Hydroxylated fatty acids possess both polar (hydroxyl group) and non-polar (hydrocarbon chain) characteristics. Strong interactions between the acidic silanol (B1196071) groups on a silica-based column and the polar hydroxyl groups of the analyte can cause tailing.[3][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the hydroxylated fatty acid, the analyte can exist in both ionized and non-ionized forms, leading to peak tailing.[3]

  • Column Issues: Degradation of the column packing material or contamination can create active sites that lead to secondary interactions and tailing.[5] A blocked inlet frit can also contribute to distorted peaks.[6]

  • Instrumental Effects: Extra-column dead volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[1][6]

Q3: How can I improve the peak shape of my hydroxylated fatty acids?

Improving peak shape involves a systematic approach to optimizing your chromatographic conditions. Key areas to focus on include the mobile phase, column selection, and sample preparation.

  • Mobile Phase Optimization: Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can ensure a single ionic form and improve peak symmetry.[3] Increasing the buffer concentration (typically 10-50 mM) can also help maintain a stable pH.[6] The choice and percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) should be optimized to achieve appropriate retention and elution.[1][6]

  • Column Selection and Care: Using a well-endcapped column or a column with a polar-embedded phase can minimize interactions with residual silanol groups.[3] Ensuring the column is not degraded and is properly cleaned and stored is also crucial.[5][7]

  • Proper Sample Preparation: Filtering all samples and mobile phases can prevent the column frit from getting blocked.[1][6] The sample solvent should ideally be the same as or weaker than the mobile phase to avoid peak distortion.[1][8]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common problem when analyzing polar compounds like hydroxylated fatty acids. Use the following guide to identify the cause and implement a solution.

G Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing check_mobile_phase Check Mobile Phase (pH, Buffer, Organic Modifier) start->check_mobile_phase check_column Inspect Column (Age, Performance, Frit) start->check_column check_instrument Examine HPLC System (Dead Volume, Leaks) start->check_instrument check_sample Review Sample Preparation (Solvent, Concentration) start->check_sample solution_ph Adjust Mobile Phase pH (2 units from pKa) check_mobile_phase->solution_ph pH near pKa solution_buffer Increase Buffer Strength (10-50 mM) check_mobile_phase->solution_buffer Low Buffer Strength solution_column Use Endcapped or Polar-Embedded Column check_column->solution_column Silanol Interactions solution_instrument Minimize Tubing Length/ID check_instrument->solution_instrument Excessive Dead Volume solution_sample_solvent Match Sample Solvent to Mobile Phase check_sample->solution_sample_solvent Solvent Mismatch solution_sample_conc Reduce Sample Concentration check_sample->solution_sample_conc Sample Overload

Caption: Troubleshooting workflow for peak tailing.

ParameterRecommended Range/ValueRationale
Mobile Phase pH At least 2 pH units away from analyte pKaTo ensure the analyte is in a single ionic state, minimizing dual retention mechanisms that cause tailing.[3]
Buffer Concentration 10 - 50 mMTo provide sufficient buffering capacity and maintain a stable pH throughout the analysis.[6]
Organic Modifier Increase by 5-10%To increase the elution strength if the analyte is lingering on the column, which can contribute to tailing.[6]
Guide 2: Addressing Peak Fronting

Peak fronting is often indicative of sample overload or solubility issues.

G Troubleshooting Workflow for Peak Fronting start Observe Peak Fronting check_sample_load Check Sample Concentration and Injection Volume start->check_sample_load check_sample_solubility Verify Sample Solubility in Injection Solvent start->check_sample_solubility solution_reduce_load Reduce Injection Volume or Dilute Sample check_sample_load->solution_reduce_load Overload Suspected solution_higher_capacity_column Use a Higher Capacity Column check_sample_load->solution_higher_capacity_column High Concentration Needed solution_change_solvent Change Sample Solvent check_sample_solubility->solution_change_solvent Poor Solubility

Caption: Troubleshooting workflow for peak fronting.

ParameterGuidelineRationale
Injection Volume Inject 1-2% of the total column volume for sample concentrations of 1µg/µl.[9]To prevent mass overload, which can lead to peak fronting and reduced column efficiency.[9]
Sample Concentration Perform a loading study to determine the optimal concentration.[1]To find the highest concentration that can be injected without compromising peak shape.
Sample Solvent Dissolve the sample in a solvent that is weaker than or matches the mobile phase.[1]A stronger sample solvent can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[8]

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

For complex matrices, proper sample cleanup is essential to avoid interferences and improve peak shape.[6] Strong anion exchange (SAX) SPE can be used to selectively enrich and purify hydroxylated fatty acids from biological samples.[10]

Methodology:

  • Conditioning: Condition a SAX-SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of hexane (B92381) to remove non-polar impurities.

  • Elution: Elute the hydroxylated fatty acids with 1 mL of methanol containing 2% formic acid.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Protocol 2: Derivatization of Hydroxylated Fatty Acids

For certain analyses, derivatization can improve peak shape and detection sensitivity.[11] For instance, derivatization to form fatty acid methyl esters (FAMEs) is a common technique.

Methodology using BF₃-Methanol:

  • To 100 mg of the sample, add 2 mL of 2N NaOH in methanol.

  • Heat the mixture at 80°C for 1 hour.

  • Add 2 mL of 25% BF₃ in methanol.

  • Heat again at 80°C for 1 hour.

  • After cooling, add 5 mL of 1M NaCl in water and 5 mL of hexane.

  • Shake the mixture and transfer the upper hexane layer containing the FAMEs to an autosampler vial for analysis.[11]

References

preventing degradation of 3,13-dihydroxytetradecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,13-dihydroxytetradecanoyl-CoA. Our goal is to help you prevent its degradation during extraction and ensure accurate downstream analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The main causes of degradation for a hydroxylated long-chain acyl-CoA like this compound are enzymatic activity, chemical instability at non-optimal pH, and exposure to high temperatures. The presence of two hydroxyl groups can also increase its polarity compared to non-hydroxylated counterparts, potentially affecting extraction efficiency with standard lipid protocols.

Q2: I'm observing low yields of my target molecule. What are the likely issues and how can I troubleshoot?

A2: Low yields can stem from several factors:

  • Incomplete Cell Lysis and Extraction: The increased polarity due to the hydroxyl groups might hinder extraction into less polar organic solvents.

  • Enzymatic Degradation: Endogenous enzymes such as hydrolases and dehydrogenases can degrade the molecule.[1][2][3][4][5]

  • Chemical Degradation: The thioester bond is susceptible to hydrolysis, especially at alkaline pH.

  • Poor Recovery from Solid-Phase Extraction (SPE): The choice of SPE sorbent and elution solvent is critical for polar lipids.[6][7][8][9][10]

Refer to the Troubleshooting Guide below for specific solutions.

Q3: What is the optimal pH for the extraction buffer?

A3: An acidic extraction buffer is crucial to minimize thioester hydrolysis and inhibit the activity of many degradative enzymes. A potassium phosphate (B84403) buffer with a pH of 4.9 is commonly used and has been shown to be effective for the extraction of long-chain acyl-CoAs.[11][12][13]

Q4: How should I store my samples to prevent degradation of this compound?

A4: Rapidly freeze tissue or cell samples in liquid nitrogen immediately after collection.[12] Store them at -80°C until you are ready to perform the extraction.[12] Minimize freeze-thaw cycles, as these can disrupt cellular integrity and promote enzymatic degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete homogenization or cell lysis.Use a glass homogenizer for tissue samples and ensure thorough homogenization on ice.[11][12] For cultured cells, consider bead beating or sonication in the extraction buffer.
Inefficient extraction into organic solvent due to the polarity of the dihydroxy acyl-CoA.After initial homogenization in acidic buffer, add a mixture of isopropanol (B130326) and acetonitrile (B52724) to increase the polarity of the organic phase.[11][12][14]
Analyte loss during solid-phase extraction (SPE).Use a weak anion exchange (WAX) SPE column. Ensure proper conditioning of the column and optimize the wash and elution steps. The wash solvent should be strong enough to remove impurities but not elute the target molecule. The elution solvent needs to be strong enough to desorb the analyte.[6][7][8][9][10]
Presence of Degradation Products in Analysis Enzymatic degradation by hydrolases or dehydrogenases.Work quickly and keep samples on ice at all times during the extraction process.[12][14] The use of an acidic extraction buffer (pH 4.9) will inhibit many enzymes.[11][12]
Chemical hydrolysis of the thioester bond.Maintain an acidic pH throughout the extraction process. Avoid exposure to strong bases.
High Variability Between Replicates Inconsistent sample handling and extraction timing.Standardize the entire extraction procedure, from sample thawing to the final elution step. Ensure all samples are processed for the same duration and under the same conditions.
Incomplete drying of the final extract.Ensure the eluate is completely dried under a stream of nitrogen before reconstitution for analysis. Residual solvent can interfere with quantification.
Matrix effects in LC-MS/MS analysis.Use an internal standard, preferably a stable isotope-labeled version of the analyte. If unavailable, a structurally similar long-chain acyl-CoA can be used.[12] Solid-phase extraction is also recommended to clean up the sample and reduce matrix effects.[15]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for tissues such as the liver, heart, and muscle.[11][12][13][14]

Materials:

  • Frozen tissue sample (50-100 mg)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) columns

  • Methanol (B129727) (for SPE conditioning)

  • 2% Formic Acid in water (for SPE wash)

  • 5% Ammonium Hydroxide (B78521) in Methanol (for SPE elution)

  • Internal Standard (e.g., C17:0-CoA)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the WAX SPE column with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the collected supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 3 mL of water, followed by 3 mL of 2% formic acid in water, and finally 3 mL of methanol.

    • Elution: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in water).

Quantitative Data Summary
Tissue TypeExtraction MethodReported Recovery (%)Reference
Rat LiverAcetonitrile/Isopropanol Extraction with SPE70-80%[11]
Rat HeartAcetonitrile/Isopropanol Extraction with SPE70-80%[11]
Rat KidneyAcetonitrile/Isopropanol Extraction with SPE70-80%[11]
Rat MuscleAcetonitrile/Isopropanol Extraction with SPE70-80%[11]

Visualizations

Potential Degradation Pathways

The degradation of this compound can occur through enzymatic pathways common to fatty acid metabolism. The 3-hydroxy group can be oxidized by 3-hydroxyacyl-CoA dehydrogenase, while the omega-hydroxyl group (at position 13) could be a substrate for omega-oxidation.

degradation_pathways This compound This compound 3-keto-13-hydroxytetradecanoyl-CoA 3-keto-13-hydroxytetradecanoyl-CoA This compound->3-keto-13-hydroxytetradecanoyl-CoA 3-hydroxyacyl-CoA dehydrogenase Omega-Oxidation Omega-Oxidation This compound->Omega-Oxidation Cytochrome P450 (omega-hydroxylation) Beta-Oxidation Beta-Oxidation 3-keto-13-hydroxytetradecanoyl-CoA->Beta-Oxidation Dicarboxylic_Acid 3-hydroxy-tetradecanedioyl-CoA Omega-Oxidation->Dicarboxylic_Acid Alcohol & Aldehyde dehydrogenase

Caption: Potential enzymatic degradation routes for this compound.

Experimental Workflow

The following diagram illustrates the key steps in the recommended extraction protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Tissue Sample Homogenization Homogenize in Acidic Buffer Sample->Homogenization Extraction Add Isopropanol & Acetonitrile Homogenization->Extraction Centrifugation Centrifuge Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Column Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the extraction and analysis of this compound.

Potential Signaling Pathway Involvement

Long-chain fatty acids and their derivatives can act as signaling molecules. Dicarboxylic acids, which can be formed from omega-oxidation of fatty acids, have been implicated in metabolic signaling.[16][17][18][19][20][21] It is plausible that this compound or its metabolites could be involved in similar pathways.

signaling_pathway cluster_cell Cell Receptor Membrane Receptor Second_Messenger Second Messenger Cascade Receptor->Second_Messenger Transcription_Factor Transcription Factor Activation Second_Messenger->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Metabolite 3,13-dihydroxy- tetradecanoyl-CoA (or its dicarboxylic acid derivative) Metabolite->Receptor Binds to

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Acyl-CoA Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of in-source fragmentation of acyl-CoA molecules during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a problem for acyl-CoA analysis?

A1: In-source fragmentation is the breakdown of analyte ions within the ion source of a mass spectrometer before they enter the mass analyzer. For acyl-CoA molecules, this is a significant issue because it can lead to an underestimation of the intact molecule and a corresponding overestimation of its fragments. This can result in inaccurate quantification and misinterpretation of experimental results. The primary in-source fragmentation pathway for acyl-CoAs in positive ion mode involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.

Q2: What are the characteristic fragment ions of acyl-CoAs observed during in-source fragmentation?

A2: In positive ion electrospray ionization (ESI)-MS, acyl-CoA molecules commonly undergo a characteristic fragmentation pattern. This includes a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate group, and the appearance of a fragment ion at m/z 428, which represents the CoA moiety. The observation of these fragments in the MS1 spectrum is a strong indicator of in-source fragmentation.

Q3: What are the main instrumental parameters that influence in-source fragmentation of acyl-CoAs?

A3: The primary instrumental parameters that contribute to the in-source fragmentation of acyl-CoAs are the cone voltage (also known as fragmentor voltage or declustering potential), the ion source temperature, and the nebulizer and drying gas flow rates. Higher cone voltages and source temperatures generally lead to increased fragmentation.

Q4: Can the mobile phase composition affect the stability of acyl-CoA molecules and their fragmentation?

A4: Yes, the mobile phase composition can significantly impact the stability and ionization of acyl-CoA molecules. The pH of the mobile phase is a critical factor; slightly acidic conditions are often required for good chromatography of short-chain acyl-CoAs, while long-chain species may exhibit peak tailing. The choice of organic solvent and additives, such as ammonium (B1175870) acetate, can also influence ionization efficiency and potentially mitigate in-source fragmentation by promoting the formation of more stable adduct ions.

Q5: How can I differentiate between in-source fragments and true, low-abundance metabolites in my sample?

A5: Differentiating between in-source fragments and authentic metabolites can be challenging. One approach is to analyze the sample using varying in-source fragmentation conditions (e.g., different cone voltages). If the intensity of a suspected ion correlates with the intensity of a known acyl-CoA precursor and the degree of fragmentation, it is likely an in-source fragment. Additionally, chromatographic separation is key; in-source fragments will co-elute perfectly with their precursor ion, whereas a true isomer would likely have a different retention time.

Troubleshooting Guides

Guide 1: Systematic Approach to Reducing In-Source Fragmentation

This guide provides a step-by-step workflow to identify and minimize in-source fragmentation of acyl-CoA molecules.

cluster_0 Troubleshooting Workflow for Acyl-CoA In-Source Fragmentation start Start: Observe In-Source Fragmentation infusion 1. Analyte Infusion: Infuse a standard solution of the acyl-CoA of interest. start->infusion cone_voltage 2. Optimize Cone Voltage: Acquire spectra at a range of cone voltages (e.g., 10-80 V). infusion->cone_voltage eval_cone Evaluate: Select voltage with highest precursor and lowest fragment ion intensity. cone_voltage->eval_cone temp 3. Optimize Source Temperature: Using optimized cone voltage, test a range of temperatures (e.g., 150-350°C). eval_cone->temp eval_temp Evaluate: Choose temperature with good signal and minimal fragmentation. temp->eval_temp gas 4. Optimize Gas Flow: Adjust nebulizer and drying gas for stable signal and S/N. eval_temp->gas eval_gas Evaluate: Confirm stable and robust signal. gas->eval_gas mobile_phase 5. Mobile Phase Modification: If fragmentation persists, consider adjusting mobile phase pH or additives. eval_gas->mobile_phase end End: Optimized Method with Minimal Fragmentation mobile_phase->end

Caption: A stepwise workflow for troubleshooting and minimizing in-source fragmentation of acyl-CoA molecules.

Experimental Protocols

Protocol 1: Optimization of ESI-MS Source Parameters to Minimize In-Source Fragmentation

This protocol details a systematic approach to optimizing key source parameters for the analysis of a specific acyl-CoA.

Objective: To determine the optimal cone voltage, source temperature, and gas flow rates to maximize the signal of the intact acyl-CoA precursor ion while minimizing in-source fragmentation.

Materials:

  • Standard solution of the acyl-CoA of interest in a solvent composition representative of the LC mobile phase (e.g., 50:50 acetonitrile:water with 10 mM ammonium acetate).

  • Syringe pump.

  • Mass spectrometer with an ESI source.

Procedure:

  • Analyte Infusion:

    • Prepare a standard solution of the acyl-CoA at a concentration that provides a stable and readily detectable signal.

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate comparable to your LC method (e.g., 0.2-0.4 mL/min).

  • Cone Voltage Optimization:

    • Set the ion source temperature and gas flows to typical starting values for your instrument.

    • Acquire mass spectra over a range of cone voltage settings (e.g., from 10 V to 80 V in 10 V increments).

    • For each setting, monitor the intensity of the precursor ion ([M+H]⁺) and the characteristic fragment ions (e.g., neutral loss of 507 Da).

    • Plot the intensities of the precursor and fragment ions as a function of the cone voltage.

    • Select the cone voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity. This represents the "softest" ionization condition that still provides good signal.

  • Source Temperature Optimization:

    • Using the optimized cone voltage from the previous step, acquire mass spectra at a range of ion source/capillary temperatures (e.g., from 150°C to 350°C in 50°C increments).

    • Monitor the intensities of the precursor and fragment ions at each temperature.

    • Choose the temperature that provides a good balance between efficient desolvation (indicated by a strong precursor ion signal) and minimal thermal degradation (low fragment ion intensity).

  • Gas Flow Optimization:

    • With the optimized cone voltage and temperature, adjust the nebulizer and drying gas flow rates.

    • Optimize these parameters to achieve a stable ion signal and the best signal-to-noise ratio for the precursor ion.

Data Presentation

The following tables provide representative data on how optimizing the cone voltage and source temperature can impact the in-source fragmentation of a hypothetical acyl-CoA (e.g., Palmitoyl-CoA, [M+H]⁺ = m/z 1006.5).

Table 1: Effect of Cone Voltage on Palmitoyl-CoA Fragmentation

Cone Voltage (V)Precursor Ion Intensity ([M+H]⁺, m/z 1006.5) (Arbitrary Units)Fragment Ion Intensity (Neutral Loss 507) (Arbitrary Units)Precursor/Fragment Ratio
208.5 x 10⁶1.2 x 10⁵70.8
409.8 x 10⁶5.5 x 10⁵17.8
607.2 x 10⁶2.1 x 10⁶3.4
804.1 x 10⁶5.8 x 10⁶0.7

This table illustrates that lower cone voltages generally result in a significantly higher ratio of precursor to fragment ions, indicating reduced in-source fragmentation.

Table 2: Effect of Source Temperature on Palmitoyl-CoA Fragmentation (at an optimized Cone Voltage of 20 V)

Source Temperature (°C)Precursor Ion Intensity ([M+H]⁺, m/z 1006.5) (Arbitrary Units)Fragment Ion Intensity (Neutral Loss 507) (Arbitrary Units)Precursor/Fragment Ratio
2007.9 x 10⁶1.5 x 10⁵52.7
2508.8 x 10

Validation & Comparative

A Comparative Analysis of 3,13-dihydroxytetradecanoyl-CoA and 3-hydroxytetradecanoyl-CoA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 3,13-dihydroxytetradecanoyl-CoA and 3-hydroxytetradecanoyl-CoA, focusing on their distinct roles in fatty acid metabolism. While 3-hydroxytetradecanoyl-CoA is a well-characterized intermediate in mitochondrial β-oxidation, evidence suggests that this compound is a product of an alternative ω-oxidation pathway, which becomes significant when β-oxidation is impaired. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of these two metabolites, supported by experimental data and detailed protocols.

Biochemical and Metabolic Properties

The fundamental difference between these two molecules lies in the presence of an additional hydroxyl group at the C-13 position in this compound. This modification, resulting from ω-oxidation, significantly alters its metabolic fate and physiological implications.

Property3-hydroxytetradecanoyl-CoAThis compound (Hypothesized)
Molecular Formula C35H62N7O18P3SC35H62N7O19P3S
Molecular Weight 993.89 g/mol 1009.89 g/mol
Primary Metabolic Pathway Mitochondrial β-oxidationω-oxidation (alternative pathway)
Key Enzyme in Formation Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD)Cytochrome P450 (CYP4A/CYP4F subfamilies)
Metabolic Role Intermediate in the energy-producing breakdown of long-chain fatty acids.Potentially a detoxification product for excretion when β-oxidation is deficient.
Clinical Relevance Accumulates in LCHAD deficiency, leading to cellular dysfunction.May be a biomarker for impaired fatty acid oxidation.

Metabolic Pathways

1. 3-hydroxytetradecanoyl-CoA in Mitochondrial β-Oxidation:

3-hydroxytetradecanoyl-CoA is a crucial intermediate in the mitochondrial β-oxidation spiral. This pathway systematically shortens fatty acyl-CoA chains by two carbons per cycle, generating acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production.

beta_oxidation Tetradecanoyl-CoA Tetradecanoyl-CoA trans-Δ2-Tetradecenoyl-CoA trans-Δ2-Tetradecenoyl-CoA Tetradecanoyl-CoA->trans-Δ2-Tetradecenoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA trans-Δ2-Tetradecenoyl-CoA->3-Hydroxytetradecanoyl-CoA Enoyl-CoA Hydratase 3-Ketotetradecanoyl-CoA 3-Ketotetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA->3-Ketotetradecanoyl-CoA LCHAD Dodecanoyl-CoA + Acetyl-CoA Dodecanoyl-CoA + Acetyl-CoA 3-Ketotetradecanoyl-CoA->Dodecanoyl-CoA + Acetyl-CoA Thiolase

Caption: Mitochondrial β-oxidation of tetradecanoyl-CoA.

2. Proposed Formation of this compound via ω-Oxidation:

In conditions where mitochondrial β-oxidation is compromised, such as in Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, the accumulating 3-hydroxy fatty acids can be shunted to an alternative pathway known as ω-oxidation.[1] This process, primarily occurring in the endoplasmic reticulum, involves the hydroxylation of the terminal (ω) or subterminal (ω-1) carbon atom by cytochrome P450 enzymes. For a 14-carbon chain, the ω-1 position is C-13. This dihydroxy metabolite can then be further oxidized to a dicarboxylic acid, increasing its water solubility for excretion.

omega_oxidation cluster_beta_ox Mitochondrial β-Oxidation (Impaired) cluster_er Endoplasmic Reticulum 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA This compound This compound 3-Hydroxytetradecanoyl-CoA->this compound CYP4A/CYP4F (ω-1 Hydroxylation) 3-hydroxy-13-oxotetradecanoyl-CoA 3-hydroxy-13-oxotetradecanoyl-CoA This compound->3-hydroxy-13-oxotetradecanoyl-CoA Alcohol Dehydrogenase 3-hydroxytetradecanedioyl-CoA 3-hydroxytetradecanedioyl-CoA 3-hydroxy-13-oxotetradecanoyl-CoA->3-hydroxytetradecanedioyl-CoA Aldehyde Dehydrogenase Excretion Excretion 3-hydroxytetradecanedioyl-CoA->Excretion

Caption: Proposed ω-oxidation of 3-hydroxytetradecanoyl-CoA.

Experimental Protocols

Analysis of 3-hydroxy and 3,13-dihydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the detection and quantification of hydroxylated fatty acids from biological samples.

a. Sample Preparation and Lipid Extraction:

  • Homogenize tissue samples or collect cell pellets.

  • Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol mixture to isolate total lipids.

  • Saponify the lipid extract using methanolic KOH to release free fatty acids from their esterified forms.

  • Acidify the mixture and extract the free fatty acids with an organic solvent like hexane.

b. Derivatization:

  • Evaporate the solvent under a stream of nitrogen.

  • To enhance volatility and thermal stability for GC analysis, derivatize the fatty acids. A common method is to create trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups and methyl esters of the carboxyl groups. This can be achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

c. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5ms).

  • Use a temperature gradient to separate the fatty acid derivatives.

  • The eluent is introduced into a mass spectrometer for ionization (typically electron ionization) and detection.

  • Identify the compounds based on their retention times and mass fragmentation patterns compared to known standards. Quantification is achieved by using deuterated internal standards.

In Vitro Cytochrome P450-mediated ω-1 Hydroxylation Assay

This protocol describes a method to assess the conversion of 3-hydroxytetradecanoyl-CoA to this compound by cytochrome P450 enzymes.

a. Reaction Mixture Preparation:

  • In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • Microsomes from cells expressing specific CYP4A or CYP4F isoforms (e.g., from insect cells or human liver)

    • 3-hydroxytetradecanoyl-CoA (substrate)

    • An NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

b. Reaction Incubation:

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the NADPH-generating system.

  • Incubate at 37°C with shaking for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a strong acid (e.g., HCl).

c. Product Extraction and Analysis:

  • Extract the metabolites with an organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

  • Analyze the products using LC-MS/MS to identify and quantify the formation of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the metabolic fate of 3-hydroxytetradecanoyl-CoA.

experimental_workflow cluster_sample Sample Source cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Cell Culture (e.g., LCHAD-deficient fibroblasts) Cell Culture (e.g., LCHAD-deficient fibroblasts) Lipid Extraction Lipid Extraction Cell Culture (e.g., LCHAD-deficient fibroblasts)->Lipid Extraction In Vitro Assay (Microsomes + Substrate) In Vitro Assay (Microsomes + Substrate) In Vitro Assay (Microsomes + Substrate)->Lipid Extraction Saponification & Derivatization Saponification & Derivatization Lipid Extraction->Saponification & Derivatization LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Direct analysis of CoA esters GC-MS Analysis GC-MS Analysis Saponification & Derivatization->GC-MS Analysis Metabolite Identification Metabolite Identification GC-MS Analysis->Metabolite Identification LC-MS/MS Analysis->Metabolite Identification Quantification Quantification Metabolite Identification->Quantification Pathway Elucidation Pathway Elucidation Quantification->Pathway Elucidation

Caption: Workflow for studying fatty acid metabolism.

References

A Tale of Two Fatty Acids: Dihydroxy versus Monohydroxy in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the contrasting roles of dihydroxy and monohydroxy fatty acids reveals a fascinating dichotomy in their biological activities, particularly in the context of inflammation. While monohydroxy fatty acids, such as leukotrienes, are potent pro-inflammatory mediators, dihydroxy fatty acids, like resolvins, play a crucial role in the resolution of inflammation. This guide provides a comparative analysis of their biological effects, supported by quantitative data, detailed experimental protocols, and visualizations of their signaling pathways.

Quantitative Comparison of Biological Activities

The opposing effects of dihydroxy and monohydroxy fatty acids are evident in their potencies in various biological assays. The following table summarizes key quantitative data, using the pro-inflammatory monohydroxy fatty acid Leukotriene B4 (LTB4) and the anti-inflammatory dihydroxy fatty acid Resolvin D1 (RvD1) as primary examples.

Biological ActivityMonohydroxy Fatty Acid (Leukotriene B4)Dihydroxy Fatty Acid (Resolvin D1)
Neutrophil Chemotaxis Potent chemoattractant with an optimal concentration of 10⁻⁶M for inducing directed migration[1]. Significant neutrophil migration observed at concentrations as low as 1 nM[2].Inhibits neutrophil transendothelial migration with an EC₅₀ of approximately 30 nM[3]. At 1 ng/mouse, significantly reduces neutrophil infiltration in vivo[4].
Intracellular Calcium ([Ca²⁺]i) Mobilization Induces a rapid increase in intracellular calcium. At 10 nM, LTB4 stimulates a significant increase in [Ca²⁺]i[5][6]. LTB4 alone (10⁻⁸ M) can increase [Ca²⁺]i by approximately 414 nM[7].Blocks LTB4-induced increases in intracellular calcium. Pre-treatment with RvD1 (10⁻⁸ M) significantly reduces the LTB4-induced [Ca²⁺]i increase to approximately 61 nM[7].
Cytokine Production Stimulates the production of pro-inflammatory cytokines. LTB4 enhances the production of IL-6 and TNF-α[8][9][10].Reduces the production of pro-inflammatory cytokines. RvD1 has been shown to decrease the levels of TNF-α and IL-6 in inflammatory models[11][12].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activities of dihydroxy and monohydroxy fatty acids.

Neutrophil Chemotaxis Assay (Under-Agarose Method)

This assay measures the directed migration of neutrophils towards a chemoattractant.

  • Preparation of Agarose (B213101) Plates: A 2% agarose solution is prepared and mixed with an equal volume of 2x Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal calf serum and sodium bicarbonate. The mixture is poured into petri dishes and allowed to solidify. Wells are then punched into the agarose.

  • Neutrophil Isolation: Human peripheral blood neutrophils are isolated from healthy donors.

  • Assay Setup: A suspension of neutrophils (e.g., 2.5×10⁵ cells/mL in DMEM) is added to the center well. The test compound (e.g., LTB4 or RvD1) is added to an outer well, and a negative control (DMEM) is added to another outer well.

  • Incubation and Staining: The plate is incubated in a humidified chamber at 37°C for 2 hours. The agarose is then fixed with methanol (B129727) and stained.

  • Analysis: The migration distance of the neutrophils from the edge of the center well towards the test and control wells is measured under a microscope. The chemotactic index is calculated as the ratio of the distance migrated towards the chemoattractant to the distance of spontaneous migration.

Intracellular Calcium Mobilization Assay

This assay measures changes in the concentration of free cytosolic calcium ([Ca²⁺]i) in response to stimuli.

  • Cell Preparation and Dye Loading: Adherent cells (e.g., human peripheral blood mononuclear cells) are cultured on coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a solution containing the dye for a specific period (e.g., 45 minutes at 37°C)[6].

  • Baseline Measurement: The coverslip with the dye-loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope. A baseline fluorescence reading is taken to establish the resting [Ca²⁺]i level.

  • Stimulation: The test compound (e.g., LTB4) is added to the perfusion chamber. For inhibition studies, cells are pre-incubated with the inhibitor (e.g., RvD1) before the addition of the agonist.

  • Data Acquisition: Fluorescence intensity is continuously recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the precise [Ca²⁺]i concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is proportional to the change in [Ca²⁺]i.

  • Analysis: The data is plotted as fluorescence intensity or [Ca²⁺]i concentration over time, showing the cellular response to the stimulus.

Signaling Pathways

The divergent biological activities of dihydroxy and monohydroxy fatty acids stem from their engagement with distinct signaling pathways, often initiated by G-protein coupled receptors (GPCRs).

Pro-Inflammatory Signaling of a Monohydroxy Fatty Acid (Leukotriene B4)

Leukotriene B4 (LTB4) exerts its pro-inflammatory effects by binding to its high-affinity receptor, BLT1, a G-protein coupled receptor. This interaction triggers a cascade of intracellular events that promote inflammation.

LTB4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LTB4 Leukotriene B4 (Monohydroxy) BLT1 BLT1 Receptor (GPCR) LTB4->BLT1 G_protein Gαq/i BLT1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC activates NFkB_activation NF-κB Activation PKC->NFkB_activation leads to Ca_release ER->Ca_release releases Ca²⁺ Ca_increase ↑ [Ca²⁺]i Ca_increase->PKC activates Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_activation->Pro_inflammatory_genes promotes

Caption: Pro-inflammatory signaling cascade of Leukotriene B4.

Anti-Inflammatory Signaling of a Dihydroxy Fatty Acid (Resolvin D1)

In contrast to LTB4, Resolvin D1 (RvD1) promotes the resolution of inflammation by binding to its receptors, such as ALX/FPR2 and GPR32. This engagement initiates signaling pathways that counteract pro-inflammatory responses.

RvD1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol RvD1 Resolvin D1 (Dihydroxy) ALX_FPR2 ALX/FPR2 Receptor (GPCR) RvD1->ALX_FPR2 G_protein_i Gαi ALX_FPR2->G_protein_i activates Phagocytosis ↑ Phagocytosis ALX_FPR2->Phagocytosis promotes AC Adenylyl Cyclase G_protein_i->AC inhibits cAMP ↓ cAMP PKA Protein Kinase A (PKA) cAMP->PKA reduced activation NFkB_inhibition NF-κB Inhibition PKA->NFkB_inhibition leads to Anti_inflammatory_response Anti-inflammatory Response NFkB_inhibition->Anti_inflammatory_response promotes

Caption: Anti-inflammatory signaling cascade of Resolvin D1.

Conclusion

The comparison between dihydroxy and monohydroxy fatty acids highlights a critical balance in the regulation of inflammatory responses. Monohydroxy fatty acids like LTB4 act as potent "go" signals for inflammation, recruiting immune cells and amplifying pro-inflammatory cytokine production. Conversely, dihydroxy fatty acids such as RvD1 serve as essential "stop" signals, actively promoting the resolution of inflammation and preventing chronic inflammatory conditions. Understanding these opposing biological activities and their underlying molecular mechanisms is paramount for the development of novel therapeutic strategies targeting a wide range of inflammatory diseases.

References

A Comprehensive Comparison of LC-MS and GC-MS Methods for the Analysis of Hydroxylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection and Cross-Validation

The analysis of hydroxylated lipids, a diverse class of bioactive molecules including oxylipins and other hydroxylated fatty acids, is crucial for understanding their role in various physiological and pathological processes. These molecules are key signaling mediators in inflammation, immunity, and cardiovascular function. The two most powerful and widely used analytical techniques for their quantification are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on several factors, including the specific analytes of interest, the required sensitivity, sample matrix, and throughput needs. This guide provides an objective comparison of LC-MS and GC-MS methods for the analysis of hydroxylated lipids, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique and in performing cross-validation studies.

Executive Summary

Both LC-MS and GC-MS are robust techniques for the quantification of hydroxylated lipids. LC-MS offers the significant advantage of analyzing intact, non-derivatized lipids, which simplifies sample preparation and is suitable for a broader range of lipid classes. In contrast, GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the analytes. However, for certain hydroxylated lipids, GC-MS can offer superior sensitivity and chromatographic resolution.

This guide will delve into a detailed comparison of these two methods, covering their principles, experimental protocols, and quantitative performance.

Quantitative Performance Comparison

A direct comparison of the quantitative performance of LC-MS and GC-MS is essential for informed method selection. The following tables summarize the limits of detection (LOD) and quantification (LOQ) for a selection of hydroxylated lipids, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Comparison of Lower Limits of Quantitation (LLOQ) for Selected Hydroxylated Lipids

AnalyteLC-MS/MS LLOQ (pg on column)GC-MS/MS LLOQ (pg on column)Reference
Prostaglandin E2 (PGE2)0.25 - 1.0~0.5[1][2]
Thromboxane B2 (TXB2)0.5 - 2.0~1.0[2]
5-Hydroxyeicosatetraenoic acid (5-HETE)0.25 - 0.5~0.1[1][2]
12-Hydroxyeicosatetraenoic acid (12-HETE)0.25 - 0.5~0.1[1][2]
15-Hydroxyeicosatetraenoic acid (15-HETE)0.25 - 0.5~0.1[1][2]
9-Hydroxyoctadecadienoic acid (9-HODE)0.5 - 1.0~0.2[3]
13-Hydroxyoctadecadienoic acid (13-HODE)0.5 - 1.0~0.2[3]

Note: The presented values are approximations from multiple sources and should be used as a general guide. Actual LLOQs will be instrument and method-dependent.

Table 2: General Comparison of LC-MS and GC-MS for Hydroxylated Lipid Analysis

FeatureLC-MSGC-MS
Derivatization Not generally requiredMandatory for hydroxyl and carboxyl groups
Analyte Polarity Suitable for a wide range of polaritiesBest for volatile and thermally stable compounds
Sample Throughput Generally higher due to simpler sample preparationCan be lower due to the derivatization step
Sensitivity High, often in the picogram to femtogram rangeCan be higher for specific, derivatized analytes
Specificity High, especially with tandem MS (MS/MS)High, with characteristic fragmentation patterns
Instrumentation Cost Generally higherCan be lower
Robustness Can be affected by matrix effectsDerivatization can introduce variability

Experimental Protocols

Detailed and validated experimental protocols are the foundation of reliable quantitative analysis. Below are representative protocols for the analysis of hydroxylated lipids by LC-MS and GC-MS.

LC-MS/MS Protocol for Hydroxylated Lipids in Human Plasma

This protocol is adapted from a method for the comprehensive analysis of oxylipins.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Spiking: To 100 µL of plasma, add an antioxidant solution (e.g., butylated hydroxytoluene, BHT) and a mixture of deuterated internal standards.

  • Protein Precipitation: Add 400 µL of cold methanol (B129727), vortex, and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water.

  • Elution: Elute the hydroxylated lipids with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at 30% B, increasing to 95% B over 15 minutes, holding for 2 minutes, and then re-equilibrating at 30% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.

GC-MS Protocol for Hydroxylated Fatty Acids in Biological Samples

This protocol involves hydrolysis of esterified lipids and derivatization to make the analytes suitable for GC-MS analysis.

1. Sample Preparation and Derivatization

  • Hydrolysis: To the sample (e.g., 100 µL of plasma or tissue homogenate), add an internal standard and 1 mL of 0.5 M KOH in methanol. Incubate at 60°C for 30 minutes to hydrolyze esterified lipids.

  • Acidification and Extraction: Cool the sample, acidify to pH 3-4 with HCl, and extract the free fatty acids twice with 2 mL of hexane (B92381) or ethyl acetate.

  • Drying: Pool the organic layers and evaporate to dryness under nitrogen.

  • Esterification (Methylation): To the dried residue, add 1 mL of 2% (v/v) sulfuric acid in methanol and heat at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: Add 1 mL of water and 2 mL of hexane, vortex, and collect the upper hexane layer containing the FAMEs.

  • Silylation: Evaporate the hexane to dryness and add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes to derivatize the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • Final Preparation: Evaporate the derivatization reagents and reconstitute the sample in 50 µL of hexane for GC-MS analysis.

2. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for targeted quantification, or full scan for identification.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and analytical workflows is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Signaling Pathways of Hydroxylated Lipids

Hydroxylated lipids are primarily derived from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid and linoleic acid.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 PLA₂ Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid Releases COX Cyclooxygenases (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 Epoxygenases Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins (e.g., PGE₂) COX->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA₂) COX->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB₄) LOX->Leukotrienes HETEs Hydroxyeicosatetraenoic acids (e.g., 5-HETE, 12-HETE) LOX->HETEs EETs Epoxyeicosatrienoic acids (EETs) CYP450->EETs

Caption: The Arachidonic Acid Cascade leading to the formation of various hydroxylated lipids.

Linoleic_Acid_Metabolism Linoleic_Acid Linoleic Acid (LA) LOX Lipoxygenases (e.g., 15-LOX) Linoleic_Acid->LOX HODEs Hydroxyoctadecadienoic acids (e.g., 9-HODE, 13-HODE) LOX->HODEs Inflammation Modulation of Inflammation HODEs->Inflammation Biological Activity

Caption: Simplified metabolic pathway of Linoleic Acid to form hydroxylated derivatives.

Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of hydroxylated lipids by LC-MS and GC-MS.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Extraction Solid Phase Extraction (SPE) Sample->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for LC-MS analysis of hydroxylated lipids.

GCMS_Workflow Sample Biological Sample (e.g., Plasma) Hydrolysis Hydrolysis Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (Esterification & Silylation) Extraction->Derivatization GC_Separation Gas Chromatography (GC) Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry (MS) Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for GC-MS analysis of hydroxylated fatty acids.

Cross-Validation of LC-MS and GC-MS Methods

For laboratories with access to both LC-MS and GC-MS instrumentation, a cross-validation study is highly recommended to ensure the accuracy and comparability of data.

Cross_Validation Sample_Set Identical Set of Samples LCMS_Analysis LC-MS/MS Analysis Sample_Set->LCMS_Analysis GCMS_Analysis GC-MS Analysis Sample_Set->GCMS_Analysis LCMS_Results Quantitative Results (LC-MS) LCMS_Analysis->LCMS_Results GCMS_Results Quantitative Results (GC-MS) GCMS_Analysis->GCMS_Results Comparison Statistical Comparison (e.g., Bland-Altman plot, correlation) LCMS_Results->Comparison GCMS_Results->Comparison Conclusion Assessment of Method Agreement and Bias Comparison->Conclusion

References

A Comparative Guide to 3-Hydroxylation and ω-1 Hydroxylation: Biological Significance and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two crucial enzymatic modifications: 3-hydroxylation and ω-1 hydroxylation. Understanding the distinct roles and mechanisms of these reactions is paramount for researchers in fields ranging from collagen biology and connective tissue disorders to fatty acid metabolism and inflammation. This document outlines the key differences in their enzymatic machinery, substrate specificity, and biological impact, supported by quantitative data and detailed experimental protocols.

Introduction to 3-Hydroxylation and ω-1 Hydroxylation

Hydroxylation, the addition of a hydroxyl (-OH) group to a molecule, is a fundamental biochemical reaction that significantly alters the properties and biological activity of substrates. This guide focuses on two specific types of hydroxylation:

  • 3-Hydroxylation: This modification primarily occurs on proline residues within collagen triple helices. It is catalyzed by a family of enzymes known as prolyl 3-hydroxylases (P3Hs). This "minor" post-translational modification plays a major role in the structural integrity and supramolecular assembly of collagen fibrils.[1] Deficiencies in 3-hydroxylation are linked to severe genetic disorders such as Osteogenesis Imperfecta.[2]

  • ω-1 Hydroxylation: This reaction targets the carbon atom adjacent to the terminal methyl group (the ω-1 position) of fatty acids and related molecules. It is predominantly carried out by cytochrome P450 (CYP) enzymes, particularly those from the CYP4A and CYP2E1 subfamilies. The resulting hydroxylated products are often potent signaling molecules involved in a wide array of physiological and pathophysiological processes, including the regulation of blood pressure and inflammation.

Comparative Analysis

The following table summarizes the key distinctions between 3-hydroxylation and ω-1 hydroxylation, providing a quick reference for their core characteristics.

Feature3-Hydroxylationω-1 Hydroxylation
Enzyme Family Prolyl 3-hydroxylases (P3H1, P3H2, P3H3) - 2-oxoglutarate-dependent dioxygenases[3][4][5]Cytochrome P450 monooxygenases (e.g., CYP4A, CYP2E1 families)[6]
Typical Substrates Proline residues in procollagen (B1174764) chains (Types I, II, IV, V, etc.)[3][5][7]Saturated and unsaturated fatty acids (e.g., arachidonic acid, lauric acid), prostaglandins, and leukotrienes.
Position of Hydroxylation C-3 position of a proline residue.The sub-terminal (ω-1) carbon of a fatty acid chain.
Cofactors Fe(II), 2-oxoglutarate, O₂, Ascorbate.[8]NADPH, O₂.
Biological Significance Essential for collagen stability, fibril assembly, and extracellular matrix integrity.[1] Involved in angiogenesis and prevention of aberrant platelet aggregation.[7][9]Regulates fatty acid metabolism, produces signaling molecules (e.g., 19-HETE) that influence vascular tone, inflammation, and ion transport.[10][11]
Associated Pathologies Osteogenesis Imperfecta, high myopia.[2]Hypertension, inflammation, and cancer.

Quantitative Data Comparison

The tables below present available kinetic data for representative enzymes involved in 3-hydroxylation and ω-1 hydroxylation. This data offers insights into the substrate affinity and catalytic efficiency of these enzymes.

Table 1: Kinetic Parameters of Human Prolyl 3-Hydroxylase 2 (P3H2)

SubstrateKmReference
2-oxoglutarate80 µM[12]
Ascorbate110 µM[12]
Fe²⁺0.5 µM[12]

Note: Kinetic data for P3H1 and P3H3 are not as readily available in the literature, reflecting the challenges in studying these enzymes.

Table 2: Kinetic Parameters of Human Cytochrome P450 Enzymes in ω-1 Hydroxylation

EnzymeSubstrateProductKm (µM)kcat (min⁻¹)Reference
CYP2E1Lauric Acid11-hydroxylauric acid843.8
CYP4A11Lauric Acid11-hydroxylauric acid4.77
CYP2E1Arachidonic Acid19-HETE620.08

Signaling Pathways

The biological impact of these hydroxylations is often mediated through distinct signaling pathways.

Omega_1_Hydroxylation_Signaling Arachidonic Acid Arachidonic Acid CYP2E1 CYP2E1 Arachidonic Acid->CYP2E1 ω-1 hydroxylation 19-HETE 19-HETE CYP2E1->19-HETE Prostacyclin (IP) Receptor Prostacyclin (IP) Receptor 19-HETE->Prostacyclin (IP) Receptor activates Adenylate Cyclase Adenylate Cyclase Prostacyclin (IP) Receptor->Adenylate Cyclase stimulates cAMP cAMP Adenylate Cyclase->cAMP produces Vasodilation Vasodilation cAMP->Vasodilation Platelet Inhibition Platelet Inhibition cAMP->Platelet Inhibition

ω-1 hydroxylation of arachidonic acid leads to the formation of 19-HETE, which can induce vasodilation and inhibit platelet aggregation via the prostacyclin (IP) receptor and subsequent cAMP production.[10]

3_Hydroxylation_Pathway cluster_ER Endoplasmic Reticulum cluster_ECM Extracellular Matrix Procollagen α-chains Procollagen α-chains P3H1/P3H2/P3H3 P3H1/P3H2/P3H3 Procollagen α-chains->P3H1/P3H2/P3H3 3-hydroxylation of Pro residues 3-hydroxylated Procollagen 3-hydroxylated Procollagen P3H1/P3H2/P3H3->3-hydroxylated Procollagen Triple Helix Formation Triple Helix Formation 3-hydroxylated Procollagen->Triple Helix Formation Secreted Procollagen Secreted Procollagen Triple Helix Formation->Secreted Procollagen Collagen Fibril Assembly Collagen Fibril Assembly Secreted Procollagen->Collagen Fibril Assembly Stable Collagen Fibrils Stable Collagen Fibrils Collagen Fibril Assembly->Stable Collagen Fibrils Cellular Processes Cellular Processes Stable Collagen Fibrils->Cellular Processes e.g., Angiogenesis, Tissue Integrity

3-hydroxylation of proline residues is a key post-translational modification in collagen biosynthesis, ensuring the formation of stable triple helices and functional collagen fibrils that influence cellular processes.[1][7]

Experimental Protocols

Detailed methodologies for assessing 3-hydroxylation and ω-1 hydroxylation are provided below.

Protocol 1: In Vitro Prolyl 3-Hydroxylase Activity Assay using HPLC

This protocol describes a method to measure the activity of P3H enzymes by quantifying the formation of 3-hydroxyproline (B1217163) in a synthetic peptide substrate.

Materials:

  • Recombinant human P3H enzyme (e.g., P3H1, P3H2, or P3H3).

  • Synthetic peptide substrate (e.g., (Pro-Pro-Gly)₁₀).

  • Assay buffer: 50 mM Tris-HCl, pH 7.8.

  • Cofactors: 2 mM Ascorbic acid, 0.5 mM 2-oxoglutarate, 0.05 mM FeSO₄.

  • Bovine Serum Albumin (BSA).

  • Catalase.

  • Dithiothreitol (DTT).

  • 6 M HCl.

  • HPLC system with a C18 column.

  • Derivatization agent (e.g., AccQ-Tag).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, 1 mg/mL BSA, 0.1 mg/mL catalase, 0.1 mM DTT, and the cofactors.

  • Enzyme Addition: Add the recombinant P3H enzyme to the reaction mixture.

  • Initiation: Start the reaction by adding the synthetic peptide substrate. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding an equal volume of 12 M HCl to achieve a final concentration of 6 M HCl.

  • Hydrolysis: Hydrolyze the peptide by heating at 110°C for 24 hours.

  • Derivatization: After cooling, dry the sample under vacuum and reconstitute in an appropriate buffer. Derivatize the amino acids using a suitable agent like AccQ-Tag according to the manufacturer's instructions.

  • HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. Use a standard curve of 3-hydroxyproline to quantify the amount of product formed.

  • Data Analysis: Calculate the enzyme activity based on the amount of 3-hydroxyproline produced per unit time per amount of enzyme.

Protocol 2: ω-1 Hydroxylation Assay using Recombinant Cytochrome P450 and LC-MS/MS

This protocol details the measurement of ω-1 hydroxylation of a fatty acid substrate by a specific CYP enzyme using liquid chromatography-tandem mass spectrometry.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP2E1 or CYP4A11) and cytochrome P450 reductase co-expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Fatty acid substrate (e.g., Lauric acid, Arachidonic acid).

  • Incubation buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Internal standard (e.g., a deuterated version of the expected hydroxylated product).

  • Acetonitrile (ACN) with 0.1% formic acid.

  • Methanol (MeOH) with 0.1% formic acid.

  • Water with 0.1% formic acid.

  • LC-MS/MS system with a C18 column.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, pre-incubate the recombinant CYP enzyme preparation in the incubation buffer at 37°C for 5 minutes.

  • Initiation: Add the fatty acid substrate and the NADPH regenerating system to initiate the reaction. The final volume is typically 200 µL.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.

  • Termination: Stop the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a suitable gradient of water/ACN/MeOH with 0.1% formic acid to separate the hydroxylated fatty acid from the substrate and other components.

  • Quantification: Monitor the parent and product ions for the analyte and the internal standard using Multiple Reaction Monitoring (MRM) mode. Quantify the amount of the ω-1 hydroxylated product using a standard curve prepared with an authentic standard.

  • Data Analysis: Calculate the rate of product formation, typically expressed as pmol/min/pmol CYP.

General experimental workflows for the analysis of 3-hydroxylation and ω-1 hydroxylation activity.

Conclusion

3-hydroxylation and ω-1 hydroxylation represent two distinct yet vital enzymatic modifications with profound impacts on biological systems. While 3-hydroxylation is primarily a structural modification crucial for the integrity of the extracellular matrix, ω-1 hydroxylation serves as a key step in generating potent lipid signaling molecules. The differences in their enzymatic mechanisms, substrate specificities, and physiological roles underscore the diverse strategies employed in nature to regulate protein function and cellular communication. The experimental protocols provided in this guide offer a starting point for researchers aiming to investigate these important hydroxylation reactions in their own systems of interest. Further research into the nuances of these pathways will undoubtedly continue to unveil critical insights into health and disease.

References

The Validation of 3,13-Dihydroxytetradecanoyl-CoA as a Biomarker: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and validation of novel biomarkers are critical for advancing disease diagnosis, prognosis, and therapeutic monitoring. This guide addresses the current standing of 3,13-dihydroxytetradecanoyl-CoA as a potential biomarker. However, a comprehensive review of available scientific literature reveals a significant lack of specific data on its validation and application in a clinical or research setting.

Currently, this compound is commercially available as a coenzyme A derivative intended for research use only.[1] Product information explicitly states that it has not been fully validated for medical applications.[1] This indicates that its role as a reliable biomarker for any specific disease or physiological state has not been established.

Our extensive search for published studies, experimental data, and established protocols concerning the validation of this compound as a biomarker did not yield any specific results. Consequently, a direct comparison with alternative biomarkers, including quantitative performance data and detailed experimental methodologies, cannot be provided at this time.

General Principles of Biomarker Validation

While specific data on this compound is unavailable, it is pertinent to review the general workflow and key considerations in the validation of any potential biomarker. This process is essential to ensure the reliability, accuracy, and clinical relevance of the biomarker.

A typical biomarker validation workflow can be conceptualized as follows:

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Discovery Candidate Biomarker Identification AssayDev Assay Development & Optimization Discovery->AssayDev Initial Screening Analytical Analytical Validation (Accuracy, Precision, etc.) AssayDev->Analytical Method Transfer Clinical Clinical Validation (Sensitivity, Specificity) Analytical->Clinical Performance Metrics Qualification Clinical Qualification (Context of Use) Clinical->Qualification Clinical Utility Assessment

A generalized workflow for biomarker validation.

Methodologies for Acyl-CoA Analysis

The analysis of CoA derivatives typically involves sophisticated analytical techniques. While no specific protocols for this compound were found, methods for other acyl-CoAs can provide a foundational understanding of the required instrumentation and procedures.

Analytical TechniqueDescriptionSample TypesKey Considerations
High-Performance Liquid Chromatography (HPLC) A common technique used to separate, identify, and quantify components in a mixture. Often coupled with UV detection for CoA and its derivatives.Cells, Tissues (e.g., liver, kidney, brain), PlasmaHigh sensitivity and specificity are crucial. Sample preparation, including extraction and deproteinization, is a critical step to ensure accurate measurements.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.Wide range of biological samplesOffers high sensitivity for detecting low-abundance molecules. The development of internal standards is important for accurate quantification.

Comparison with Established Biomarkers

Without data on this compound, a direct comparison is not feasible. However, for context, established biomarkers for mitochondrial dysfunction, a field where acyl-CoA derivatives are relevant, include various acylcarnitines. For instance, 3-methylglutaryl (3MG) carnitine has been identified as a potential biomarker for disease processes associated with compromised mitochondrial energy metabolism.

Signaling Pathways

The metabolic pathways involving long-chain acyl-CoAs are generally well-understood, primarily relating to fatty acid β-oxidation within the mitochondria. A simplified representation of this process is provided below. The precise location and role of this compound within these pathways have not been detailed in the available literature.

Fatty_Acid_Oxidation cluster_beta_oxidation β-Oxidation Spiral FattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA FattyAcid->AcylCoA Mitochondria Mitochondrion AcylCoA->Mitochondria EnoylCoA Enoyl-CoA HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Simplified diagram of mitochondrial fatty acid β-oxidation.

Conclusion and Future Directions

The validation of this compound as a biomarker is a topic that requires foundational research. Currently, there is a clear gap in the scientific literature, with no published evidence to support its use as a validated biomarker for any condition.

For researchers interested in this molecule, the initial steps would involve:

  • Hypothesis Generation: Identifying a potential disease context or physiological process where this compound levels may be altered.

  • Assay Development: Establishing a robust and sensitive analytical method for its quantification in biological samples.

  • Preclinical Studies: Investigating its behavior in cell culture and animal models of the target disease.

  • Clinical Exploration: Measuring its levels in human samples to assess its potential correlation with the disease state.

Until such research is conducted and published, this compound remains a research chemical with unknown biomarker potential. The scientific community awaits further studies to elucidate its biological role and potential clinical utility.

References

Lack of Publicly Available Data on Differential Gene Expression in Response to 3,13-Dihydroxytetradecanoyl-CoA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no publicly available studies on the differential gene expression in response to 3,13-dihydroxytetradecanoyl-CoA treatment. Therefore, a direct comparison guide with alternative treatments, supported by experimental data, cannot be generated at this time.

While the specific effects of this compound on gene expression remain uncharacterized, this guide provides a conceptual framework for how such an investigation could be structured. It includes hypothetical comparisons with other long-chain fatty acyl-CoAs, detailed experimental protocols that would be necessary for such a study, and visualizations of potential workflows and signaling pathways. This information is intended to serve as a resource for researchers interested in pursuing this line of inquiry.

Conceptual Comparison of Long-Chain Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs are known to be important signaling molecules that can regulate gene expression through various mechanisms, including acting as ligands for nuclear receptors or modulating the activity of transcription factors.[1][2] A comparative study would ideally investigate how structural differences between molecules like this compound and other fatty acyl-CoAs (e.g., palmitoyl-CoA, oleoyl-CoA) influence their impact on gene expression.

Table 1: Hypothetical Comparative Data on Gene Expression Changes

Below is a template for how quantitative data on gene expression changes in response to treatment with different fatty acyl-CoAs could be presented. The values are purely illustrative.

GeneTreatmentFold Changep-value
Gene A This compound+2.5<0.01
Palmitoyl-CoA+1.8<0.05
Oleoyl-CoA+1.2>0.05
Gene B This compound-3.1<0.01
Palmitoyl-CoA-2.2<0.05
Oleoyl-CoA-1.5>0.05
Gene C This compound+1.1>0.05
Palmitoyl-CoA+2.9<0.01
Oleoyl-CoA+3.5<0.01

Experimental Protocols

To generate the data for the hypothetical table above, a series of experiments would be required. The following outlines a standard workflow for a differential gene expression study.

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line (e.g., hepatocytes, adipocytes) based on the biological context of interest.

  • Culture Conditions: Maintain cells in appropriate growth medium and conditions (e.g., 37°C, 5% CO2).

  • Treatment: Treat cells with this compound and comparator fatty acyl-CoAs at various concentrations and time points. A vehicle-treated control group should be included.

RNA Extraction and Sequencing
  • RNA Isolation: Extract total RNA from treated and control cells using a commercially available kit.

  • RNA Quality Control: Assess RNA integrity and concentration using a bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Next-Generation Sequencing (NGS): Sequence the prepared libraries on a high-throughput sequencing platform.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Assess the quality of the sequencing reads and trim adapters and low-quality bases.

  • Alignment: Align the cleaned reads to a reference genome.

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between treatment and control groups.

Potential Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be influenced by this compound and a typical experimental workflow for its investigation.

G cluster_0 Cell Membrane cluster_1 Nucleus 3,13-DHTC This compound Receptor Nuclear Receptor (e.g., PPARα) 3,13-DHTC->Receptor Binds to Transcription Transcription Receptor->Transcription Activates Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) Transcription->Gene_Expression Leads to

Caption: Hypothetical signaling pathway of this compound.

G Cell_Culture Cell Culture & Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis Results Differential Gene Expression Profile Data_Analysis->Results

Caption: Experimental workflow for differential gene expression analysis.

References

Safety Operating Guide

Prudent Disposal of 3,13-Dihydroxytetradecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling 3,13-Dihydroxytetradecanoyl-CoA, it is crucial to adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]

In case of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][3]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][3]

  • Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Protocol for this compound

Given the absence of specific regulatory disposal information for this compound, it must be treated as potentially hazardous chemical waste. The guiding principle is to prevent its release into the environment.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.

    • The container should be made of a chemically resistant material and have a secure lid to prevent spills and evaporation.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed.

    • Segregate solid waste (e.g., contaminated labware) from liquid waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Final Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

    • Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[1]

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding toxicity, permissible exposure limits, or other specific disposal parameters are not available. The following table provides a general framework for the information that would typically be sought from an SDS for proper disposal.

ParameterGeneral Guidance
LD50/LC50 Assume the compound is harmful if swallowed, inhaled, or in contact with skin.[2]
Environmental Hazards Treat as potentially harmful to aquatic life.[1] Avoid release to the environment.[1]
Chemical Stability Store in a cool, dry place. Be aware of potential decomposition in the presence of air or moisture.[1][2]
Reactivity Avoid contact with strong oxidizing agents.
Waste Code Consult with your institution's EHS office to determine the appropriate waste code for disposal in your jurisdiction.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for a laboratory chemical like this compound.

start Start: Chemical Waste Generation (this compound) sds_check Is a specific Safety Data Sheet (SDS) available for the compound? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as potentially hazardous waste. Consult institutional EHS guidelines. sds_check->sds_no No end End: Proper Disposal sds_yes->end waste_type Determine waste type: Solid or Liquid? sds_no->waste_type solid_waste Collect in a labeled, sealed container for solid chemical waste. waste_type->solid_waste Solid liquid_waste Collect in a labeled, sealed container for liquid chemical waste. waste_type->liquid_waste Liquid storage Store in a designated secondary containment area. solid_waste->storage liquid_waste->storage disposal Arrange for pickup by institutional EHS or a licensed waste contractor. storage->disposal disposal->end

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 3,13-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount to fostering innovation and discovery. This document provides crucial safety and logistical information for the handling and disposal of 3,13-Dihydroxytetradecanoyl-CoA, a long-chain fatty acyl-CoA ester. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE. In the absence of specific hazard data for this novel compound, these recommendations are based on standard best practices for handling biochemical reagents of a similar class.

PPE CategoryItemSpecifications & Rationale
Body Protection Laboratory CoatA clean, buttoned lab coat should always be worn to protect against splashes and spills.[1][2][3] Consider a flame-resistant lab coat if working with flammable solvents.
Hand Protection Disposable Nitrile GlovesNitrile gloves provide a good barrier against incidental contact with a wide range of chemicals.[1][4] For prolonged handling or if a splash is likely, consider double-gloving.[3] Gloves should be inspected before use and changed immediately if contaminated.[4]
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo protect the eyes from splashes, safety glasses meeting ANSI Z87.1 standards are the minimum requirement.[1][4] For procedures with a higher risk of splashing, chemical splash goggles are recommended.[2][3]
Face ShieldA face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes, such as when handling larger volumes or during vigorous mixing.[1][2][3]
Respiratory Protection Not Generally RequiredUnder normal handling conditions in a well-ventilated area, respiratory protection is not typically necessary.
Respirator (e.g., N95)If the compound is in a powdered form and there is a risk of generating dust, or if working in a poorly ventilated area, a respirator may be required to prevent inhalation.[3][4]
Foot Protection Closed-toe ShoesShoes that fully cover the feet are mandatory to protect against spills and falling objects.[1][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize exposure and maintain a safe working environment.

1. Preparation and Planning:

  • Review Safety Data Sheets (SDS): Although a specific SDS for this compound may not be available, review the SDS for any solvents or other reagents that will be used in the procedure.

  • Designate a Work Area: All work with the compound should be conducted in a designated area, such as a chemical fume hood, especially if there is a potential for aerosol or dust generation.

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

2. Handling the Compound:

  • Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid creating dust. Use a chemical fume hood or a balance with a draft shield. When transferring solutions, use appropriate pipettes or other dispensing devices to minimize splashes.

  • Solution Preparation: When dissolving the compound, add the solvent slowly and mix gently to avoid splashing.

3. During the Experiment:

  • Maintain Good Housekeeping: Keep the work area clean and organized. Immediately clean up any small spills.

  • Avoid Contamination: Do not touch your face, eyes, or any personal items while wearing gloves that have been in contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste:

    • Unused Compound: Dispose of any excess or expired this compound as chemical waste in a clearly labeled, sealed container.

    • Solutions: Solutions containing the compound should be collected in a designated hazardous waste container. Do not pour CoA esters down the drain.[6]

  • Contaminated Materials:

    • Gloves and other disposable PPE: Place all used gloves, paper towels, and other contaminated disposable items in a designated solid waste container for hazardous materials.

    • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, which is then collected as hazardous waste, before being washed normally.

  • Waste Collection: All waste containers must be properly labeled with the contents and stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound.

start Start: Prepare for Handling This compound assess_hazards Assess Hazards (Review available data, assume irritant) start->assess_hazards select_ppe Select & Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) assess_hazards->select_ppe prepare_workspace Prepare Workspace (Designated area, fume hood if needed) select_ppe->prepare_workspace handle_compound Handle Compound (Weighing, preparing solutions) prepare_workspace->handle_compound conduct_experiment Conduct Experiment handle_compound->conduct_experiment spill_check Spill Occurs? conduct_experiment->spill_check cleanup_spill Cleanup Spill (Follow lab protocol) spill_check->cleanup_spill Yes decontaminate Decontaminate Workspace & Glassware spill_check->decontaminate No cleanup_spill->decontaminate dispose_waste Dispose of Waste (Chemical & Contaminated Materials) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.